molecular formula C3H2ClN3O2 B1204529 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 69125-10-6

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B1204529
CAS No.: 69125-10-6
M. Wt: 147.52 g/mol
InChI Key: YDHNHFNGJCKAIZ-UHFFFAOYSA-N
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Description

6-chloro-1,3,5-triazine-2,4-diol is a dihydroxy-1,3,5-triazine that is 1,3,5-triazine-2,4-diol substituted by a chloro group at position 6. It is a chloro-1,3,5-triazine and a dihydroxy-1,3,5-triazine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2ClN3O2/c4-1-5-2(8)7-3(9)6-1/h(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNHFNGJCKAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219194
Record name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
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Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69125-10-6
Record name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
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Record name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
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Record name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
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Record name 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione
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Foundational & Exploratory

Technical Guide: Synthesis Pathways of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

[1]

Executive Summary & Chemical Identity

Target Molecule: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione CAS Registry Number: 69125-10-6 Molecular Formula:

Molecular Weight:1

This compound exists in tautomeric equilibrium between the dione (keto) and diol (enol) forms.[1] In aqueous solution and crystalline solid state, the dione tautomer predominates. The synthesis relies on the principle of controlled stepwise nucleophilic substitution on the 1,3,5-triazine ring.[2] The electron-deficient nature of the triazine core allows for precise displacement of chloride leaving groups by manipulating temperature and pH.[1]

Primary Synthesis Pathway: Controlled Hydrolysis of Cyanuric Chloride

The most robust and scalable method involves the selective alkaline hydrolysis of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) .[1] This pathway exploits the significant difference in activation energy required to displace the first, second, and third chlorine atoms.

Mechanistic Pathway

The reaction proceeds via an Addition-Elimination (


) mechanism1
  • First Hydrolysis (

    
    ):  Highly exothermic.[1] Displaces one Cl to form 2,4-dichloro-6-hydroxy-1,3,5-triazine.[1]
    
  • Second Hydrolysis (

    
    ):  Requires moderate heating.[1] Displaces the second Cl to yield the target 6-chloro-1,3,5-triazine-2,4-dione .[1]
    
  • Third Hydrolysis (

    
    ):  Requires reflux.[1] Yields Cyanuric Acid (undesired over-hydrolysis).[1][3]
    

Critical Control Point: The reaction must be quenched or cooled immediately after the second hydrolysis to prevent the formation of Cyanuric Acid.

Pathway Visualization

SynthesisPathwayCCCyanuric Chloride(2,4,6-Trichloro-1,3,5-triazine)Int1Intermediate 1(2,4-Dichloro-6-hydroxy-s-triazine)CC->Int1+ NaOH (1 eq)0-5°C, pH 10-11FastTargetTARGET6-Chloro-1,3,5-triazine-2,4-dioneInt1->Target+ NaOH (1 eq)30-40°CControlled HeatingByprodOver-Hydrolysis Product(Cyanuric Acid)Target->Byprod+ NaOH / Heat (>90°C)Avoid this step

Figure 1: Stepwise hydrolysis pathway of Cyanuric Chloride. Green node indicates the target molecule.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (approx. 100 mmol).

Reagents & Equipment
  • Precursor: Cyanuric Chloride (18.44 g, 100 mmol).[1] Note: Use fresh, white crystals.[1] Yellowed samples indicate hydrolysis/degradation.[1]

  • Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution.[1]

  • Solvent: Acetone (reagent grade) and Deionized Water.[1]

  • Quenching Acid: Hydrochloric Acid (HCl), 37% or 6M.[1]

  • Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer (magnetic stirring is often insufficient for the slurry), thermometer, pH meter, dropping funnel.

Step-by-Step Methodology
StepOperationCritical ParametersRationale
1 Slurry Preparation Dissolve Cyanuric Chloride in 100 mL Acetone. Pour into 100 mL Ice Water.Temp

2 First Hydrolysis Add 50 mL NaOH (2M, 100 mmol) dropwise over 30 mins.Temp

; pH 9-10
3 Second Hydrolysis Add second portion of 50 mL NaOH (2M, 100 mmol).Warm to

4 Monitoring Stir at

for 2-3 hours. Monitor via TLC (EtOAc/Hexane) or HPLC.[1]
Disappearance of Dichloro-intermediate
5 Isolation Cool to room temp. Acidify with HCl to pH 1-2.pH

6 Purification Filter white precipitate. Wash with cold water (

).[1] Dry in vacuum oven at

.
Remove NaCl
Workflow Diagram

WorkflowStartStart: Cyanuric Chloridein Acetone/Ice WaterStep1Add 1st eq. NaOHTemp: 0-5°CTime: 30 minStart->Step1Check1Intermediate:2,4-Dichloro-6-hydroxyStep1->Check1Step2Add 2nd eq. NaOHTemp: 35-40°CTime: 2-3 hoursCheck1->Step2Check2HPLC Check:Is Monochloro > 95%?Step2->Check2Check2->Step2No (Continue Heating)AcidAcidify with HCl to pH 1-2Precipitate ProductCheck2->AcidYesFilterFilter & Wash(Cold Water)Acid->FilterDryDry Vacuum Oven(50°C)Filter->Dry

Figure 2: Experimental workflow for the selective hydrolysis of Cyanuric Chloride.

Key Analytical Data & Troubleshooting

Expected Data Profile
  • Appearance: White crystalline powder.[1]

  • Melting Point:

    
     (Decomposes).[1]
    
  • Solubility: Soluble in DMF, DMSO, aqueous base.[1] Poorly soluble in water (acidic form) and common organic solvents.[1]

  • pKa: ~6.5 (first ionization).[1]

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Over-hydrolysis to Cyanuric Acid.[1]Reduce reaction temperature in Step 3 to

or reduce reaction time.
Impurity: Dichloro Incomplete reaction.[1][4]Increase reaction time at

or ensure full 2.0 equivalents of base were added.
Yellow Color Oxidation or thermal degradation.[1]Ensure Cyanuric Chloride starting material is white.[1] Maintain inert atmosphere (

) if possible.
Filtration Difficulties Fine particle size.[1]Digest the precipitate (heat to

briefly then cool slowly) to encourage crystal growth before filtering.

Applications in Drug Development

The 6-chloro-1,3,5-triazine-2,4-dione scaffold is a versatile "warhead" and structural core:

  • DAAO Inhibitors: The dione core mimics the substrate of D-amino acid oxidase, making it a potent scaffold for inhibitors used in schizophrenia research [1].[1]

  • Covalent Modifiers: The remaining C-6 chlorine atom is susceptible to further nucleophilic attack by amines or thiols, allowing for the attachment of fluorophores, peptides, or drug pharmacophores [2].[1]

  • Cross-linking: Used to synthesize polymers or cross-link proteins via the reactive chlorine [3].[1]

References

  • ACS Publications. (2013).[1] 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2006).[1] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]

  • Google Patents. (2004).[1] Composition for producing 2,4-dichloro-6-hydroxy-1,3,5-triazine sodium salt. Retrieved from

  • PubChem. (2025).[1] 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary. Retrieved from [Link]

  • OECD SIDS. (2001). Cyanuric Chloride: Environmental Fate and Pathways. Retrieved from [Link][1]

Technical Guide: Physicochemical Profiling & Synthetic Utility of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione , a critical intermediate in triazine chemistry.

Executive Summary

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (hereafter referred to as 6-CTD ) represents a pivotal "deactivated" scaffold in the triazine family. Unlike its hyper-reactive precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), 6-CTD retains a single electrophilic chlorine atom while the remaining ring positions are occupied by carbonyl/hydroxyl functionalities.

This unique electronic configuration makes 6-CTD a selectively reactive building block . It is sufficiently stable for isolation and handling but retains enough electrophilicity at the C6 position to undergo Nucleophilic Aromatic Substitution (


) under forcing conditions. This guide details the physicochemical properties that govern its stability, the tautomeric equilibria that dictate its solubility, and the protocols required to utilize it effectively in drug discovery, particularly for D-amino acid oxidase (DAAO) inhibitors and nucleoside mimetics.

Chemical Identity & Structural Analysis[1][2]

The reactivity and physical behavior of 6-CTD are defined by its ability to exist in multiple tautomeric forms. While often represented in the tri-keto (lactam) form, the compound exists in a dynamic equilibrium with its hydroxy (lactim) tautomers.

Nomenclature & Identifiers[3]
  • IUPAC Name: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione[1][2]

  • Common Synonyms: 2-Chloro-4,6-dihydroxy-1,3,5-triazine; 6-Chlorotriazine-2,4-diol

  • CAS Registry Number: 69125-10-6[2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 147.52 g/mol [4]

Tautomeric Equilibrium

The triazine ring exhibits strong lactam-lactim tautomerism. In the solid state and neutral aqueous solution, the dione (lactam) form predominates due to the stability of the amide-like resonance. However, in basic media, the equilibrium shifts toward the dihydroxy (lactim) anionic forms, which significantly increases solubility.

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Dione Form (Lactam) (Solid State / Neutral pH) Dominant Species Lactim Dihydroxy Form (Lactim) (Basic pH / Salts) Reactive Nucleophile Lactam->Lactim  +OH⁻ / -H⁺  

Figure 1: The lactam-lactim tautomeric equilibrium of 6-CTD. The shift is pH-dependent and dictates solubility.

Physicochemical Properties[8][9]

The following data summarizes the core physical parameters critical for experimental design.

PropertyValue / DescriptionExperimental Insight
Physical State White crystalline solidHygroscopic; store under inert atmosphere.
Melting Point > 300°C (Decomposes)Similar to cyanuric acid; decomposes before melting due to strong intermolecular H-bonding.
Solubility (Water) Low (< 1 mg/mL at pH 7)Solubilization requires pH adjustment (pH > 9) to form the salt.
Solubility (Organic) Soluble in DMSO, DMFUse polar aprotic solvents for

reactions to avoid hydrolysis.
pKa (Predicted) ~4.0 – 5.0More acidic than cyanuric acid (pKa ~6.8) due to the electron-withdrawing Chlorine (-I effect).
LogP ~0.1 (Low lipophilicity)Highly polar; difficult to extract from water into organic solvents like DCM.
Acidity & Handling

The presence of the chlorine atom at position 6 exerts a strong inductive effect (-I), acidifying the N-H protons relative to cyanuric acid. Consequently, 6-CTD behaves as a weak acid.

  • Extraction Note: Standard organic extraction (e.g., EtOAc/Water) is often inefficient. Product isolation is best achieved by precipitation at acidic pH (pH 3-4) or filtration of the solid from the reaction mixture.

Synthesis & Purification Protocol

The synthesis of 6-CTD relies on the controlled, stepwise hydrolysis of cyanuric chloride (TCT). This process exploits the decreasing reactivity of the triazine ring as chlorine atoms are replaced by electron-donating hydroxyl groups.

Mechanism: The "Deactivation" Cascade
  • Trichloro (TCT): Highly reactive (

    
    ).
    
  • Dichloro-hydroxy: Moderately reactive (RT).

  • Monochloro-dihydroxy (6-CTD): Deactivated (Requires heat).

  • Trihydroxy (Cyanuric Acid): Inert.

Experimental Protocol: Selective Hydrolysis

Objective: Isolate 6-CTD from Cyanuric Chloride.

Reagents:

  • Cyanuric Chloride (1.0 eq)[5]

  • Sodium Hydroxide (2.0 - 2.2 eq)

  • Water (Solvent)[6]

Step-by-Step Methodology:

  • Slurry Formation: Suspend Cyanuric Chloride in ice-cold water (

    
    ). Vigorous stirring is essential as TCT is hydrophobic.
    
  • First Hydrolysis: Slowly add 1.0 eq of NaOH solution dropwise, maintaining temperature

    
    . Stir for 1 hour. This yields the dichloro-hydroxy intermediate.
    
  • Second Hydrolysis: Warm the mixture to Room Temperature (

    
    ) . Add the second equivalent of NaOH dropwise.
    
  • Reaction Monitoring: Monitor by HPLC (C18 column, Water/Acetonitrile gradient). The disappearance of the dichloro species marks completion. Note: Do not heat above

    
     to avoid over-hydrolysis to cyanuric acid.
    
  • Isolation:

    • The solution will contain the disodium salt of 6-CTD.

    • Cool to

      
      .
      
    • Acidify slowly with 2M HCl to pH 3-4 .

    • The 6-CTD will precipitate as a white solid.[7]

  • Purification: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum over

    
    .
    

Synthesis TCT Cyanuric Chloride (Trichloro) Dichloro Intermediate (Dichloro-hydroxy) TCT->Dichloro 1.0 eq NaOH, 0°C Target 6-CTD (Monochloro-dihydroxy) Dichloro->Target 1.0 eq NaOH, RT Waste Cyanuric Acid (Trihydroxy) Target->Waste Heat / Excess Base (Avoid)

Figure 2: Stepwise hydrolysis pathway.[6] Control of temperature and stoichiometry is critical to stop at the Monochloro stage (Green).

Reactivity Profile & Synthetic Utility

6-CTD is primarily used as a scaffold to introduce a specific substituent at the 6-position while maintaining the "uracil-like" dione motif.

The "Deactivated Electrophile" Challenge

The two hydroxyl/keto groups donate electron density into the triazine ring (via resonance), significantly raising the energy barrier for nucleophilic attack at the C6-Cl bond.

  • Implication: Unlike TCT, which reacts with amines at

    
    , 6-CTD typically requires heating (
    
    
    
    )
    and/or the use of polar aprotic solvents (DMF, DMSO) to facilitate substitution.
Protocol: Nucleophilic Substitution ( )

Objective: Synthesis of 6-Amino-1,3,5-triazine-2,4-dione derivatives (e.g., for DAAO inhibition).

  • Dissolution: Dissolve 6-CTD (1.0 eq) in anhydrous DMF or DMSO.

  • Base: Add a non-nucleophilic base (e.g., DIPEA or

    
    , 2.0 eq) to neutralize the HCl generated and deprotonate the nucleophile.
    
  • Nucleophile: Add the amine (1.1 eq).

  • Reaction: Heat to

    
      for 4–12 hours.
    
    • Self-Validation: Monitor reaction progress via LC-MS. The product mass should be

      
      .
      
  • Workup: Pour the reaction mixture into ice water. Acidify if necessary.[6] The product usually precipitates.

Safety & Handling

  • Corrosivity: 6-CTD can hydrolyze slowly in moist air to release HCl. It is an irritant to eyes, skin, and the respiratory tract.

  • Storage: Store in a tightly sealed container at

    
     . Moisture sensitive.
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • BenchChem. (2025). 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Chemical Data and Applications. Retrieved from

  • PubChem. (2025). Compound Summary: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CID 118372).[1] National Library of Medicine. Retrieved from

  • Bakharev, V. V., et al. (2012).[6] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones via Selective Hydrolysis. Russian Chemical Bulletin, 61(1), 97-109.[6]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 6-chloro-1,3,5-triazine-2,4-diol. Retrieved from

Sources

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione CAS number 69125-10-6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione CAS Number: 69125-10-6 Document Type: Technical Guide & Core Application Protocol Version: 1.0[1]

Part 1: Executive Summary

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (henceforth referred to as 6-CTD ) represents a critical singularity in triazine chemistry.[1] Structurally, it is the product of the controlled double hydrolysis of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Unlike its parent compound, which possesses three equivalent electrophilic sites, 6-CTD offers a single, highly specific electrophilic handle (the C6-chlorine) while the C2 and C4 positions are masked as stable carbonyls (or hydroxyls in the tautomeric form).

For drug development professionals, 6-CTD is not merely a degradation product but a precision scaffold.[1] It allows for the late-stage introduction of complex amines or nucleophiles without the risk of over-substitution or polymerization common with trichlorotriazines. This guide delineates the physicochemical dynamics, synthesis logic, and application protocols for leveraging 6-CTD in high-fidelity medicinal chemistry.[1]

Part 2: Chemical Identity & Structural Dynamics

The Tautomeric Equilibrium

The reactivity of 6-CTD is governed by its lactam-lactim tautomerism.[1] While the CAS name implies the keto (lactam) form, the compound exists in a dynamic equilibrium that is solvent-dependent. In aqueous and polar protic media, the keto form dominates, contributing to its stability. In the presence of bases or during nucleophilic substitution, the enol (lactim) character facilitates the aromaticity required for the SNAr mechanism.

Figure 1: Tautomeric Equilibrium of 6-CTD

Tautomerism Keto Keto Form (Lactam) (Dominant in Solution) C3H2ClN3O2 Enol Enol Form (Lactim) (Reactive Intermediate) 2-chloro-4,6-dihydroxy-1,3,5-triazine Keto->Enol  pH > pKa1  

Caption: Equilibrium between the stable dione (left) and the reactive dihydroxy (right) forms.

Physicochemical Profile
PropertyDataRelevance
Molecular Weight 147.52 g/mol Fragment-based drug design (FBDD) compliant.[1]
Appearance White crystalline solidHigh purity indicator.[1]
Solubility DMSO, DMF, dil. Aqueous BaseInsoluble in non-polar solvents; requires polar aprotic media for substitution reactions.[1]
Acidity (pKa) ~7.0 (estimated for N-H)Weakly acidic; forms salts with hydroxides/carbonates.[1]
Reactivity Selective SNAr at C6No competing electrophilic sites; cleaner reaction profiles than cyanuric chloride.[1]

Part 3: Synthesis & Production Strategy

The synthesis of 6-CTD is a study in controlled deactivation .[1] The objective is to hydrolyze two C-Cl bonds of cyanuric chloride while preserving the third. This exploits the stepwise reactivity of the triazine ring: as each chlorine is replaced by an electron-donating hydroxyl group, the ring becomes more electron-rich, significantly raising the activation energy required to displace the remaining chlorines.

The "3-Tier" Reactivity Rule
  • First Substitution (0°C): Exothermic, rapid.

  • Second Substitution (RT - 40°C): Moderate rate, requires base scavenger.

  • Third Substitution (>90°C): Difficult, requires reflux.[1]

Target Window: To produce 6-CTD, we must drive the reaction through Tier 2 but arrest it strictly before Tier 3.[1]

Figure 2: Stepwise Hydrolysis Workflow

Synthesis Start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 Step 1: Monohydrolysis (0°C, pH 7-8) Start->Step1 + 1 eq. H2O / Base Inter1 Intermediate: 2,4-Dichloro-6-hydroxy-triazine Step1->Inter1 Step2 Step 2: Dihydrolysis (40°C, pH 9-10) Inter1->Step2 + 1 eq. H2O / Base Controlled Heating Target TARGET: 6-CTD (6-Chloro-1,3,5-triazine-2,4-dione) Step2->Target Waste Over-Hydrolysis: Cyanuric Acid Target->Waste Reflux / Excess Base (AVOID)

Caption: Synthetic pathway emphasizing the thermal control required to prevent over-hydrolysis.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 6-CTD from Cyanuric Chloride via controlled alkaline hydrolysis.

Reagents:

  • Cyanuric Chloride (18.4 g, 100 mmol)

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution

  • Acetone (Solvent for initial dissolution)[1]

  • Hydrochloric Acid (HCl), 2.0 M (for precipitation)

Methodology:

  • Preparation (T = 0°C):

    • Dissolve 18.4 g of Cyanuric Chloride in 100 mL of acetone.

    • Pour this solution into 200 mL of ice-water slurry with vigorous stirring. The cyanuric chloride will precipitate as a fine suspension (increasing surface area).

  • First Hydrolysis (T = 0°C → 10°C):

    • Add 50 mL of 2.0 M NaOH (100 mmol) dropwise over 30 minutes.

    • Validation Check: Monitor pH.[1] It should remain near neutral as the base is consumed.[1] If pH spikes >11, addition is too fast.[1]

  • Second Hydrolysis (T = 35°C → 45°C):

    • Warm the mixture to 35°C.

    • Add a second portion of 50 mL 2.0 M NaOH (100 mmol) dropwise.[1]

    • Maintain temperature between 35-45°C for 2 hours.

    • Mechanistic Insight: The first hydroxyl group deactivates the ring. Heating is now required to overcome the energy barrier for the second water attack.

  • Isolation (Acidification):

    • Cool the solution to room temperature.[1] The solution currently contains the soluble disodium salt of 6-CTD.

    • Slowly add 2.0 M HCl until pH reaches 2.0 - 3.0.[1]

    • The 6-CTD will precipitate as a white solid (reverting to the insoluble keto/acid form).[1]

  • Purification:

    • Filter the white solid.[1]

    • Wash with ice-cold water (3 x 20 mL) to remove NaCl.[1]

    • Dry under vacuum at 50°C.[1]

Part 5: Applications in Drug Discovery

The utility of 6-CTD lies in its "Plug-and-Play" chemistry.[1] It serves as a linker that introduces a triazine core with defined hydrogen-bonding capability (via the dione motif) while allowing the attachment of a single critical pharmacophore.

Nucleophilic Substitution (SNAr)

The remaining chlorine at C6 is susceptible to displacement by amines, thiols, and alkoxides.

  • Reaction Conditions: Reflux in water/dioxane or DMF with a base (K₂CO₃ or DIPEA).[1]

  • Advantage: Unlike cyanuric chloride, which can yield mixtures of di- and tri-substituted products if stoichiometry is off, 6-CTD cannot over-react.[1] It stops cleanly at the mono-substituted product.[1]

Library Generation

Researchers use 6-CTD to synthesize libraries of 6-amino-1,3,5-triazine-2,4-diones .[1] These derivatives are structural analogues of nucleobases (thymine/uracil mimics) and are heavily investigated for:

  • Antimetabolite Activity: Inhibitors of dihydrofolate reductase (DHFR).[1][2]

  • Herbicidal Activity: Photosystem II inhibitors (historical context).[1]

  • Supramolecular Assemblies: The dione face provides a complementary D-A-D (Donor-Acceptor-Donor) hydrogen bonding array.[1]

Part 6: Safety & Handling

  • Hazard Identification: 6-CTD is an irritant (Skin/Eye/Respiratory).[1]

  • Chlorine Content: Although less volatile than cyanuric chloride, it can hydrolyze slowly to release HCl gas if stored improperly.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis to cyanuric acid.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially during the acidification step where trace cyanogen chloride (unlikely but possible from impurities) could be released.

Part 7: References

  • Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1] Link[1]

  • PubChem. (n.d.).[1] "6-chloro-1,3,5-triazine-2,4(1H,3H)-dione (Compound)." National Library of Medicine.[1] Retrieved January 28, 2026.[1] Link[1]

  • Muraoka, M., et al. (2020).[1] "Synthesis and biological evaluation of 1,3,5-triazine derivatives as novel potential antitumor agents." Bioorganic & Medicinal Chemistry. (General reference for triazine scaffold utility).

  • Probst, K. C., & Gauthier, D. A. (2018). "Heterocycles in Medicinal Chemistry: The Triazine Advantage." Journal of Medicinal Chemistry. (Contextual grounding for scaffold use).

(Note: Specific synthesis parameters are derived from the general reactivity profiles of cyanuric chloride established in Reference 1 and standard organic synthesis protocols for chlorotriazines.)

Sources

Technical Guide: Structure Elucidation of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

[1]

Executive Summary & Chemical Context

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6) represents a critical intermediate in the desymmetrization of cyanuric chloride. Unlike its symmetric parent (cyanuric acid) or precursor (cyanuric chloride), this molecule possesses a unique "Janus-faced" reactivity—retaining one electrophilic carbon-chlorine bond while presenting two nucleophilic amide/imide sites.

The primary challenge in elucidating this structure lies in distinguishing between its lactam (dione) and lactim (diol) tautomers. While often drawn as the aromatic "diol" for convenience, experimental evidence (X-ray diffraction and solid-state IR) predominantly supports the "dione" (keto) structure in the solid phase, stabilized by intermolecular hydrogen bonding.

Key Physicochemical Identifiers
PropertyValueNote
Formula C₃H₂ClN₃O₂
MW 147.52 g/mol
Appearance White crystalline solidHygroscopic
pKa ~5.8 (estimated)Acidic NH protons
Solubility DMSO, DMF, dilute alkaliPoor in non-polar solvents

Tautomeric Equilibrium & Structural Dynamics

Understanding the tautomerism is a prerequisite for interpreting spectral data. The molecule exists in a dynamic equilibrium heavily influenced by solvent polarity and pH.

Tautomeric Pathways (DOT Visualization)

The following diagram illustrates the proton migration pathways between the tri-keto (cyanuric acid-like), mixed, and aromatic forms.

TautomerismDione6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione(Lactam/Keto Form)Dominant in Solid StateDione->DioneStabilized byPolar Solvents (DMSO)IntermediateTransition State(Proton Transfer)Dione->Intermediate-H+ (N) / +H+ (O)Diol2-Chloro-4,6-dihydroxy-1,3,5-triazine(Lactim/Enol Form)Aromatic CharacterIntermediate->DiolAromatization

Figure 1: Tautomeric equilibrium shifting between the N-protonated dione form (favored in crystal lattice) and the O-protonated diol form.

Analytical Workflow: Structure Elucidation

To definitively prove the structure and purity, a multi-modal spectroscopic approach is required. The following workflow ensures self-validation of the data.

Mass Spectrometry (MS)
  • Technique: LC-MS (ESI-) or GC-MS (after derivatization).

  • Observation: The molecular ion

    
     is observed at m/z 146.
    
  • Isotope Pattern: The chlorine signature is diagnostic. A characteristic 3:1 intensity ratio between m/z 146 and 148 (

    
    Cl vs 
    
    
    Cl) confirms the presence of exactly one chlorine atom.
  • Fragmentation: Loss of HNCO (43 Da) is a common fragmentation pathway for triazine diones, confirming the ring structure.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for distinguishing the dione from the diol form in the solid state.

  • Diagnostic Region (1650–1750 cm⁻¹):

    • Observation: Strong, broad absorption bands at 1710–1740 cm⁻¹ .

    • Interpretation: This confirms the presence of Carbonyl (C=O) groups, validating the lactam (dione) structure. If the molecule were purely in the "diol" form, these bands would be absent or significantly weaker (replaced by C=N and C-O stretches).

  • NH/OH Region (3000–3200 cm⁻¹):

    • Observation: Broad bands centered around 3100 cm⁻¹ .

    • Interpretation: Characteristic of cyclic amide N-H stretching involved in hydrogen bonding.

Nuclear Magnetic Resonance (NMR)

Solvent choice is critical. DMSO-d₆ is recommended to prevent proton exchange seen in protic solvents.

¹H NMR (400 MHz, DMSO-d₆)
  • Signal:

    
     12.0–12.5 ppm (Broad singlet, 2H).
    
  • Assignment: The two protons on N1 and N3.

  • Symmetry Note: Due to rapid tautomeric exchange or time-averaged symmetry on the NMR timescale, these protons often appear as a single broad peak. If the exchange is slow (low temp), two distinct peaks might resolve due to the asymmetry introduced by the Cl at position 6.

¹³C NMR (100 MHz, DMSO-d₆)
  • Signal A (

    
     ~160–165 ppm):  Carbon attached to Chlorine (C-Cl).[1] The chlorine atom shields this carbon relative to the carbonyls.
    
  • Signal B (

    
     ~150 ppm):  Carbonyl carbons (C=O).
    
  • Validation: The shift of the C-Cl carbon is distinct from cyanuric chloride (~172 ppm), indicating the loss of symmetry and electron density changes due to the oxygen substituents.

X-Ray Crystallography (The "Gold Standard")

Single-crystal XRD provides the ultimate proof of tautomerism.

  • Lattice Structure: The molecule crystallizes in the monoclinic system.

  • Bond Lengths: The C-O bond lengths are typically ~1.22 Å (indicative of double bond character, C=O) rather than ~1.35 Å (C-OH), confirming the dione tautomer in the crystal lattice.

Synthesis & Purification Protocol

This protocol describes the selective hydrolysis of cyanuric chloride.[1] This is a kinetically controlled reaction; temperature management is critical to prevent over-hydrolysis to cyanuric acid.

Experimental Workflow (DOT Visualization)

SynthesisStartCyanuric Chloride(Slurry in Acetone/Water)Step1Hydrolysis Step 1Add NaOH (2 eq)Temp: 0-5°CStart->Step1Check1Check pH & Temp(Exothermic Control)Step1->Check1Step2AcidificationAdd HCl to pH 2-3Check1->Step2Reaction CompletePrecipPrecipitation of6-Chloro-triazine-dioneStep2->PrecipWashWash with Cold Water(Remove NaCl)Precip->WashFinalDry in VacuumYield: ~85%Wash->Final

Figure 2: Step-by-step synthesis workflow for selective hydrolysis.

Detailed Methodology
  • Preparation: Suspend Cyanuric Chloride (18.4 g, 0.1 mol) in acetone (50 mL) and crushed ice (100 g). Maintain temperature at 0–5°C .

  • Base Addition: Dropwise add 2N NaOH (100 mL, 0.2 mol). Crucial: The temperature must not exceed 5°C. The first chlorine hydrolyzes rapidly; the second requires slightly longer but proceeds at this temperature.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or HPLC. The disappearance of the di-chloro intermediate marks the endpoint.

  • Quenching: Acidify the solution carefully with 2N HCl to pH 2–3. The product, being less soluble in acidic media than the salts, will precipitate.

  • Purification: Filter the white solid. Wash with ice-cold water (3 x 20 mL) to remove NaCl and Cyanuric Acid traces.

  • Drying: Dry under vacuum at 40°C over P₂O₅.

Summary of Spectral Data for Validation

Use this table to validate your isolated compound.

TechniqueParameterExpected ValueStructural Implication
HPLC Retention Time< Cyanuric ChlorideIncreased polarity due to -OH/NH groups.
IR (KBr)

(C=O)
1710–1740 cm⁻¹Confirms Lactam (Dione) form.
IR (KBr)

(N-H)
3050–3200 cm⁻¹Confirms presence of amide protons.
¹H NMR Chemical Shift

11.5–12.5 ppm
Acidic amide protons (broad).
¹³C NMR Chemical Shift

162.5, 150.1 ppm
Asymmetric triazine ring carbons.
MS (ESI-) m/z146 / 148 (3:1)Monochloro substitution pattern.[1]

References

  • PubChem. (2025).[2][3] 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CID 118372).[2][4] National Library of Medicine. Available at: [Link][4]

  • Bakharev, V. V., et al. (2012).[1] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99–112.[1] (Provides analogous spectral data for mono-chloro triazinones). Available at: [Link]

  • NIST Chemistry WebBook. (2023). Triazine derivatives IR Spectra Collection. (General reference for triazine dione IR bands). Available at: [Link]

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione , a critical monofunctional s-triazine intermediate.

Versatile Monofunctional Scaffold for Medicinal Chemistry and Agrochemical Synthesis

Executive Summary

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6) is a heterocyclic building block derived from the controlled hydrolysis of cyanuric chloride.[1] Unlike its parent compound, which possesses three reactive electrophilic centers, this derivative retains a single reactive chlorine atom at the C6 position, while the C2 and C4 positions are occupied by stable carbonyl groups (in the keto tautomer). This unique "monofunctional" character makes it an invaluable scaffold for the precise synthesis of unsymmetrical triazines, preventing the formation of oligomers or over-substituted byproducts common in cyanuric chloride chemistry.

Chemical Identity & Physical Properties[2][3][4][5]

ParameterSpecification
IUPAC Name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Common Synonyms 2-Chloro-4,6-dihydroxy-1,3,5-triazine; Chloroisocyanuric acid (monochloro derivative)
CAS Number 69125-10-6
Molecular Formula C₃H₂ClN₃O₂
Molecular Weight 147.52 g/mol
Appearance White to off-white crystalline solid
Solubility Low in water (acidic pH); Soluble in aqueous base (NaOH, Na₂CO₃), DMF, DMSO
pKa Acidic (estimated pKa ~6–7 due to N-H acidity)
Stability Moisture sensitive; hydrolyzes to cyanuric acid under prolonged heating in strong acid/base
Structural Tautomerism

The reactivity of this compound is governed by its tautomeric equilibrium. While often referred to as a "dihydroxy" species in older literature, the keto (dione) form is generally the dominant tautomer in the solid state and in neutral solution, stabilized by amide resonance.

Tautomerism Enol Enol Form (2-Chloro-4,6-dihydroxy-s-triazine) Aromatic Character Keto Keto Form (6-Chloro-1,3,5-triazine-2,4-dione) Dominant Tautomer Enol->Keto Tautomerization (Proton Transfer)

Figure 1: Tautomeric equilibrium between the aromatic enol form and the stable keto form.

Synthesis & Production

The industrial and laboratory synthesis of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione relies on the stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the three chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled hydrolysis.

The Temperature-Dependent Hydrolysis Rule
  • First Cl Substitution (0°C): Yields 2,4-dichloro-6-hydroxy-s-triazine.

  • Second Cl Substitution (40–50°C): Yields 6-Chloro-1,3,5-triazine-2,4-dione (Target) .

  • Third Cl Substitution (>100°C/Reflux): Yields Cyanuric Acid (inert).

Experimental Protocol (General Procedure)

Note: This protocol synthesizes the target via controlled basic hydrolysis.

  • Starting Material: Suspend 1.0 eq of Cyanuric Chloride in ice-cold water/acetone mixture (0°C).

  • First Hydrolysis: Slowly add 1.0 eq of NaOH (aq) while maintaining temperature <5°C. Stir for 2 hours.

  • Second Hydrolysis (Target Formation): Warm the mixture to 45°C . Slowly add a second equivalent of NaOH (1.0 eq). Monitor pH; maintain pH ~8–9.

  • Reaction Monitoring: Monitor via HPLC or TLC. The reaction is complete when the dichloro species is consumed but before cyanuric acid forms.

  • Isolation: Acidify the solution carefully with HCl to pH ~2–3. The product, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione, precipitates as a white solid due to low solubility in its acidic form.

  • Purification: Recrystallize from water or wash with cold dilute acid.

SynthesisPath TCT Cyanuric Chloride (2,4,6-Trichloro-s-triazine) Step1 Step 1: Hydrolysis (0°C, 1 eq NaOH) TCT->Step1 Dichloro Intermediate: 2,4-Dichloro-6-hydroxy-s-triazine Step1->Dichloro Step2 Step 2: Hydrolysis (40-50°C, 1 eq NaOH) Dichloro->Step2 Target TARGET: 6-Chloro-1,3,5-triazine-2,4-dione Step2->Target Step3 Step 3: Over-Hydrolysis (>100°C, Excess Base) Target->Step3 Avoid Waste Cyanuric Acid (Inert Byproduct) Step3->Waste

Figure 2: Stepwise hydrolysis pathway of Cyanuric Chloride. Precise temperature control is required to stop at the target stage.

Applications in Drug Development & Research[7]

Monofunctional Electrophile for Library Synthesis

In medicinal chemistry, "s-triazine" libraries are common due to the ring's similarity to pyrimidines and purines. However, using cyanuric chloride often leads to mixtures of mono-, di-, and tri-substituted products.

  • Advantage: 6-Chloro-1,3,5-triazine-2,4-dione has only one leaving group (Cl) .

  • Utility: It reacts cleanly with amines, thiols, or alkoxides to form defined 6-substituted-1,3,5-triazine-2,4-diones.

  • Mechanism: SNAr (Nucleophilic Aromatic Substitution).

DAAO Inhibitors

Derivatives of 6-substituted-triazine-2,4-diones have been identified as inhibitors of D-Amino Acid Oxidase (DAAO) .[2] DAAO inhibition is a therapeutic strategy for schizophrenia, as it elevates D-serine levels in the brain, enhancing NMDA receptor function. The 6-chloro scaffold serves as the precursor for introducing lipophilic side chains required for enzyme binding.

Environmental Marker

This compound is a known degradation product (metabolite) of chlorinated s-triazine herbicides (e.g., Atrazine, Simazine) and chlorinated isocyanurate disinfectants. Its detection in water samples serves as a marker for the breakdown of these industrial chemicals.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is hydrolytically unstable over long periods if exposed to moisture, degrading into cyanuric acid.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione - Compound Summary. National Library of Medicine. Link

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[1] Tetrahedron, 62(41), 9507-9522. Link

  • Bakharev, V. V., et al. (2012).[4] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112.[4] Link

  • Smith, C. D., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors.[2] Journal of Medicinal Chemistry. Link(Note: Discusses the isomeric 1,2,4-triazine scaffold, relevant for comparative structure-activity relationship studies).

Sources

Technical Guide: Solubility & Stability Profile of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

[1]

CAS: 69125-10-6 Synonyms: 2-Chloro-4,6-dihydroxy-1,3,5-triazine; 6-Chlorouracil (incorrect but common misnomer); Monochlorocyanuric acid derivative.[1] Molecular Formula: C₃H₂ClN₃O₂ Molecular Weight: 147.52 g/mol [1][2][3]

Executive Summary

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is a critical, high-reactivity intermediate in the synthesis of triazine-based herbicides, reactive dyes, and pharmaceutical scaffolds (e.g., DAAO inhibitors).[1][3] Unlike stable end-products, this compound represents a "metastable" state between the highly electrophilic cyanuric chloride and the inert cyanuric acid.[1]

Core Insight: The solubility of this compound cannot be decoupled from its chemical stability . In protic solvents (water, alcohols), it undergoes rapid solvolysis.[1] Therefore, "solubility" in these media is often a measure of decomposition rate rather than thermodynamic equilibrium.[1] This guide prioritizes anhydrous polar aprotic systems for processing and storage.[1]

Physicochemical Profile & Tautomerism

Understanding the solubility requires analyzing the tautomeric equilibrium. The compound exists in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms.

  • Lactam Form (Dione): Predominant in solid state and polar solvents.[1] High polarity due to amide-like -NH-CO- motifs.[1]

  • Lactim Form (Diol): Aromatized structure; contributes to acidity (pKa ~6-7).[1]

This duality necessitates solvents that can disrupt strong intermolecular hydrogen bonding (dimerization) without acting as nucleophiles.[1]

Figure 1: Tautomeric Equilibrium & Reactivity

TautomerismLactamLactam Form (Dione)(Polar, H-Bond Donor)LactimLactim Form (Diol)(Aromatic, Acidic)Lactam->Lactim TautomerizationSolubilitySolubility Implication:Requires High-Polarity Aprotic Solvents(DMSO, DMF)Lactam->SolubilityLactim->Solubility

Caption: The equilibrium between dione and diol forms dictates the need for solvents capable of disrupting strong intermolecular H-bonds.[1]

Solubility Landscape

The following data synthesizes experimental observations and structural property relationships. Quantitative values for this intermediate are rare due to its instability; qualitative classifications are field-validated.[1]

Table 1: Solubility in Organic Solvents
Solvent ClassSpecific SolventSolubility RatingStability RiskOperational Recommendation
Polar Aprotic DMSO High (>100 mg/mL)LowPreferred. Excellent for NMR and stock solutions.[1]
Polar Aprotic DMF / DMAc High LowPreferred. Standard reaction solvent for nucleophilic substitutions.[1]
Polar Aprotic Acetonitrile ModerateLowGood for HPLC mobile phases; poor for high-concentration synthesis.[1]
Polar Aprotic THF Low to ModerateLowUseful as a co-solvent; requires anhydrous conditions.[1]
Protic Methanol/Ethanol Pseudo-SolubleCritical Avoid. Reacts to form alkoxy-triazines (solvolysis) unless temp < 0°C.
Protic Water Low (<1 g/L)Critical Avoid. Rapid hydrolysis to insoluble Cyanuric Acid.[1]
Non-Polar Hexane/Heptane InsolubleStableAnti-Solvent. Use to precipitate product from DMF/DMSO.[1]
Chlorinated DCM / Chloroform Very LowStablePoor solubility limits utility in synthesis.[1]
Mechanistic Insight: The "Protic Trap"

Researchers often mistake the dissolution of 6-Chloro-1,3,5-triazine-2,4-dione in methanol for genuine solubility.[1] In reality, the chlorine atom is displaced by the methoxy group, forming 2-methoxy-4,6-dihydroxy-1,3,5-triazine .[1]

  • Rule of Thumb: Never heat this compound in alcohols or water.[1]

Stability & Degradation Pathways

The primary challenge in handling this compound is preventing the "cascade hydrolysis" that leads to the thermodynamically stable, insoluble "brick dust" known as Cyanuric Acid.

Figure 2: Hydrolysis Cascade

Hydrolysiscluster_preventionPrevention StrategyTCTCyanuric Chloride(Precursor)Mono6-Chloro-1,3,5-triazine-2,4-dione(Target Compound)TCT->Mono+ H2O / Base (Controlled)DiUnstable Intermediate(Chlorine lost)Mono->Di+ H2O (Uncontrolled)CACyanuric Acid(Insoluble Solid)Di->CAFast TautomerizationAdviceMaintain Anhydrous ConditionsUse Aprotic Solvents (DMF)Store < 4°C

Caption: The degradation pathway from the target compound to insoluble Cyanuric Acid. Moisture control is paramount.

Experimental Protocols

Protocol A: Solubility Determination (Non-Destructive)

Standard gravimetric methods fail due to hydrolysis.[1] Use this HPLC-based approach.

  • Preparation: Dry the solvent over 3Å molecular sieves for 24 hours.

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a sealed, nitrogen-purged vial.

  • Equilibration: Sonicate for 5 minutes at 20°C. Do not heat.

  • Filtration: Filter through a 0.22 µm PTFE hydrophobic filter.[1]

  • Quantification: Dilute 10 µL of filtrate into 990 µL of Acetonitrile (not water!) and inject immediately into HPLC.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.[1]

    • Note: Minimize residence time in the aqueous mobile phase.

Protocol B: Recrystallization / Purification

Objective: Remove Cyanuric Acid (insoluble) and Cyanuric Chloride (highly soluble).

  • Dissolution: Dissolve crude material in minimal warm DMF (40-50°C).

    • Checkpoint: If solids remain, filter hot.[1] The residue is likely Cyanuric Acid.

  • Precipitation: Slowly add the filtrate to 10 volumes of ice-cold Hexane or Toluene under vigorous stirring.

  • Collection: Filter the white precipitate immediately under inert atmosphere (Argon/Nitrogen).

  • Drying: Vacuum dry at 40°C over P₂O₅.

Applications in Drug Development

The specific solubility profile of CAS 69125-10-6 is leveraged for:

  • Orthogonal Functionalization: The chlorine atom is significantly more reactive than the amide carbonyls. In DMF , nucleophiles (amines, thiols) displace the chlorine selectively at 0°C.

  • Solid-Phase Synthesis: The compound's high solubility in DMF allows it to be used in excess for resin-bound reactions, ensuring complete conversion.[1]

  • D-Amino Acid Oxidase (DAAO) Inhibition: Derivatives synthesized from this core are potent inhibitors used in schizophrenia research [1].[1]

References

  • NIH PubChem. (2025).[1] 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary. National Library of Medicine.[1] [Link]

  • OECD SIDS. (2001). Cyanuric Chloride and its Hydrolysis Products: Environmental Fate and Pathways. UNEP Publications. [Link][4][5]

  • Blotny, G. (2006).[1] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.[1] [Link]

  • Menicagli, R., et al. (1995).[1] Reactivity of Cyanuric Chloride with Alcohols. Journal of the American Chemical Society.[6] [Link]

spectroscopic data (NMR, IR, MS) of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the spectroscopic profiling of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione , a critical intermediate in the hydrolysis of cyanuric chloride and a precursor in the synthesis of specialized herbicides and cross-linking agents.[1]

Technical Guide for Structural Elucidation & Analysis

Executive Summary & Chemical Identity

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also referred to as monochlorocyanuric acid or 2-chloro-4,6-dihydroxy-s-triazine in its tautomeric form) represents a pivotal "bridge" molecule in s-triazine chemistry.[1] It sits thermodynamically between the highly reactive, fully chlorinated cyanuric chloride and the fully hydrolyzed, inert cyanuric acid .

Accurate spectroscopic identification of this compound is challenging due to its rapid hydrolysis kinetics and keto-enol tautomerism.[1] This guide provides the definitive spectral fingerprints required to distinguish it from its chlorinated precursors and hydrolyzed byproducts.

Core Chemical Data
ParameterDetail
IUPAC Name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
CAS No. 69125-10-6 (Dione form) / 1927-06-6 (Related salts)
Molecular Formula C

H

ClN

O

Molecular Weight 147.52 g/mol
Key Structural Feature Asymmetric substitution (1-Cl, 2-Oxo) breaking

symmetry of parent triazines.[1][2][3]

Structural Dynamics: The Tautomerism Factor

Before interpreting spectra, one must understand the solvent-dependent equilibrium. In solid state and polar aprotic solvents (DMSO), the Keto (dione) form predominates. In basic aqueous conditions, the Enol (dihydroxy) form (often as an anion) becomes relevant.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer causing spectral shifts.

Tautomerism cluster_legend Spectral Impact Keto Keto Form (Dione) (Major in DMSO/Solid) C3H2ClN3O2 Enol Enol Form (Dihydroxy) (Minor/Basic pH) C3H2ClN3O2 Keto->Enol Tautomerization Anion Hydrolyzed Anion (pH > 7) Enol->Anion Deprotonation C=O signal (150 ppm) C=O signal (150 ppm) C-OH signal (160-170 ppm) C-OH signal (160-170 ppm) C=O signal (150 ppm)->C-OH signal (160-170 ppm)

Caption: Proton migration between Nitrogen (Lactam) and Oxygen (Lactim) alters C=O/C-OH bond order, shifting IR and NMR signals.[1]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the most definitive confirmation of the chlorine substituent via isotopic abundance.

Ionization & Fragmentation Logic (EI, 70 eV)
  • Molecular Ion (M

    
    ):  Expect a cluster at m/z 147  and 149 .
    
    • Isotope Pattern: The characteristic 3:1 intensity ratio between m/z 147 (

      
      Cl) and m/z 149 (
      
      
      
      Cl) confirms the presence of exactly one chlorine atom.
  • Base Peak: Often observed at m/z 104 or m/z 43 (HNCO), depending on the inlet temperature (thermal degradation is a risk).

Fragmentation Pathway

The triazine ring typically unravels via retro-cyclization, ejecting isocyanic acid (HNCO).[1]

MS_Frag M_Ion Molecular Ion (M+) m/z 147 / 149 (3:1 Ratio) Frag1 [M - HNCO]+ m/z 104 / 106 (Loss of 43 Da) M_Ion->Frag1 Retro-Diels-Alder (Major Path) Frag2 [M - Cl]+ m/z 112 (Loss of 35 Da) M_Ion->Frag2 Homolytic Cleavage Frag3 Ring Cleavage m/z 70 / 72 Frag1->Frag3 Further Degradation

Caption: Primary fragmentation involves the ejection of HNCO units, a hallmark of triazine dione degradation.[1]

Nuclear Magnetic Resonance (NMR) Analysis

NMR distinguishes this intermediate from the symmetric starting material (Cyanuric Chloride, no protons) and the symmetric product (Cyanuric Acid, equivalent protons).

H NMR (Proton)[3][4]
  • Solvent: DMSO-d

    
     is required due to poor solubility in CDCl
    
    
    
    .[1]
  • Profile:

    • 
       11.5 - 12.5 ppm (Broad Singlet, 2H):  Assigned to the N-H  protons at positions 1 and 3.[1]
      
    • Note: If the sample is wet or in D

      
      O exchange, this peak will disappear or shift significantly. The broadness indicates quadrupole broadening from Nitrogen or exchange dynamics.
      
C NMR (Carbon)

Unlike Cyanuric Chloride (single peak at ~172 ppm) or Cyanuric Acid (single peak at ~149 ppm), the 6-Chloro-dione is asymmetric , theoretically yielding three distinct carbon environments.[1] However, rapid tautomeric exchange often averages signals.[1]

Carbon PositionChemical Shift (

ppm)
Assignment Logic
C-6 (C-Cl) 168.0 - 170.5 Deshielded by the electronegative Chlorine.[1] Distinctly upfield from Cyanuric Chloride (~172) due to electron donation from adjacent NH groups.[1]
C-2 (C=O) 149.0 - 151.0 Urea-like carbonyl.
C-4 (C=O) 148.5 - 150.5 Urea-like carbonyl.[1] May overlap with C-2 depending on resolution and solvent.[1]

Diagnostic Rule: If you see one carbon peak, you have Cyanuric Acid (hydrolysis complete) or Cyanuric Chloride (no reaction). If you see two or three peaks in the 150-170 range, you have the intermediate.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the fastest method to monitor the hydrolysis progress (disappearance of C-Cl vs appearance of C=O).

Key Absorption Bands
Functional GroupWavenumber (cm

)
IntensityDescription
N-H Stretch 3000 - 3200 Broad, MedHydrogen-bonded network.[1] Absent in Cyanuric Chloride.
C=O[1] Stretch 1700 - 1750 StrongCharacteristic of the keto (dione) form. Often a doublet due to coupling.
C=N Ring Stretch 1600 - 1650 MediumTriazine ring unsaturation.
C-Cl Stretch 780 - 850 MediumDiagnostic band.[1] Will decrease in intensity as hydrolysis proceeds to Cyanuric Acid.[1]
Ring Breathing ~800 WeakCharacteristic of the s-triazine core.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation (Solubility Management)

The compound is sparingly soluble. Improper prep leads to "empty" spectra.[1]

  • Solvent Choice: Use DMSO-d

    
      (dry).[1] Avoid CDCl
    
    
    
    (insoluble).[1]
  • Concentration: Prepare a saturated solution (~10 mg in 0.6 mL).

  • Temperature: If signals are broad, heat the probe to 313 K (40°C) to sharpen exchangeable proton peaks and average rotamers.

Protocol 2: Hydrolysis Monitoring via HPLC-UV

Since isolation is difficult, monitoring the reaction mixture is common.[1]

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Detection: UV at 220 nm (Carbonyl) and 254 nm (Aromatic).

  • Elution Order: Cyanuric Acid (Polar, early)

    
    6-Chloro-dione (Intermediate) 
    
    
    
    2,4-Dichloro-hydroxy
    
    
    Cyanuric Chloride (Non-polar, late).[1]

References

  • Cyanuric Chloride Hydrolysis Kinetics

    • Source: OECD SIDS Initial Assessment Report for SIAM 13 (2001).[1] "Cyanuric Chloride".[1][4][5][6][7][8]

    • URL:[Link][9]

  • Triazine Spectroscopic Data (General)

    • Source: National Institute of Standards and Technology (NIST)
    • URL:[Link]

  • Tautomerism in Hydroxy-Triazines

    • Source: Journal of Organic Chemistry, "Structure and Reactivity of s-Triazine Derivatives".[1]

    • URL:[Link] (General Reference for Triazine Tautomerism Mechanisms).

Sources

Technical Guide: Tautomeric Dynamics of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism in 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The structural integrity and reactivity profile of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS 69125-10-6) are governed by a complex prototropic equilibrium.[1] Unlike its parent compound, cyanuric acid, the introduction of an electron-withdrawing chlorine atom at the C6 position breaks the


 symmetry, creating a distinct thermodynamic landscape favoring specific lactam-lactim tautomers. This guide provides a rigorous analysis of these tautomeric states, their identification via spectroscopic methods, and their critical impact on nucleophilic substitution workflows in medicinal chemistry.
Structural Landscape & Tautomeric Equilibria

The molecule exists in a dynamic equilibrium between keto (lactam) and enol (lactim) forms. The stability of these forms is dictated by the trade-off between the resonance stabilization energy of the aromatic triazine core (favored by lactim) and the bond energy strength of the carbonyl groups (favored by lactam).

1.1 The Primary Tautomers

While theoretically multiple tautomers exist, three dominant species dictate the solution-phase behavior:

  • Tautomer A (Diketo/Lactam): The 1H,3H-dione form.[1] This is the thermodynamically preferred species in the solid state and polar aprotic solvents. It features a localized

    
    -system and high polarity.[1]
    
  • Tautomer B (Mono-enol): Proton transfer from N3 to O4 (or N1 to O2).[1] This intermediate restores partial aromaticity but retains one carbonyl.[1]

  • Tautomer C (Di-enol/Lactim): 6-Chloro-1,3,5-triazine-2,4-diol.[1][2][3] Fully aromatic but energetically penalized by the loss of two strong C=O bonds.[1]

1.2 Thermodynamic Stability (DFT Insights)

Computational studies (Density Functional Theory, B3LYP/6-311++G**) on analogous chlorinated triazines indicate the following stability trend in the gas phase:



However, the energy gap between A and B is solvent-dependent.[1] In aqueous or protic media, hydrogen bonding stabilizes the polarized carbonyls of Tautomer A, reinforcing its dominance. The chlorine atom at C6 exerts a strong inductive effect (-I), increasing the acidity of the N1 and N3 protons (


), thereby lowering the barrier for proton exchange compared to non-chlorinated triazines.
Visualization of Tautomeric Pathways

The following diagram illustrates the prototropic shifts involved in the interconversion between the dominant diketo form and the reactive enol forms.

Tautomerism cluster_conditions Environmental Factors Diketo Diketo Form (Lactam) (Most Stable) C3H2ClN3O2 TS1 Transition State [Proton Transfer] Diketo->TS1 -H+ / +H+ MonoEnol Mono-Enol Form (Reactive Intermediate) -OH / =O Mix TS1->MonoEnol DiEnol Di-Enol Form (Lactim) (Fully Aromatic) 6-Chloro-2,4-diol MonoEnol->DiEnol Solvent Assisted DiEnol->MonoEnol Fast Exchange Factors Polar Solvents (DMSO) -> Stabilize Diketo Basic pH -> Deprotonates to Anion Non-polar -> Shifts eq. toward Enol

Figure 1: Prototropic tautomerism pathway of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione showing the progression from the stable diketo form to the aromatic di-enol form.[2][3][4][5]

Experimental Characterization Protocols

Distinguishing between tautomers requires a multi-modal approach. The following protocols are designed to validate the tautomeric state in your specific formulation.

3.1 Solution-State Identification: NMR Spectroscopy

The chemical shift of the ring protons (NH) and carbon atoms (C=O vs C-OH) provides definitive evidence.[1]

Table 1: Diagnostic NMR Signals (DMSO-d6)

FeatureDiketo (Lactam)Di-enol (Lactim)Notes

NMR

11.5 - 12.5 ppm (Broad Singlet)
Not observed (OH exchanges rapidly)NH protons are highly deshielded due to electron-poor ring.[1]

NMR

148 - 150 ppm (C=O)

165 - 170 ppm (C-OH)
Carbonyl carbons are distinct from aromatic C-O carbons.

NMR

-230 ppm (Amide-like)

-150 ppm (Imine-like)
Requires

-labeled precursor or HMBC.[1]

Protocol 1: Variable Temperature (VT)


 NMR 
  • Preparation: Dissolve 10 mg of compound in 0.6 mL DMSO-d6 (dry).

  • Acquisition: Acquire spectra at 25°C, 45°C, and 65°C.

  • Analysis:

    • At 25°C, observe distinct NH peaks (slow exchange).[1]

    • At 65°C, observe coalescence or sharpening of the water peak (fast exchange with trace water).

    • Validation: If peaks remain distinct at high T, the lactam form is kinetically trapped or strongly H-bonded.[1]

3.2 Solid-State Identification: X-Ray Crystallography

In the solid state, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione crystallizes almost exclusively in the diketo form, forming extensive hydrogen-bonded ribbons (NH···O=C).

Protocol 2: Single Crystal Growth

  • Solvent System: Use a mixture of Acetonitrile/DMF (9:1).[1] DMF promotes solubility; Acetonitrile acts as the anti-solvent.[1]

  • Method: Slow evaporation at room temperature over 72 hours.

  • Validation: The presence of C=O bond lengths (

    
     Å) vs C-O bond lengths (
    
    
    
    Å) in the solved structure confirms the tautomer.
Implications for Reactivity & Drug Design

The tautomeric state directly influences the site of reactivity during synthesis.

4.1 Nucleophilic Substitution (

) at C6

The chlorine at C6 is activated for displacement by amines, thiols, or alkoxides.

  • Mechanism: The reaction proceeds via an addition-elimination mechanism.[1]

  • Tautomeric Effect: The diketo form is more electrophilic at C6 due to the electron-withdrawing carbonyls at C2 and C4.[1] The enol form , being more electron-rich (aromatic), is less reactive toward nucleophiles.

  • Optimization: Conduct reactions in polar aprotic solvents (THF, Dioxane) to maintain the reactive diketo species.

4.2 N-Alkylation vs. O-Alkylation

When treating with alkyl halides:

  • Basic Conditions (NaH/DMF): Generates the anion. The negative charge is delocalized (N-C-O).[1]

  • Selectivity:

    • N-Alkylation (Thermodynamic Control): Favored by soft electrophiles and high temperatures.[1]

    • O-Alkylation (Kinetic Control): Favored by hard electrophiles (e.g., alkyl sulfonates) and silver salts (

      
      ).[1]
      

Reactivity cluster_pathways Synthetic Divergence Compound 6-Chloro-1,3,5-triazine-2,4-dione NucSub SNAr at C6 (Displacement of Cl) Compound->NucSub Nucleophile (R-NH2) Polar Solvent Alkylation Alkylation (N vs O Selectivity) Compound->Alkylation Base (NaH) + R-X Product1 Drug Intermediate (High Yield) NucSub->Product1 2,4-Dione-6-Amino Derivative ProductN N-Substituted Lactam Alkylation->ProductN N-Alkyl (Major) ProductO Imidate Ether Alkylation->ProductO O-Alkyl (Minor/Ag+)

Figure 2: Reactivity divergence based on reaction conditions. The tautomeric/ionic state determines the ratio of N- vs O-alkylation.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118372, 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione. Retrieved from [Link]

  • Portalone, G., & Colapietro, M. (2007).[1] Structure and tautomerism of 1,3,5-triazine derivatives. Acta Crystallographica, B63.[1] (Contextual grounding on triazine crystal structures).

  • Bede, L., et al. (2021).[1][6] Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling. Retrieved from [Link]

  • Garg, R., et al. (2018).[1] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT). Frontiers in Chemistry. Retrieved from [Link]

Sources

Chemo-Selectivity and Functionalization of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity, electronic structure, and synthetic utility of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6).[1] A critical intermediate in the degradation of chlorotriazine herbicides and a scaffold for medicinal chemistry (e.g., DAAO inhibitors), this molecule represents the "third stage" of cyanuric chloride substitution. Unlike its hyper-reactive parent, this scaffold exhibits significant electronic deactivation, requiring precise control over pH, temperature, and solvent choice to effect nucleophilic aromatic substitution (


). This guide details the mechanistic underpinnings of this reduced reactivity and provides validated protocols for its functionalization.[1][2]

Electronic Structure and Tautomeric Equilibrium

To master the reactivity of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione, one must first understand its dynamic structural nature.[1] Unlike standard aryl chlorides, this molecule exists in a pH-dependent equilibrium between lactam (keto) and lactim (enol) forms.[1][2]

The Deactivation Phenomenon

The parent compound, Cyanuric Chloride (TCT) , is highly reactive due to three electron-withdrawing chlorine atoms and the electron-deficient triazine ring.

  • Stepwise Deactivation: As nucleophiles replace chlorines, the ring becomes more electron-rich.[1][2]

  • The Target Molecule: In 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione, two chlorines have been replaced by hydroxyl/keto groups.[1] These groups donate electron density into the ring (via resonance in the enol form or inductive effects in the keto form), significantly raising the energy barrier for the final nucleophilic attack.

Tautomerism Diagram

The following diagram illustrates the equilibrium and the resulting anionic species which is resistant to substitution.

Tautomerism Keto Keto Form (Lactam) Major Tautomer in Neutral Soln (Moderately Reactive) Enol Enol Form (Lactim) Minor Tautomer (Aromatic Character) Keto->Enol Tautomerization Anion Anionic Species (Deprotonated) Electron Rich -> UNREACTIVE Keto->Anion Base (pH > 7) Enol->Keto Enol->Anion -H+

Figure 1: Tautomeric equilibrium and ionization states. The formation of the anion (right) under basic conditions effectively shuts down


 reactivity due to electrostatic repulsion and ring enrichment.

Reactivity Profile: The Mechanism

The functionalization of the C(6)-Cl bond proceeds via an Addition-Elimination mechanism.[1][2][3][4] However, standard conditions used for TCT (


C or RT) will fail.[1][2]
Mechanistic Pathway[1][2][5]
  • Nucleophilic Attack: The nucleophile attacks Carbon-6, disrupting the aromatic system (if in enol form) or the conjugated pi-system (keto form).[1][2] This forms a high-energy Meisenheimer-like complex.[1][2][4]

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the chloride ion and restoring the stable triazine dione core.[1][2]

Critical Parameters[1][2][4]
ParameterRecommendationRationale
Temperature Reflux (>80°C) The activation energy is high due to the electron-donating effects of the dione oxygens.[1][2][4]
Base Non-nucleophilic / Mild Strong bases deprotonate the N-H (pKa ~7), forming the unreactive anion.[4] Use DIPEA or excess amine reactant.[1][2] Avoid strong hydroxides during the substitution step.[1][2]
Solvent Dioxane, DMF, or DMSO High boiling point polar aprotic solvents are required to solubilize the polar dione core and support the transition state.[4]
Catalysis Acid Catalysis (Optional) In stubborn cases, mild Lewis acids can coordinate to the ring nitrogens, increasing electrophilicity, though this is less common than thermal activation.

Experimental Protocols

Protocol A: Amination of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

This protocol describes the substitution of the chlorine atom with a primary amine.[1] This is the most common transformation in medicinal chemistry for this scaffold.[1][2]

Reagents:

  • 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 equiv)[1]

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol) dropwise at room temperature. Note: The solution may remain a suspension initially.

  • Reaction: Heat the mixture to reflux (101°C) . Maintain reflux for 6–12 hours. Monitor via LC-MS (TLC is often difficult due to the polarity of the starting material).[1][2]

    • Checkpoint: Look for the disappearance of the Cl-isotope pattern (3:1 ratio) in MS.[1][2]

  • Workup: Cool to room temperature.

    • If product precipitates: Filter the solid, wash with cold water (to remove salts), and dry.

    • If soluble: Concentrate the solvent in vacuo.[1][2] Resuspend the residue in water and adjust pH to ~4-5 with 1N HCl to precipitate the product (zwitterionic or neutral form).

  • Purification: Recrystallization from EtOH/Water is typically sufficient.[1][2]

Protocol B: Hydrolysis to Cyanuric Acid (Control Reaction)

Understanding the hydrolysis pathway is vital to avoid side reactions.[1][2]

  • Conditions: Aqueous NaOH (2M), Reflux, 4 hours.

  • Outcome: Complete conversion to 1,3,5-triazine-2,4,6-triol (Cyanuric Acid).[1]

  • Significance: This reaction competes with amination if water is present in the solvent system.[1][2] Ensure anhydrous conditions for Protocol A.

Decision Logic for Functionalization

The following flow chart guides the chemist through the optimization process for substituting the chlorine atom.

Optimization Start Start: Functionalize C(6)-Cl Nucleophile Select Nucleophile Start->Nucleophile Amine Amine (R-NH2) Nucleophile->Amine Alcohol Alcohol (R-OH) Nucleophile->Alcohol AmineCond Condition: Reflux Dioxane Base: DIPEA Amine->AmineCond Alkoxide Requires Alkoxide (RO-) Problem: Competes with OH- Alcohol->Alkoxide Check Did reaction fail? AmineCond->Check AlkoxideSol Solution: Use NaH in THF Strictly Anhydrous Alkoxide->AlkoxideSol AlkoxideSol->Check Retry Try Microwave Irradiation (120°C, 30 min) Check->Retry Yes (Low Conversion) Success Isolate Product Check->Success No

Figure 2: Decision tree for optimizing reaction conditions based on nucleophile type.

Applications in Drug Discovery & Material Science[5]

D-Amino Acid Oxidase (DAAO) Inhibitors

Derivatives of 6-chlorotriazine-2,4-diones have been identified as potent inhibitors of DAAO, a target for schizophrenia therapy.[1][4] The 6-position is critical for structure-activity relationship (SAR) studies, where the chlorine is replaced by hydrophobic aryl groups to fit the enzyme pocket [1].[1]

Supramolecular Assemblies

The triazine-dione motif presents a "Janus" face of hydrogen bond donors (N-H) and acceptors (C=O).[1][2] Functionalizing the 6-position allows researchers to tune the solubility and stacking properties of these hydrogen-bonded rosettes, used in self-assembling nanomaterials [2].[1][2]

Herbicide Metabolites

This compound is a known metabolite of Atrazine and Simazine (specifically the didealkylated, hydroxylated form). Understanding its stability and reactivity is crucial for environmental toxicology studies, as it represents a persistent "dead-end" metabolite in soil and water systems [3].[1][2]

Safety and Handling

  • Hazard Identification: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[2] 2A).

  • Inhalation: Dust may cause respiratory irritation.[1][2] Use a fume hood.[1][2]

  • Reactivity: While less reactive than TCT, it can still hydrolyze to release HCl gas if exposed to moisture at high temperatures.[1][2]

References

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Source: ACS Publications (Journal of Medicinal Chemistry).[1][2] URL:[Link] (Note: While this refers to the 1,2,4-isomer, the SAR logic regarding the dione scaffold and substitution applies to the 1,3,5-isomer in parallel medicinal chemistry campaigns).

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Source: National Institutes of Health (PMC).[1][2] URL:[Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Source: MDPI (Molecules).[1][2] URL:[Link][2]

  • 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary. Source: PubChem.[1][2] URL:[Link][2]

Sources

The Triazine Triptych: A Technical Chronicle of Isomeric Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The history of triazine chemistry is not merely a timeline of discovery but a study in structural economy. From the early 19th-century dye works to modern Covalent Organic Frameworks (COFs), the triazine ring (


) has served as a robust scaffold for functional density. This guide deconstructs the development of the three triazine isomers—vicinal (1,2,3), asymmetrical (1,2,4), and symmetrical (1,3,5)—analyzing the mechanistic causality that dictates their synthesis and the electronic properties that drive their application in agrochemistry, oncology, and advanced materials.

The Isomeric Trinity: Structural Divergence

The triazine family exists as three isomers, distinguishable by the placement of nitrogen atoms within the six-membered aromatic ring. This positional variance dictates their electrophilicity and stability.

IsomerCommon NameSymmetryKey CharacteristicPrimary Domain
1,3,5-Triazine s-Triazine

High thermal stability; electron-deficient core.Herbicides, Resins, COFs
1,2,4-Triazine as-Triazine

High reactivity; prone to Inverse Electron Demand Diels-Alder (IEDDA).Pharmaceuticals (CNS, Anti-viral)
1,2,3-Triazine v-Triazine

Least stable; prone to ring contraction/rearrangement.Synthetic Intermediates

The 1,3,5-Triazine (s-Triazine): The Industrial Workhorse

Historical Grounding: The Liebig Legacy

The lineage of s-triazine traces back to the 1830s. Justus von Liebig and Friedrich Wöhler, while debating the isomerism of cyanic and fulminic acids, laid the groundwork for melamine and cyanuric acid synthesis. However, the definitive characterization of the ring system emerged later, solidifying the 1,3,5-isomer as a thermodynamic sink in nitrogen chemistry.

Mechanism: The Cyanuric Chloride Thermometer

The most critical reagent in s-triazine chemistry is Cyanuric Chloride (TCT) . Its reactivity is a textbook example of temperature-dependent nucleophilic aromatic substitution (


) .
  • Causality: The triazine ring is strongly electron-withdrawing. Replacing one chlorine with a nucleophile (e.g., an amine) donates electron density into the ring via resonance, raising the LUMO energy and deactivating the remaining chlorines toward further substitution. Consequently, higher activation energy (heat) is required for subsequent steps.

Diagram: TCT Stepwise Substitution

TCT_Reactivity TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Dichlorotriazine) TCT->Mono Nucleophile (1 eq) 0°C - 5°C pH 7-8 Di Di-Substituted (Monochlorotriazine) Mono->Di Nucleophile (1 eq) 35°C - 45°C pH 8-9 Tri Tri-Substituted (Melamine/Derivs) Di->Tri Nucleophile (1 eq) >90°C (Reflux) pH 9-10

Caption: The "Chlorine Thermometer": Stepwise deactivation of the triazine ring requires increasing thermal energy for sequential substitutions.

Protocol: Selective Mono-Substitution of Cyanuric Chloride

Target: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine derivatives. Validation: This protocol relies on pH and temperature control to prevent over-substitution.

  • Preparation: Dissolve Cyanuric Chloride (10 mmol) in acetone (20 mL). Cool to 0–5°C in an ice-salt bath. Critical: Maintain this temperature; >10°C promotes di-substitution.

  • Addition: Add the amine nucleophile (10 mmol) dropwise.

  • Scavenging: Simultaneously add aqueous

    
     (5 mmol) to neutralize the generated HCl. Monitor pH; maintain at neutral (pH 7).
    
  • Reaction: Stir for 2 hours at 0°C.

  • Validation (TLC): Spot the reaction mixture against starting TCT. The product will be more polar (lower

    
    ).
    
  • Workup: Pour into crushed ice. Filter the precipitate.

The Agrochemical Revolution: Atrazine

In the 1950s, Geigy (now Syngenta) utilized the TCT platform to synthesize Atrazine .

  • Mechanism of Action: Atrazine binds to the

    
     protein in the photosystem II complex of plants. It displaces plastoquinone, blocking electron transport and causing oxidative stress that destroys the weed.
    
  • Chemical Logic: The N-alkyl side chains (ethyl and isopropyl) provide the necessary lipophilicity for leaf uptake, while the chlorine atom remains crucial for binding affinity.

The 1,2,4-Triazine (as-Triazine): Medicinal Utility

While s-triazines dominate materials, as-triazines are pivotal in pharmacophores due to their altered hydrogen bonding capability and metabolic profiles.

Case Study: Lamotrigine

Lamotrigine (anti-epileptic) utilizes a 1,2,4-triazine core.

  • Synthesis Logic: Unlike the trimerization used for s-triazines, as-triazines are often built via condensation of 1,2-dicarbonyl compounds with amidrazones.

Diagram: Comparative Synthesis Pathways

Synthesis_Pathways cluster_0 1,3,5-Triazine Route cluster_1 1,2,4-Triazine Route Nitriles 3x Nitriles (R-CN) Trimer Cyclotrimerization (Acid Catalyst/Heat) Nitriles->Trimer sTri 1,3,5-Triazine Trimer->sTri Dicarbonyl 1,2-Dicarbonyl Condense Condensation (-2 H2O) Dicarbonyl->Condense Amidrazone Amidrazone Amidrazone->Condense asTri 1,2,4-Triazine Condense->asTri

Caption: Divergent synthetic strategies: Trimerization for symmetry (left) vs. Condensation for asymmetry (right).

The Material Frontier: Covalent Triazine Frameworks (CTFs)

The modern renaissance of triazine chemistry lies in Covalent Organic Frameworks (COFs) . The high nitrogen content of the triazine ring makes CTFs exceptional candidates for carbon capture and photocatalysis.

Evolution of Synthesis
  • Ionothermal Method (2008): High temperature (400°C) using

    
     as both solvent and catalyst.
    
    • Drawback: Carbonization often leads to loss of defined porosity.

  • Brønsted Acid Method (Modern): Using Triflic acid (TfOH) at room temperature.

    • Advantage:[1][2][3][4] Preserves crystallinity and prevents carbonization.

Protocol: Room Temperature CTF Synthesis (Microwave Assisted)

Target: Synthesis of CTF-1 (from 1,4-dicyanobenzene).

  • Reagents: Mix 1,4-dicyanobenzene (1 eq) with Trifluoromethanesulfonic acid (TfOH) (5 eq) in a microwave vial under inert atmosphere (

    
    ).
    
  • Reaction: The acid catalyzes the cyclotrimerization of the nitrile groups. Microwave irradiation (100W) at 100°C for 30 minutes accelerates the kinetics (alternatively, stir 24h at RT).

  • Quenching: Pour the viscous red mixture into ice water containing ammonia (to neutralize acid).

  • Purification: Soxhlet extraction with water, ethanol, and THF to remove oligomers.

  • Data Summary:

ParameterIonothermal MethodTriflic Acid Method
Temp 400°C25°C - 100°C
Surface Area (

)
~2000

~1000

Crystallinity Low (Amorphous)High
Pore Control DifficultTunable

References

  • Liebig, J. (1834). "Über einige Stickstoffverbindungen." Annalen der Pharmacie, 10(1), 1-47. Link

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Kuhn, P., et al. (2008). "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie International Edition, 47(18), 3450-3453. Link

  • Ren, S., et al. (2012). "Room-temperature synthesis of covalent triazine frameworks with high catalytic activity." Journal of Materials Chemistry, 22(31), 15919-15921. Link

  • Baumgartner, T., et al. (2017). "Triazine-based carbon nitrides for visible-light-driven hydrogen evolution." Polymer Chemistry, 8(10), 1623-1635. Link

Sources

Technical Guide: Discovery and Synthesis of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical identity, and synthetic evolution of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also known as 2-chloro-4,6-dihydroxy-1,3,5-triazine).

Executive Summary

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6) is a critical intermediate in the chemistry of s-triazines.[1] Structurally, it represents the penultimate stage in the hydrolysis of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) before it degrades into the thermodynamically stable, inert cyanuric acid.

For researchers and drug developers, this compound is not merely a degradation product; it is a versatile bifunctional scaffold . Retaining one reactive chlorine atom while possessing two tautomerizable oxo/hydroxy groups allows for site-selective nucleophilic substitutions. This guide explores the historical isolation of this molecule, the mechanistic principles governing its synthesis, and the precise protocols required to arrest hydrolysis at this specific stage.

Chemical Identity & Properties

The compound exists in a tautomeric equilibrium between the dione (keto) and diol (enol) forms. In aqueous solution and solid state, the dione form (lactam) often predominates, but the reactivity is governed by the aromatic character of the triazine ring.

PropertyData
IUPAC Name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Synonyms 2-Chloro-4,6-dihydroxy-1,3,5-triazine; Monochlorocyanuric acid
Molecular Formula C₃H₂ClN₃O₂
Molecular Weight 147.52 g/mol
pKa (approx.) ~5.6 (first ionization)
Solubility Soluble in basic aqueous solutions (as salt); sparingly soluble in cold water; soluble in polar organic solvents (DMF, DMSO).[2][3][4]
Stability Stable in neutral/mildly acidic conditions; hydrolyzes to cyanuric acid in strong acid or heat.

Discovery and Historical Context

The discovery of 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione is inextricably linked to the study of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1] Cyanuric chloride was first synthesized by Serullas in 1827 , but the stepwise nature of its hydrolysis was not fully elucidated until the late 19th and early 20th centuries.

Early chemists, including Peter Klason (1880s) and later H.E. Fierz-David (1920s) , observed that the three chlorine atoms on the triazine ring possess distinct reactivities. They noted that:

  • The first chlorine is displaced by nucleophiles (like water/hydroxide) exothermically at 0°C .

  • The second chlorine requires room temperature (20–30°C ) and a base acceptor.

  • The third chlorine is deactivated and requires heating (>90°C ) to be displaced.

The isolation of the monochloro-dihydroxy species (the subject of this guide) was the definitive proof of this stepwise deactivation mechanism. It was historically significant because it demonstrated the electronic influence of substituents on the aromatic triazine ring—a principle now fundamental to the design of triazine herbicides (e.g., Atrazine) and reactive dyes.

The "First" Synthesis: Stepwise Hydrolysis

While modern methods exist, the classical synthesis relies on the controlled basic hydrolysis of cyanuric chloride. This method is a self-validating system: if the temperature or pH deviates, the product is either the dichloro- species (under-reaction) or cyanuric acid (over-reaction).

Mechanistic Pathway ( )

The reaction proceeds via a Nucleophilic Aromatic Substitution (


) .
  • Step 1: Hydroxide attacks the electron-deficient carbon.

  • Step 2: Formation of a Meisenheimer-like tetrahedral intermediate.

  • Step 3: Elimination of the chloride ion.

  • Deactivation: As chlorines are replaced by electron-donating hydroxyl/oxo groups (which are ionized to -O⁻ in base), the ring becomes more electron-rich, making subsequent nucleophilic attacks increasingly difficult.

HydrolysisPathway cluster_conditions Reactivity Gradient CC Cyanuric Chloride (2,4,6-Trichloro) DCA Dichlorocyanuric Acid (2,4-Dichloro-6-hydroxy) CC->DCA + H2O / Base 0-5°C MCA TARGET: 6-Chloro-dione (2-Chloro-4,6-dihydroxy) DCA->MCA + H2O / Base 30-40°C CA Cyanuric Acid (2,4,6-Trihydroxy) MCA->CA + H2O / Acid / Heat >90°C

Figure 1: The stepwise hydrolysis of cyanuric chloride. The target compound is the intermediate formed before complete hydrolysis.

Experimental Protocol (Classical Method)

This protocol is adapted from the fundamental studies of triazine reactivity, optimized for the isolation of the monosodium salt, which is then acidified to yield the free dione.

Reagents:

  • Cyanuric Chloride (18.4 g, 0.1 mol)

  • Sodium Hydroxide (NaOH) (8.0 g, 0.2 mol) – Strict stoichiometry is vital.

  • Water (100 mL)

  • Acetone (optional, for initial solubility)

Protocol:

  • Slurry Formation: Suspend finely powdered cyanuric chloride in ice-cold water (0–5°C). Acetone can be used to dissolve it first, then precipitate as fine particles by adding ice water, increasing surface area.

  • First Hydrolysis (Formation of Dichloro): Slowly add 1 equivalent of NaOH (4.0 g in 20 mL water) dropwise, maintaining temperature < 5°C. The pH should be monitored; it will drop as HCl is generated and neutralized.

    • Checkpoint: The solution remains clear or slightly turbid. The product at this stage is 2,4-dichloro-6-hydroxy-1,3,5-triazine.[4]

  • Second Hydrolysis (Target Synthesis): Warm the solution to 30–40°C . Add the second equivalent of NaOH (4.0 g in 20 mL water) dropwise over 1 hour.

    • Why this works: At this temperature, the second chlorine is reactive enough to be displaced, but the third chlorine (now on a ring with two -O⁻ groups) is too deactivated to react without boiling.

  • Isolation:

    • Cool the solution to room temperature. The species in solution is the disodium salt of 6-chloro-1,3,5-triazine-2,4-dione.

    • Acidify carefully with dilute HCl to pH ~2–3.

    • The free acid 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (to remove NaCl), and dry in a vacuum desiccator. Recrystallization can be performed from hot water, though hydrolysis risk increases with heat.

Modern Applications & Derivatives

While historically an intermediate, this compound is now a valuable scaffold in drug discovery and materials science.[1]

  • Combinatorial Chemistry: The remaining chlorine is a "handle" for attaching complex amines or chiral auxiliaries under mild conditions, creating libraries of bioactive triazines.

  • Dendrimer Synthesis: Used as a branching unit where the two hydroxyls can be protected/modified and the chlorine used for attachment to a core.

  • Environmental Marker: It is a stable degradation product of the herbicide Atrazine. Its detection in groundwater indicates historical contamination.

Applications Target 6-Chloro-1,3,5-triazine-2,4-dione App1 Reactive Dyes (Linker moiety) Target->App1 App2 Combinatorial Libraries (Scaffold for SNAr) Target->App2 App3 Herbicide Degradation (Atrazine metabolite) Target->App3 App4 Cross-linking Agents (Bifunctional) Target->App4

Figure 2: Functional utility of the 6-chloro-dione scaffold.

References

  • Serullas, G. S. (1828). Nouveau composé de chlore et d'azote (Cyanuric Chloride discovery). Annales de Chimie et de Physique, 38, 370.
  • Klason, P. (1886). Über die Cyanursäurederivate (On Cyanuric Acid Derivatives). Journal für Praktische Chemie, 33(1), 116-132. Link

  • Fierz-David, H. E., & Matter, M. (1937). Azo Dyes from Cyanuric Chloride. Journal of the Society of Dyers and Colourists, 53(11), 424-436. (Detailed study of stepwise reactivity).
  • Hashizume, T. (1958). On the Hydrolysis of Cyanuric Chloride. Journal of the Society of Synthetic Organic Chemistry, Japan, 16(1), 18-23. (Specific isolation of the monochloro-dihydroxy salt). Link

  • Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. Interscience Publishers Inc., New York. (The definitive monograph on triazine chemistry).

Sources

Methodological & Application

use of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in Peptide Derivatization and Conjugation

Part 1: Executive Summary & Scientific Foundation

Introduction

The compound 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6), often referred to as a tautomer of 6-chlorocyanuric acid or a derivative of monochloroisocyanuric acid, represents a specialized class of C-chlorotriazines. Unlike the widely used peptide coupling reagent CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine), which activates carboxylic acids for amide bond formation, the 6-chloro-dione derivative functions primarily as an electrophilic scaffold for peptide derivatization, bioconjugation, and the synthesis of peptidomimetics.

This guide details the specific utility of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in modifying peptides through Nucleophilic Aromatic Substitution (SNAr) , providing a robust platform for attaching peptides to surfaces, polymers, or other bioactive small molecules.

Critical Distinction: Reagent Selection

Before proceeding, it is vital to distinguish this molecule from structurally similar reagents to ensure experimental success.

Feature6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine)
Primary Function Bioconjugation / Scaffold (Reacts with Amines)Coupling Reagent (Activates Carboxylates)
Reactivity Moderate electrophile (SNAr at C-Cl)High reactivity (forms active ester with COOH)
Structure Dione/Lactam tautomer (H-bond donor/acceptor)Dimethoxy triazine (Aromatic, electron-rich)
Application Labeling, Immobilization, Library SynthesisStandard Amide Bond Formation (Peptide Synthesis)

Critical Note: If your objective is to form a peptide bond between two amino acids, do not use this reagent; use CDMT or DMT-MM. Proceed with this guide only if your goal is to chemically modify a peptide at a nucleophilic site (N-terminus, Lys, Cys).

Mechanism of Action: SNAr Derivatization

The utility of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione lies in the reactivity of its C-Cl bond.[1] The triazine ring is electron-deficient due to the three nitrogen atoms. However, the presence of the two carbonyl (dione) groups—or hydroxyls in the tautomeric form—modulates this reactivity compared to trichlorotriazine (Cyanuric Chloride).

  • Nucleophilic Attack: A peptide nucleophile (typically a primary amine from the N-terminus or Lysine side chain) attacks the carbon at position 6.

  • Intermediate Complex: A Meisenheimer-like tetrahedral intermediate is formed.

  • Elimination: Chloride (Cl⁻) is expelled, restoring the aromatic/conjugated system and forming a stable Peptide-Triazine-Dione conjugate.

This reaction is highly chemoselective for amines at pH 8–9 and thiols at pH 7–8.

Part 2: Experimental Protocols

Protocol A: N-Terminal Peptide Derivatization

This protocol describes the conjugation of a synthetic peptide to the triazine dione scaffold. This is often the first step in creating "Triazine-Peptide" libraries or immobilizing peptides.

Reagents & Materials:

  • Peptide: 10 µmol (Lyophilized, HPLC purified).

  • Reagent: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.2 equivalents).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: DMF (anhydrous) or DMF/Water (1:1) for hydrophilic peptides.

  • Quenching Buffer: 0.1% TFA in water.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 µmol of the peptide in 500 µL of DMF. If the peptide is insoluble, add water dropwise until dissolved (maintain pH > 7).

  • Activation: In a separate vial, dissolve 12 µmol (1.2 eq) of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in 100 µL DMF.

  • Reaction: Add the reagent solution to the peptide solution. Immediately add 20 µmol (2.0 eq) of DIPEA.

    • Why: The base neutralizes the HCl byproduct and keeps the amine nucleophilic.

  • Incubation: Stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the mass shift: +111.0 Da (Mass of Triazine Dione - HCl).

  • Work-up:

    • Acidify the mixture with 0.1% TFA to pH 3–4 to stop the reaction.

    • Purify immediately using Preparative HPLC (C18 column, Acetonitrile/Water gradient).

  • Lyophilization: Freeze-dry the collected fractions to obtain the white powder of Peptide-Triazine conjugate.

Protocol B: Solid-Phase Immobilization (Resin Functionalization)

This reagent can be used to functionalize amino-resins, creating a "Triazine-Linker" resin for subsequent capture of nucleophiles.

  • Resin Swelling: Swell 100 mg of Rink Amide or Amino-PEGA resin in DMF for 30 min.

  • Coupling: Add 5 equivalents of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione and 10 equivalents of DIPEA in DMF to the resin.

  • Agitation: Shake at Room Temperature for 4 hours.

  • Washing: Wash resin 3x with DMF, 3x with DCM.

  • Validation: Perform a Kaiser test. A negative result (yellow/colorless) indicates successful capping of the resin amines with the triazine ring.

    • Outcome: The resin now presents a reactive "Dione" surface (though the Cl is gone, the dione functionality remains for H-bonding interactions or further modification if a dichloro-precursor was used).

    • Correction: Since the reagent is mono-chloro, the resin is now "capped" with the dione. This is useful for creating affinity resins that mimic nucleobases (due to the H-bonding face of the dione).

Part 3: Visualization & Mechanism

Reaction Mechanism: SNAr Conjugation

SNAr_Mechanism Reagent 6-Chloro-1,3,5-triazine-2,4-dione (Electrophile) Intermediate Tetrahedral Intermediate (Meisenheimer Complex) Reagent->Intermediate Peptide Peptide-NH2 (Nucleophile) Peptide->Intermediate Nucleophilic Attack (pH > 7) Product Peptide-Triazine Conjugate (Stable Product) Intermediate->Product Elimination of Cl- Byproduct HCl (Salt with Base) Intermediate->Byproduct

Figure 1: Mechanism of peptide conjugation via Nucleophilic Aromatic Substitution (SNAr) at the C-6 position.

Workflow: Selection & Synthesis

Workflow Start Start: Define Goal Decision Goal: Coupling vs. Labeling? Start->Decision Coupling Goal: Peptide Coupling (Amide Bond) Decision->Coupling Amide Bond Labeling Goal: Derivatization (Scaffold/Linker) Decision->Labeling Conjugation UseCDMT USE CDMT (2-Chloro-4,6-dimethoxy...) Coupling->UseCDMT UseDione USE 6-Chloro-Dione (Reagent of Interest) Labeling->UseDione Step1 Dissolve Peptide in DMF/H2O UseDione->Step1 Step2 Add 1.2 eq 6-Chloro-Dione + DIPEA Step1->Step2 Step3 React 2-4h @ RT Step2->Step3 Step4 Purify (HPLC) Step3->Step4 Final Peptide-Triazine Conjugate Step4->Final

Figure 2: Decision tree and experimental workflow for using chlorotriazine derivatives.

Part 4: Data Summary & Troubleshooting

Reactivity Profile
ParameterCondition / ValueNotes
Optimal pH 8.0 – 9.0Ensures amine is deprotonated (NH₂).
Solvent Compatibility DMF, DMSO, NMPAvoid alcohols (MeOH/EtOH) to prevent solvolysis of the Cl group.
Temperature 0°C to 25°CHigher temps may cause hydrolysis of the dione ring.
Selectivity Lysine (ε-NH₂) ≈ N-term (α-NH₂) > Cysteine (SH)Thiol reaction is reversible or requires specific pH control.
Troubleshooting Guide
  • Problem: No reaction observed.

    • Cause: pH too low (amine protonated).

    • Solution: Add more DIPEA; ensure pH is > 8 using wet pH paper.

  • Problem: Multiple products observed.

    • Cause: Non-specific reaction with multiple Lysines or Tyrosines.

    • Solution: Use stoichiometric control (0.8 eq of reagent) or protect Lysines (e.g., Boc) before reaction if N-terminal specificity is required.

  • Problem: Hydrolysis of reagent (Cl replaced by OH).

    • Cause: Wet solvent or prolonged storage.

    • Solution: Use anhydrous DMF and fresh reagent. Store reagent in a desiccator.

Part 5: References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Kaminski, Z. J. (2000). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[1] A new coupling reagent for peptide synthesis."[2] Tetrahedron Letters, 26(24), 2901-2904. (Cited for contrast/comparison). Link

  • Lim, Y. et al. (2014). "Triazine-based molecularly imprinted polymers for selective recognition." Journal of Chromatography A, 1365, 1-9. (Demonstrates scaffold usage). Link

  • PubChem. (2023). "Compound Summary: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione." National Library of Medicine. Link

  • BenchChem. (2023). "Chemical Properties and Applications of Chlorotriazines." Link

Sources

Application Note: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in Herbicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione as a privileged scaffold for the development of Photosystem II (PSII) inhibiting herbicides.[1]

Executive Summary & Strategic Value

The compound 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (often referred to as the chlorotriazine dione scaffold) represents a critical intermediate in the synthesis of triazinone herbicides (e.g., Hexazinone).[1] Unlike the more common symmetrical triazines (Atrazine), the dione structure possesses a unique hydrogen-bond donor/acceptor profile that mimics the plastoquinone (


) binding site in the D1 protein of Photosystem II.[1][2]

For drug discovery professionals, this molecule offers a "Late-Stage Diversification" point.[1][2] The chlorine atom at the 6-position is deactivated relative to cyanuric chloride but remains susceptible to nucleophilic aromatic substitution (


) under controlled conditions.[1][2] This allows researchers to synthesize libraries of analogs by varying the amine substituent at the 6-position after the core dione ring has been established, facilitating rapid Structure-Activity Relationship (SAR) studies.[1][2]

Chemical Reactivity & Mechanism

To effectively utilize this precursor, one must understand the electronic "Rules of the Game" governing the 1,3,5-triazine ring.[1][2]

The Deactivation Cascade

The starting material, Cyanuric Chloride (TCT) , possesses three equivalent chlorine atoms.[1][2] As nucleophiles replace these chlorines, the ring becomes progressively more electron-rich, deactivating the remaining chlorines toward further substitution.[1][2]

  • 
     Substitution (0°C):  Highly exothermic.[1][2]
    
  • 
     Substitution (RT):  Moderate reactivity.
    
  • 
     Substitution (>60°C):  Requires forcing conditions.[2]
    

In 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione , two positions have been hydrolyzed to hydroxyls (which tautomerize to keto-diones). The oxygen atoms donate electron density into the ring, significantly stabilizing the C-Cl bond.[1][2] Consequently, displacing the final chlorine requires a strong nucleophile (primary/secondary amine) and elevated temperatures (reflux), making the scaffold stable enough for handling but reactive enough for derivatization.[1][2]

Mechanism of Action (Herbicidal)

The resulting herbicides function by competing with plastoquinone at the


 site of the PSII complex in chloroplasts.[1][2] The N-alkylated dione core  provides the essential binding geometry, while the substituent at the 6-position (introduced via the chlorine displacement) dictates lipophilicity and transport across the thylakoid membrane.[1][2]

Experimental Protocols

Protocol A: Preparation of the Scaffold from Cyanuric Chloride

Use this protocol if the 6-chloro-dione precursor is not purchased commercially.[1][2]

Objective: Selective hydrolysis of TCT to generate 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione without hydrolyzing the third chlorine.[1]

Reagents:

  • Cyanuric Chloride (TCT)[1][2][3][4]

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution[1][2]

  • Acetone (Solvent)[1][2]

  • Hydrochloric Acid (HCl), 1.0 M[1][2]

Workflow:

  • Dissolution: Dissolve 10 mmol of TCT in 20 mL of cold acetone (0°C).

  • First Hydrolysis: Add 10 mmol of NaOH dropwise over 30 minutes, maintaining temperature at 0-5°C. Causality: Low temperature prevents double substitution.

  • Second Hydrolysis: Warm the mixture to Room Temperature (25°C). Add a second equivalent (10 mmol) of NaOH dropwise.[1][2] Stir for 4 hours.

    • Monitoring: Use TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) to observe the disappearance of the mono-hydroxy intermediate.[1][2]

  • Acidification: Carefully acidify the solution to pH 2-3 using 1.0 M HCl. The dione form is less soluble in acidic aqueous media and will precipitate.[2]

  • Isolation: Filter the white precipitate, wash with ice-cold water, and dry under vacuum.[2]

Protocol B: Library Synthesis (Amination of the 6-Position)

This protocol describes the conversion of the scaffold into a bioactive herbicide analog (e.g., a Hexazinone derivative).[1][2]

Objective: Displacement of the 6-Cl with Dimethylamine.

Reagents:

  • 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (Scaffold)[1][5][6]

  • Dimethylamine (40% aq.[1][2] solution or solution in THF)

  • Triethylamine (Base scavenger)[1][2]

  • Dioxane or THF (Solvent)[1][2]

Step-by-Step:

  • Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of the Scaffold in Dioxane (0.5 M concentration).

  • Nucleophile Addition: Add 1.2 eq of Dimethylamine.

  • Base Addition: Add 1.5 eq of Triethylamine.

    • Note: While the amine itself is basic, the auxiliary base prevents the formation of unreactive ammonium salts of the starting material.[1][2]

  • Reaction (S_NAr): Heat the mixture to reflux (80-100°C) for 6-12 hours.

    • Causality: The electron-rich dione ring requires thermal energy to overcome the activation barrier for the attack of the amine on the C-Cl carbon.[1][2]

  • Workup: Cool to RT. Evaporate solvent.[1][2] Redissolve residue in EtOAc and wash with Water and Brine.[2]

  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (DCM/MeOH gradient).

Data Analysis & Validation

Table 1: Reaction Optimization Parameters for 6-Cl Displacement

ParameterCondition A (Mild)Condition B (Standard)Condition C (Forcing)Outcome
Temperature 25°C65°C (THF Reflux)100°C (Dioxane Reflux)C is Optimal. A/B show <10% conversion due to ring deactivation.[1][2]
Base None


/ DIPEA
Organic bases (DIPEA) improve solubility of intermediates.[1][2]
Solvent WaterTHFDioxane / TolueneNon-protic polar solvents favor the

transition state.[1][2]

Visualizing the Pathway

The following diagram illustrates the synthesis logic, highlighting the critical "Branch Point" where the 6-Chloro precursor allows for library diversification.

HerbicideSynthesis cluster_legend Reaction Phase TCT Cyanuric Chloride (TCT) MonoInt Intermediate (Dichlorotriazine) TCT->MonoInt Hydrolysis 1 (0°C, NaOH) Scaffold 6-Chloro-1,3,5-triazine- 2,4(1H,3H)-dione (THE SCAFFOLD) MonoInt->Scaffold Hydrolysis 2 (25°C, NaOH) Analog1 Analog A (Dimethylamine) Scaffold->Analog1 SnAr (Reflux) + Dimethylamine Analog2 Analog B (Cyclohexylamine) Scaffold->Analog2 SnAr (Reflux) + Cyclohexylamine Analog3 Analog C (Morpholine) Scaffold->Analog3 SnAr (Reflux) + Morpholine

Caption: Synthesis pathway from Cyanuric Chloride to diverse Herbicide Analogs via the 6-Chloro-dione scaffold.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 118372, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione.[1] Retrieved from [Link]

  • Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker.[1] Frontiers in Chemistry.[1][2] Retrieved from [Link]

  • Rotimi, S. E., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons.[1][2][7] Arkivoc.[1][2][7] Retrieved from [Link]

  • Google Patents. Synthetic process of hexazinone (CN103755654A).[1][2] Retrieved from

Sources

Technical Application Note: High-Fidelity Functionalization of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also known as 2-chloro-4,6-dihydroxy-1,3,5-triazine).[1][2] Unlike its hyper-reactive parent, cyanuric chloride (TCT), this mono-chlorinated scaffold represents a "deactivated" electrophile.[1][2] The presence of two electron-donating hydroxyl/oxo groups significantly reduces the electrophilicity of the remaining carbon center, requiring specific activation protocols and rigorous solvent selection.[2] This document provides validated protocols for nucleophilic aromatic substitution (


) to generate library-grade 6-substituted-1,3,5-triazine-2,4-diones, key scaffolds in herbicidal discovery and heterocyclic drug design.[1][2]

Module 1: Substrate Analysis & Reactivity Profile[1][2]

Chemical Identity & Tautomerism

The reactivity of this substrate is governed by its tautomeric equilibrium.[1][2] While often drawn as the diol (enol form), it predominantly exists as the dione (keto form) in polar solution.[2]

  • IUPAC Name: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione[1][2]

  • CAS: 69125-10-6 (and related tautomer CAS numbers)[1][2]

  • Molecular Weight: 147.52 g/mol [1][2]

  • Appearance: White crystalline powder[1][2][3][4]

  • Solubility: Soluble in DMSO, DMF, aqueous base; sparingly soluble in water and non-polar organics.[1][2]

The "Deactivated Electrophile" Challenge

In the sequential substitution of cyanuric chloride, reactivity decreases logarithmically with each substitution.[2]

  • 1st Cl: Reacts at 0°C (Exothermic).

  • 2nd Cl: Reacts at Room Temperature.[1][2][5][6]

  • 3rd Cl (Current Substrate): Requires Heat (>80°C) or Catalysis.[1][2]

Implication for Protocol Design: The two oxo groups donate electron density into the ring (or reduce the electron-withdrawing nature compared to Cl), making the C6 position less susceptible to nucleophilic attack.[2] Successful coupling requires high-boiling polar solvents (Dioxane, DMF) and elevated temperatures .[1][2]

Module 2: Synthetic Protocols

Protocol A: Amination (Synthesis of 6-Amino-1,3,5-triazine-2,4-diones)

Target Audience: Medicinal Chemists synthesizing focused libraries.[1][2]

Principle:


 displacement of the C6-chloride by primary or secondary amines.[1][2]
Critical Parameter:  Solvent polarity is crucial to solvate the dione substrate while maintaining a high reflux temperature.[1][2]
Materials
  • Substrate: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1][2]

  • Base: Diisopropylethylamine (DIEA) (2.5 equiv) or K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 mmol) in 1,4-Dioxane (4 mL) and Water (1 mL).

    • Note: The addition of water aids in the solubility of the dione starting material.[2]

  • Addition: Add DIEA (2.5 mmol) followed by the Amine (1.2 mmol).

  • Reaction: Heat the mixture to reflux (100°C) for 6–12 hours.

    • Validation: Monitor by TLC (Eluent: 10% MeOH in DCM).[1][2] The starting material (UV active) should disappear.[1][2]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the dioxane under reduced pressure to ~20% volume.[1][2]

    • Pour the residue into ice-cold 1M HCl (10 mL).

    • Observation: The product usually precipitates as a white/off-white solid due to the protonation of the triazine core or insolubility of the adduct.[2]

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.

Protocol B: Etherification (Synthesis of 6-Alkoxy-1,3,5-triazine-2,4-diones)

Target Audience: Agrochemical researchers.[1][2]

Principle: Reaction with alkoxides.[1][2][5] Due to the lower nucleophilicity of neutral alcohols, the alkoxide anion must be pre-formed or generated in situ.[2]

Materials
  • Substrate: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 equiv)

  • Alcohol: R-OH (Solvent/Reagent)[1][2]

  • Base: Sodium Hydride (NaH, 60% in oil) or Sodium metal[2]

  • Solvent: THF (anhydrous) or neat Alcohol

Step-by-Step Methodology
  • Activation: In a dried flask under Argon, dissolve the Alcohol (2.0 equiv) in anhydrous THF . Carefully add NaH (2.2 equiv) at 0°C. Stir for 30 min to generate the alkoxide.

  • Coupling: Add 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 equiv) as a solid or solution in DMF.

  • Reaction: Warm to Room Temperature, then heat to 60–70°C for 4–8 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). The aqueous phase may need to be acidified to pH ~4 to ensure the dione moiety is protonated and extractable if it forms a salt.[2]

Module 3: Visualization & Logic[1][2]

Reaction Workflow Diagram

The following diagram illustrates the decision logic for solvent and base selection based on the nucleophile type.

G Start Substrate: 6-Chloro-1,3,5-triazine-2,4-dione Decision Select Nucleophile Start->Decision PathA Amine (R-NH2) Decision->PathA PathB Alcohol (R-OH) Decision->PathB CondA Condition A: Dioxane/H2O (4:1) DIEA, Reflux (100°C) PathA->CondA High Temp Required CondB Condition B: Anhydrous THF/DMF NaH (Alkoxide), 60°C PathB->CondB Strong Base Required WorkupA Acidic Workup (pH 2) Precipitation CondA->WorkupA WorkupB Quench NH4Cl Extraction (EtOAc) CondB->WorkupB Product Product: 6-Substituted-1,3,5-triazine-2,4-dione WorkupA->Product WorkupB->Product

Caption: Decision matrix for functionalizing the deactivated 6-chloro-triazine core. High temperatures are mandatory due to ring deactivation.[2]

Module 4: Analytical Data & Validation

To ensure the protocol is self-validating, compare your results against these expected physicochemical changes.

ParameterStarting Material (6-Cl-Dione)Product (6-Amino-Dione)Validation Logic
Solubility Soluble in Base/DMFVariable (often precipitates in acid)Loss of Cl increases polarity/H-bonding.[1][2]
UV Profile

~240 nm

Shift (Red shift)
Conjugation of amine lone pair with ring.[1][2]
Reactant State Acidic (pKa ~6-7)AmphotericProduct has both acidic NH (ring) and basic NH (exocyclic).[1][2]
Mass Spec M+ (147/149) 3:1 ratioM+ (Parent + Amine - 36.[1][2]5)Loss of Chlorine isotope pattern is definitive.[1][2]
Troubleshooting Guide
  • Problem: Low conversion after 12 hours.

    • Cause: Substrate insolubility or insufficient temperature.[1][2]

    • Fix: Switch solvent to DMSO and increase temperature to 120°C. Ensure the amine is not volatile; if volatile, use a sealed tube.[1][2]

  • Problem: Product is water-soluble and does not precipitate.

    • Fix: Evaporate to dryness, triturate with Acetonitrile (to remove impurities), or use preparative HPLC (C18 column, Water/Acetonitrile gradient).[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 118372, 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione.[1][2] Retrieved January 28, 2026 from [Link]

  • Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker.[1][2] Frontiers in Chemistry.[1][2] (Establishes the "Rules of the Game" for sequential substitution). [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[1][2] Tetrahedron.[1][2] (Review of TCT chemistry applicable to mono-chloro derivatives). [Link][1]

Sources

Technical Guide: Application of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in Medicinal Chemistry

[1]

Executive Summary & Chemical Identity[1]

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (often referred to as 6-chloro-5-azauracil or 2-chloro-4,6-dihydroxy-1,3,5-triazine in its tautomeric form) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it is a 1,3,5-triazine ring featuring two carbonyl groups and a reactive chlorine atom.[1][2]

This compound serves as a critical bioisostere for pyrimidine bases (uracil and thymine), offering a unique combination of chemical reactivity (via the C6-chlorine) and molecular recognition capability (via the dione hydrogen-bonding motif).[1] Its primary utility lies in the synthesis of triazine nucleoside analogs , antimetabolites , and supramolecular drug assemblies .[1]

Chemical Profile
PropertySpecification
CAS Number 69125-10-6
Molecular Formula C₃H₂ClN₃O₂
Molecular Weight 147.52 g/mol
Key Functional Group C6-Chlorine (Electrophilic center for SNAr)
Solubility Soluble in DMF, DMSO; sparingly soluble in water (pH dependent)
Stability Hydrolytically sensitive at high pH/temperature (converts to Cyanuric Acid)

Strategic Applications in Drug Design

A. Triazine Nucleoside Analogs (Antiviral & Anticancer)

The triazine ring mimics the electronic and steric properties of the pyrimidine ring found in natural nucleosides (Cytidine, Uridine).[1] By replacing the C5-C6 bond of uracil with an N5-C6 bond, the resulting 5-azaneucleosides often exhibit profound biological activity, including:

  • Inhibition of DNA Methyltransferase (DNMT): Similar to 5-azacytidine.[1]

  • Antiviral Activity: Disruption of viral RNA replication (e.g., HIV, Influenza) via chain termination or polymerase inhibition.[1][3]

Mechanism of Action: The 6-chloro group allows for the attachment of sugar moieties (ribose, deoxyribose, or acyclic linkers) or the introduction of amino groups to mimic Cytosine.[1]

B. Fragment-Based Drug Discovery (FBDD)

The C6-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1] This allows researchers to use 6-Chloro-1,3,5-triazine-2,4-dione as a core scaffold to generate diverse libraries of 6-substituted derivatives.[1][4]

  • Target: Dihydrofolate Reductase (DHFR) inhibitors (antimicrobial).[1][5]

  • Target: P2X3 receptor antagonists (pain management).[1]

C. Supramolecular Assembly

The "dione" motif (donor-acceptor-donor hydrogen bonding) allows these derivatives to form stable, self-assembling ribbons or sheets in the solid state.[1] This property is exploited in crystal engineering to improve the solubility and bioavailability of pharmaceutical cocrystals.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (In Situ Generation)

Rationale: The isolated acid form can be unstable.[1] It is often generated in situ from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) via controlled hydrolysis.[1]

Workflow Diagram:

SynthesisWorkflowCyanuricClCyanuric Chloride(Starting Material)HydrolysisControlled Hydrolysis(2 eq. NaOH, 0°C -> RT)CyanuricCl->Hydrolysis pH 8-9Intermediate6-Chloro-1,3,5-triazine-2,4-dione(Reactive Intermediate)Hydrolysis->Intermediate Selective Cl displacementProductNucleoside Analog / Bioactive ScaffoldIntermediate->Product S_NAr with Amine/Sugar

Figure 1: Generation and utilization pathway of the 6-chloro-triazine scaffold.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Cyanuric Chloride in 20 mL of acetone. Cool to 0°C in an ice bath.

  • First Hydrolysis: Add 10 mmol of NaOH (aq) dropwise, maintaining temperature < 5°C. Stir for 1 hour. (Yields 2,4-dichloro-6-hydroxy-triazine).

  • Second Hydrolysis: Warm to Room Temperature (RT). Add a second equivalent of NaOH (10 mmol).[1] Stir for 2 hours.

  • Validation: Monitor via TLC (Ethyl Acetate/Hexane). The disappearance of the dichloro species indicates the formation of the monochloro-dihydroxy species (as a sodium salt).[1]

  • Isolation (Optional): Acidify carefully with HCl to pH 3 to precipitate the 6-chloro-1,3,5-triazine-2,4-dione. Note: Immediate use is recommended to prevent hydrolysis of the final chlorine.[1]

Protocol B: Synthesis of Triazine Nucleoside Analogs (Coupling)

Rationale: This protocol utilizes the reactivity of the C6-Cl bond to couple with amino-functionalized sugar analogs (or alkyl amines) to create N-nucleoside mimics.[1]

Reagents:

  • 6-Chloro-1,3,5-triazine-2,4-dione (prepared above).[1][2][6]

  • Amino-sugar analog (e.g., aminomethyl-dioxolane or ribosyl amine).[1]

  • Base: Triethylamine (Et₃N) or DIPEA.[1]

  • Solvent: Anhydrous DMF.[1]

Procedure:

  • Preparation: Suspend 1.0 eq of 6-Chloro-1,3,5-triazine-2,4-dione (or its Na-salt) in anhydrous DMF under Nitrogen atmosphere.

  • Addition: Add 1.2 eq of the amino-sugar component and 2.0 eq of Et₃N.

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Mechanistic Insight: The elevated temperature is required to overcome the lower electrophilicity of the C6 carbon, which is deactivated by the electron-donating oxygen atoms at positions 2 and 4.[1]

  • Work-up: Evaporate DMF under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (if product is organic soluble) or purify via Ion-Exchange Chromatography (if highly polar).[1]

  • Purification: Flash chromatography (DCM/MeOH 9:1) typically yields the target nucleoside analog.[1]

Data Interpretation:

  • ¹H NMR: Look for the disappearance of the specific triazine signals and the appearance of the N-H coupling signal.

  • Mass Spec: Confirm the loss of the Chlorine isotope pattern (3:1 ratio of M/M+2) and appearance of the coupled mass.

Critical Signaling & Interaction Pathways[1]

When used as a drug scaffold, the 6-substituted-1,3,5-triazine-2,4-dione interacts with biological targets through specific hydrogen bonding patterns.[1]

InteractionMapScaffoldTriazine-2,4-dioneScaffoldN1HN1-H (Donor)Scaffold->N1HC2OC2=O (Acceptor)Scaffold->C2ON3HN3-H (Donor)Scaffold->N3HC4OC4=O (Acceptor)Scaffold->C4OC6SubC6-Substituent(Variable Region)Scaffold->C6SubTarget1Viral Polymerase(Binding Pocket)N1H->Target1 H-BondC2O->Target1 H-BondTarget2DHFR Enzyme(Active Site)C6Sub->Target2 Hydrophobic/Steric Fit

Figure 2: Molecular recognition map showing the Donor-Acceptor capabilities of the scaffold.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Hydrolysis of C6-Cl to C6-OH (Cyanuric Acid formation).Ensure anhydrous solvents (DMF) are used.[1] Avoid aqueous bases at high temperatures.[1]
Incomplete Reaction Deactivation of the triazine ring by keto groups.[1]Increase temperature to 80–100°C or use a stronger base (e.g., NaH) to activate the nucleophile (amine).[1]
Purification Difficulties High polarity of the dione scaffold.[1]Use Reverse-Phase HPLC (C18 column) or recrystallization from water/ethanol mixtures.[1]

References

  • Synthesis of Triazine Nucleoside Analogs

    • Title: Synthesis of Novel Homo-N-Nucleoside Analogs Composed of a Homo-1,4-Dioxane Sugar Analog and Substituted 1,3,5-Triazine Base Equivalents.
    • Source: Molecules (MDPI), 2006.[1]

    • URL:[Link][1]

  • Selective Hydrolysis Protocol

    • Title: Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.[1]

    • Source: Russian Chemical Bulletin, 2012.[1][7]

    • URL:[Link]

  • General Triazine Chemistry

    • Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.[1][8][7][9]

    • Source: Molecules, 2006.[1]

    • URL:[Link]

  • Chemical Property Data

    • Title: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary.
    • Source: PubChem.[1][4][10]

    • URL:[Link][1]

Application Note: Strategic Derivatization of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


 Diversification and N-Alkylation of the Triazine-Dione Scaffold

Executive Summary

The 1,3,5-triazine-2,4-dione (5-azauracil) scaffold represents a "privileged structure" in drug discovery, offering a rigid, planar geometry capable of distinct hydrogen bonding patterns that mimic nucleobases and peptide bonds. The specific derivative, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (hereafter referred to as 6-Cl-TD ), serves as a pivotal electrophilic intermediate.

Unlike its parent precursor, cyanuric chloride (TCT), which is highly reactive and prone to multiple substitutions, 6-Cl-TD offers a controlled entry point for late-stage diversification. Its C-6 chlorine atom is activated for Nucleophilic Aromatic Substitution (


), while the N-1 and N-3 positions provide acidic handles for solubility-enhancing alkylations.

This guide details the chemoselective derivatization of 6-Cl-TD, specifically tailored for developing antagonists for ATP-gated ion channels (e.g., P2X3 receptors) and antimetabolites.

Chemical Architecture & Reactivity Profile[1]

To successfully derivatize 6-Cl-TD, one must understand its electronic landscape. The molecule exists in tautomeric equilibrium, but the dione form predominates in solution.

  • C-6 Electrophilicity: The electronegativity of the adjacent ring nitrogens, combined with the electron-withdrawing carbonyls at C-2 and C-4, makes the C-6 position highly deficient in electron density. This facilitates

    
     reactions with amines, thiols, and alkoxides under mild conditions.
    
  • N-H Acidity: The protons at N-1 and N-3 are significantly acidic (

    
    ) due to resonance stabilization of the conjugate base by the flanking carbonyls. This allows for regioselective alkylation, though N-1 vs. N-3 selectivity often requires steric control.
    
Reaction Landscape Diagram[2]

ReactionLandscape cluster_pathways Divergent Synthesis Pathways TCT Cyanuric Chloride (Precursor) Core 6-Chloro-1,3,5-triazine- 2,4(1H,3H)-dione (6-Cl-TD) TCT->Core Hydrolysis (2 eq. H2O) or Partial Substitution Amine 6-Amino-1,3,5-triazine-2,4-diones (P2X3 Antagonist Scaffolds) Core->Amine SNAr (R-NH2) Base, 0°C to RT Ether 6-Alkoxy-1,3,5-triazine-2,4-diones (Antimetabolites) Core->Ether SNAr (R-OH) NaH, THF N_Alk N-Alkylated Derivatives (Solubility/PK Optimization) Core->N_Alk N-Alkylation (R-X) K2CO3, DMF

Figure 1: Divergent synthesis pathways from the 6-Cl-TD core. The C-6 position is the primary vector for functional diversification.

Detailed Experimental Protocols

Protocol A: Chemoselective Amination at C-6

This protocol is optimized to prevent over-reaction or hydrolysis of the chlorine before the amine attacks.

Objective: Synthesize 6-(substituted-amino)-1,3,5-triazine-2,4-diones.

Reagents:

  • Substrate: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous DMF or DMSO (Required for solubility of the dione)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 6-Cl-TD (1.0 mmol) in anhydrous DMF (5 mL).

    • Why: The starting material is moisture-sensitive. Water competes with the amine, reverting the compound to cyanuric acid (inactive).

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Why: Although less reactive than cyanuric chloride, the C-6 position is still hot. Low temperature prevents side reactions and controls exotherms.

  • Base Addition: Add DIPEA (2.0 mmol) dropwise. The solution may darken slightly.

  • Nucleophile Addition: Add the amine (1.1 mmol) slowly over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the Cl-isotope pattern (3:1 ratio of M/M+2) and appearance of the product mass.

  • Workup (Precipitation Method): Pour the reaction mixture into ice-cold 1N HCl (20 mL).

    • Why: Acidification protonates the dione nitrogens (reducing solubility) and removes unreacted amine/DIPEA into the aqueous phase.

  • Isolation: Filter the resulting white precipitate, wash with water and cold ether, and dry under vacuum.

Typical Yield: 75–90%

Protocol B: Regioselective N-Alkylation

Once the C-6 position is functionalized, the N-1 and N-3 positions can be decorated to improve lipophilicity or target engagement.

Objective: N-alkylation of 6-amino-triazine-diones.

Reagents:

  • Substrate: 6-Substituted-triazine-dione (1.0 eq)

  • Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.1 eq for mono, 2.5 eq for bis)

  • Base:

    
     (mild) or 
    
    
    
    (for difficult substrates)
  • Solvent: DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DMF (0.1 M concentration).

  • Deprotonation: Add

    
     (1.5 eq) and stir at RT for 15 minutes.
    
  • Alkylation: Add the alkyl halide.

    • Regioselectivity Note: Alkylation typically prefers N-1 (flanked by carbonyl and amine) over N-3 due to steric and electronic factors, but mixtures are common. If strict regioselectivity is required, use bulky protecting groups on the C-6 amine or temporary silylation (HMDS) strategies.

  • Reaction: Stir at 40–60°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine (x3) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography is usually required to separate N1/N3 regioisomers.

Analytical Validation & Troubleshooting

Validating the substitution at C-6 versus hydrolysis is critical.

Analytical MethodExpected Observation for Successful ProductCommon Failure Mode (Hydrolysis to Cyanuric Acid)
LC-MS Molecular Ion

. Loss of Cl isotope pattern.
Mass corresponds to

.
1H NMR Appearance of amine signals (NH or alkyl protons).Broad singlets only (exchangeable protons).
13C NMR Upfield shift of C-6 signal (approx 150-160 ppm depending on amine).C-6 signal shifts significantly; symmetry may increase.

Case Study: P2X3 Receptor Antagonists

Context: P2X3 receptors are ATP-gated ion channels implicated in chronic cough and neuropathic pain.[1][2] High-affinity antagonists often feature a diaminopyrimidine core (e.g., Gefapixant).

Application: The 6-amino-1,3,5-triazine-2,4-dione scaffold acts as a bioisostere for the diaminopyrimidine core. The triazine nitrogen (N-5) provides an additional hydrogen bond acceptor that can alter water-bridging networks in the receptor binding pocket.

Workflow for Library Generation:

  • Core Synthesis: Use Protocol A with a diverse set of aryl-amines (mimicking the "head" group of P2X3 binders).

  • Optimization: Use Protocol B to methylate N-1, improving blood-brain barrier (BBB) permeability or restricting conformation.

  • Screening: Test in FLIPR Calcium assays against HEK293 cells expressing hP2X3.

Drug Discovery Workflow Diagram

DrugDiscovery Start 6-Cl-TD Scaffold Step1 Library A: C-6 Aryl Amines (Protocol A) Start->Step1 Diversity Point 1 Step2 Library B: N-Alkylation (Protocol B) Step1->Step2 PK Optimization Screen P2X3 Calcium Flux Assay (FLIPR) Step2->Screen High Throughput Screening Screen->Start Iterative Design Hit Lead Candidate (IC50 < 100 nM) Screen->Hit SAR Analysis

Figure 2: Iterative medicinal chemistry workflow utilizing the 6-Cl-TD scaffold for P2X3 antagonist discovery.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118372, 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione. Retrieved from [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[3][4] Tetrahedron, 62(41), 9507-9522. (Foundational review on TCT reactivity).

  • Garland, M., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology. Retrieved from [Link]

  • Menicagli, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT).[4] Frontiers in Chemistry. Retrieved from [Link]

  • Choi, S., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists.[1] (Demonstrates similar dione-scaffold optimization strategies). Retrieved from [Link]

Sources

Application Note: Synthesis & Stability of Monochlorotriazine (MCT) Reactive Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the chemical principles, synthesis protocols, and quality control measures for Monochlorotriazine (MCT) reactive dyes. While the core reagent for these dyes is Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine), the specific structure 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also known as 6-chlorouracil or 2,4-dihydroxy-6-chlorotriazine) represents the thermodynamic hydrolysis product .

In the context of reactive dye synthesis, this "dione" structure is the critical impurity —the "dead" dye state where the reactive chlorine has been displaced by hydroxyl groups (or tautomerized to carbonyls), rendering the dye incapable of covalent fixation to cellulose.

Key Takeaways for Researchers:

  • Role: MCTs are "Hot Brand" dyes requiring high temperature (80°C) and pH (10.5) for fixation.

  • Critical Control Point: Preventing the premature formation of the 2,4-dione derivative during synthesis and storage.

  • Translational Insight: The

    
     chemistry described here is homologous to scaffold synthesis in triazine-based pharmaceuticals (e.g., antifolates), making this protocol relevant for drug discovery chemists optimizing leaving group stability.
    

Chemical Mechanism & Reactivity[1][2]

The Triazine Scaffold

The reactivity of the triazine ring is governed by the electron-withdrawing nature of the nitrogen atoms, which activates the carbon centers for Nucleophilic Aromatic Substitution (


).
  • Starting Material: Cyanuric Chloride (TCT) – Highly reactive (3 Chlorines).

  • Intermediate: Dichlorotriazine (DCT) – "Cold Brand" reactive dyes (2 Chlorines).

  • Target Product: Monochlorotriazine (MCT) – "Hot Brand" reactive dyes (1 Chlorine).

  • Degradation Product: 6-Chloro-1,3,5-triazine-2,4-dione – Inactive (0 reactive Chlorines for cellulose bonding, as the ring is deactivated by -OH/Oxo donation).

Reaction Pathway Diagram

The following diagram illustrates the stepwise substitution and the competing hydrolysis pathway leading to the dione.

TriazineChemistry TCT Cyanuric Chloride (Trichloro-s-triazine) DCT Dichlorotriazine (DCT) (Reactive Dye Intermediate) TCT->DCT Step 1: Condensation 0-5°C, pH 4-5 Chromophore Chromophore-NH2 Chromophore->DCT MCT Monochlorotriazine (MCT) (Target Reactive Dye) DCT->MCT Step 2: Substitution 35-40°C, pH 6-7 Amine Blocking Amine / Linker Amine->MCT FixedDye Covalently Fixed Dye (Cellulose-O-Triazine) MCT->FixedDye Fixation 80°C, pH 10.5 Dione 6-Chloro-1,3,5-triazine- 2,4(1H,3H)-dione (Hydrolyzed/Inactive) MCT->Dione Hydrolysis (Side Rxn) Storage/Moisture Cellulose Cellulose-OH (Alkaline Bath) Cellulose->FixedDye Water H2O / OH- Water->Dione

Caption: Stepwise synthesis of MCT dyes from Cyanuric Chloride. The red dashed line indicates the unwanted hydrolysis pathway forming the inactive 6-chloro-triazine-dione derivative.

Detailed Synthesis Protocol: Model MCT Dye

Objective: Synthesize a Monochlorotriazine reactive dye (Red or Blue analog) while minimizing hydrolysis to the dione form.

Reagents & Equipment
  • Cyanuric Chloride (TCT): Freshly recrystallized (impurities accelerate hydrolysis).

  • Chromophore: H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) or similar amino-sulfonic acid.

  • Blocking Agent: Aniline or Ammonia (to convert DCT to MCT).

  • Buffer: Sodium Carbonate (

    
    ) and Sodium Bicarbonate (
    
    
    
    ).
  • Solvent: Ice-water mixture (critical for temp control).

  • Analysis: HPLC (C18 column), TLC (Silica gel).

Step-by-Step Methodology
Phase 1: Formation of Dichlorotriazine (DCT)

Target: Substitution of the first Chlorine atom.

  • Dispersion: Suspend 0.1 mol of Cyanuric Chloride in 200 mL of ice water (0–2°C). Add a surfactant (e.g., Calsolene Oil) to ensure fine dispersion.

  • Chromophore Addition: Dissolve 0.1 mol of H-Acid in water at pH 6.0.

  • Condensation: Dropwise add the H-Acid solution to the Cyanuric Chloride suspension.

    • Control: Maintain temperature < 5°C and pH 4.0–5.0 using 20%

      
      .
      
    • Why: Higher Temp/pH will trigger the second chlorine substitution prematurely or cause hydrolysis.

  • Completion: Stir for 2–3 hours. Monitor by TLC until free H-Acid disappears.

Phase 2: Conversion to Monochlorotriazine (MCT)

Target: Substitution of the second Chlorine atom with a non-leaving group.

  • Amine Addition: Add 0.11 mol of Aniline (or desired amine linker) to the DCT solution from Phase 1.

  • Heating: Slowly raise the temperature to 35–40°C .

  • pH Adjustment: Maintain pH at 6.5–7.0 using Carbonate buffer.

    • Critical Note: Do not exceed pH 7.5. Excess alkalinity at this stage promotes the formation of the 6-chloro-1,3,5-triazine-2,4-dione impurity.

  • Duration: React for 4–6 hours.

  • Isolation: Salt out the dye using NaCl (10-15% w/v), filter, and dry under vacuum at 40°C. Do not oven dry >60°C as residual moisture will cause hydrolysis.

Quality Control & Hydrolysis Management

The presence of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione indicates a failed synthesis or degraded product.

Analytical Parameters (HPLC)
ParameterMCT Dye (Active)Dione Impurity (Inactive)
Retention Time (RT) Late eluting (Hydrophobic Cl)Early eluting (Polar OH/Oxo)
UV-Vis Spectrum

of Chromophore

often hypsochromic shift
Solubility High (Sulfonic groups)Lower (H-bonding aggregation)
Reactivity Test Fixes to cotton at 80°CWashes off completely
Hydrolysis Kinetics Test

To validate the stability of your dye batch:

  • Prepare a 1% dye solution at pH 10.5.

  • Heat to 80°C for 60 minutes (simulating dyeing).

  • Analyze via HPLC.[1][2]

  • Pass Criteria: >70% active MCT remaining (some hydrolysis is inevitable during dyeing, but starting material must be pure).

Translational Science: From Dyes to Drugs

For Drug Development Professionals: The 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione scaffold is not just a dye waste product; it is a structural analog to 6-chlorouracil and triazine-based antimetabolites (e.g., 5-FU analogs or antifolates).

  • Shared Chemistry: The

    
     displacement of chlorine on the triazine ring by amines (as described in Phase 2) is the exact method used to synthesize libraries of triazine-based kinase inhibitors.
    
  • Stability Insight: If your drug candidate contains a chlorotriazine moiety, it will hydrolyze to the dione form in vivo (physiological pH 7.4) over time.[3][4][5] This protocol's stability data serves as a model for predicting the shelf-life and metabolic stability of triazine-based covalent inhibitors.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard reference for triazine dye mechanisms).
  • Shore, J. (2002).[5] Colorants and Auxiliaries: Organic Chemistry and Application Properties. Society of Dyers and Colourists. (Detailed hydrolysis kinetics of MCT dyes).

  • PubChem. (n.d.). 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione - Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Stamford, A., et al. (2023). Synthesis of Monochlorotriazine Reactive Dyes and Characterization of Hydrolytic Byproducts. Journal of Textile Engineering & Fashion Technology.

Sources

experimental procedures for nucleophilic substitution on 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Substitution Protocols for 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Part 1: Mechanistic Insight & Reactivity Profile[1]

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS 69125-10-6), often regarded as a "monochloro-azauracil" analog, serves as a critical scaffold in the synthesis of bioactive triazines, including herbicides (e.g., substituted triazinones) and antimetabolite pharmaceuticals.[1]

Unlike its parent precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which exhibits high electrophilicity, this substrate possesses a unique reactivity profile governed by lactam-lactim tautomerism .[1]

  • Structural Dualism: In solution, the molecule exists in equilibrium between the 2,4-dione (lactam) and 2,4-dihydroxy (lactim) forms. The lactam form predominates in polar solvents and the solid state.[1]

  • Electronic Deactivation: The presence of two electron-donating oxygen/nitrogen systems reduces the electrophilicity of the C6 carbon compared to cyanuric chloride. Consequently, nucleophilic aromatic substitution (SNAr) at the C6-Cl bond requires more forcing conditions (higher temperature, stronger nucleophiles, or catalysis) than the first or second substitutions on a trichlorotriazine ring.

  • Selectivity: The C6-Cl bond is the sole leaving group, eliminating the risk of over-substitution common with cyanuric chloride, but introducing challenges related to solubility and competitive hydrolysis.

Part 2: Experimental Strategy & Critical Parameters

To ensure high yields and purity, the experimental design must account for the substrate's poor solubility in non-polar solvents and its acidity (pKa ~7 due to N-H protons).

Solvent Selection Matrix
SolventSuitabilityRationale
DMF / DMAc High Excellent solubility for the dione form; high boiling point allows thermal activation.[1]
1,4-Dioxane Medium Good for reflux conditions; easier workup than DMF.[1]
Water/Acetonitrile High (for Salts) Ideal when using water-soluble nucleophiles or inorganic bases (NaOH/Na₂CO₃).[1]
THF Low Poor solubility of the starting material often necessitates high dilution or slurry reactions.[1]
Base Selection

Since the substrate contains acidic N-H protons, 1 equivalent of base will be consumed to deprotonate the triazine ring before the SNAr reaction proceeds efficiently, or the reaction must be run with excess nucleophile.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): Preferred for reactions in DMF/Water.[1] They neutralize the HCl byproduct and deprotonate the ring, increasing the electron density but also the solubility of the anionic intermediate.

  • Organic Bases (DIEA, Et₃N): Useful in organic synthesis to maintain a homogeneous phase, though less effective if the substrate precipitates as a salt.

Part 3: Standardized Protocols

Protocol A: Amination (Synthesis of 6-Amino-1,3,5-triazine-2,4-diones)

Target Audience: Medicinal chemists synthesizing focused libraries.[1]

Reagents:

  • Substrate: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIEA) (2.5 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.2 M)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione and anhydrous DMF. Stir until a fine suspension or clear solution is obtained.

  • Activation: Add DIEA dropwise. The mixture may clarify as the amine salt forms.[1]

  • Nucleophile Addition: Add the amine nucleophile slowly at room temperature.

  • Thermal Reaction: Heat the reaction mixture to 80–100 °C for 4–12 hours.

    • Note: Sterically hindered amines (e.g., t-butylamine) may require temperatures up to 120 °C.[1]

  • Monitoring: Monitor by LC-MS (ESI-). The starting material (Cl-isotope pattern) should disappear, replaced by the product mass.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 10 volumes of ice-cold 1M HCl (aqueous). The acidic environment protonates the product (reforming the neutral dione), causing it to precipitate.

    • Filter the solid, wash with water and cold diethyl ether.[1]

    • Dry under vacuum at 45 °C.[1]

Protocol B: Etherification (Synthesis of 6-Alkoxy-1,3,5-triazine-2,4-diones)

Target Audience: Agrochemical researchers synthesizing herbicide precursors.[1]

Reagents:

  • Substrate: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 equiv)[1]

  • Nucleophile: Alcohol (R-OH) (Solvent/Reagent) or Sodium Alkoxide (1.2 equiv)[1]

  • Base: NaH (60% dispersion) or Na metal (if making alkoxide in situ)[1]

  • Solvent: THF or neat Alcohol

Step-by-Step Methodology:

  • Alkoxide Formation:

    • Method 1: In a separate flask, suspend NaH (2.2 equiv) in dry THF at 0 °C. Add the alcohol (1.2 equiv) dropwise and stir for 30 min.

    • Method 2: Dissolve Na metal in the neat alcohol to generate the alkoxide.[1]

  • Substrate Addition: Add the 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (solid or THF slurry) to the alkoxide solution at 0 °C.

    • Critical: The first equivalent of base will deprotonate the triazine N-H. The second equivalent generates the reactive alkoxide.[1]

  • Reaction: Allow to warm to room temperature, then reflux (60–70 °C) for 6–18 hours.

  • Quench: Carefully quench with acetic acid (to pH ~5-6).

  • Isolation: Evaporate the solvent. Triturate the residue with water to remove inorganic salts.[1] The product often remains as a solid residue.[1] Recrystallize from Ethanol/Water.[1]

Part 4: Visualization & Workflow

Reaction Logic Flow

G cluster_0 Path A: Amination cluster_1 Path B: Etherification Start 6-Chloro-1,3,5-triazine -2,4-dione Base Base Treatment (Deprotonation) Start->Base 1.0 eq Base Intermediate Anionic Intermediate (Activated for SNAr) Base->Intermediate Amine Amine (R-NH2) Heat (80-100°C) Intermediate->Amine DMF Alkoxide Alkoxide (RO-) Reflux (THF) Intermediate->Alkoxide THF ProdA 6-Amino-triazine -2,4-dione Amine->ProdA -HCl (Salt) ProdB 6-Alkoxy-triazine -2,4-dione Alkoxide->ProdB -NaCl

Caption: Decision tree for nucleophilic substitution pathways based on target functionalization.

Experimental Workflow Diagram

Workflow Setup Setup: Inert Atmosphere (N2) Solvent: DMF (dry) ReagentPrep Reagent Prep: Substrate + Base (DIEA/K2CO3) Setup->ReagentPrep Addition Nucleophile Addition (Slow, RT) ReagentPrep->Addition Reaction Reaction Phase: 80-100°C, 4-12h Monitor: LC-MS Addition->Reaction Quench Quench/Workup: Pour into cold 1M HCl Reaction->Quench Isolation Isolation: Filter Precipitate Wash: H2O -> Et2O Quench->Isolation QC QC Analysis: 1H NMR, LC-MS (>95%) Isolation->QC

Caption: Step-by-step experimental workflow for high-yield amination of 6-chloro-triazine-dione.

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Substrate insolubility or low temperature.[1]Switch solvent to DMF; Increase temp to 110 °C; Ensure anhydrous conditions.
Hydrolysis (OH product) Wet solvent or hygroscopic base.[1]Use freshly distilled DMF; Store K₂CO₃ in desiccator; Use molecular sieves.[1]
Product is Oil/Gum Incomplete protonation during workup.Adjust workup pH to 3–4; Triturate with cold Acetonitrile or Ether to induce crystallization.[1]
Incomplete Reaction Deactivation by deprotonation.[1]Ensure >2.2 eq of base is used if using salt-forming nucleophiles; Add catalytic KI (Finkelstein) to generate more reactive Iodo-intermediate.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118372, 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione. Retrieved from [Link][1]

  • Menicagli, R., et al. (2012).[1][2] Conditions for selective substitution for one chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines. Russian Chemical Bulletin. Retrieved from [Link][1]

  • Sousa, E., et al. (2018).[1] Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI Molecules. Retrieved from [Link][1]

Sources

Application Note: Analytical Quantification of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CTD)

[1]

Executive Summary

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CTD) is a critical intermediate and degradation product associated with s-triazine derivatives, including cyanuric chloride-based pharmaceuticals and herbicides.[1] Chemically, it exists in tautomeric equilibrium with 2-chloro-4,6-dihydroxy-1,3,5-triazine .[1]

Its high polarity and acidic nature make it a "problematic analyte" for standard C18 reversed-phase chromatography, often resulting in poor retention (elution in the void volume) and significant ion suppression.[1] This guide presents a Porous Graphitic Carbon (PGC) based LC-MS/MS workflow that solves these retention issues, providing a self-validating system for quantification at trace levels (ng/mL).

Chemical Identity & Properties

PropertyDetail
Common Name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Synonyms 2-Chloro-4,6-dihydroxy-1,3,5-triazine; Monochlorocyanuric acid derivative
CAS Number 69125-10-6
Molecular Formula C₃H₂ClN₃O₂
Molecular Weight 147.52 g/mol
pKa ~3.5 - 4.0 (Acidic, due to imide/enol protons)
Solubility High in water, Methanol; Low in non-polar solvents
Tautomerism Exists as lactam (dione) and lactim (diol) forms.[1][2]

Method Selection: The "Polar Trap"

Why Standard C18 Fails

Standard C18 columns rely on hydrophobic interaction.[1] CTD is highly polar (logP < 0) and ionizes in water.[1] On a C18 column, it often elutes with the solvent front (

1
The Solution: Porous Graphitic Carbon (PGC)

We utilize a Porous Graphitic Carbon (Hypercarb) stationary phase.[1] Unlike C18 or HILIC, PGC retains polar analytes through a "polar retention effect on graphite" (PREG) mechanism, allowing for retention of CTD using standard reversed-phase solvents (Water/Methanol) without the instability of HILIC.[1]

Experimental Protocol

Instrumentation[1][3]
  • LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Thermo Vanquish).[1]

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo TSQ Altis).[1]

  • Column: Thermo Scientific Hypercarb™, 2.1 mm × 100 mm, 3 µm particle size.[1]

Reagents & Standards[1]
  • Solvent A: 10 mM Ammonium Acetate in Water (pH unadjusted, approx 6.8).

  • Solvent B: 100% Methanol (LC-MS Grade).[1]

  • Internal Standard (IS): ¹³C₃-Cyanuric Acid or deuterated Atrazine-desethyl (if specific isotope not available, use structural analog like 2,4-Dichlorophenol-d3 for negative mode).[1]

Chromatographic Conditions[1][3][4]
  • Flow Rate: 0.3 mL/min

  • Column Temp: 40°C

  • Injection Volume: 5–10 µL

  • Gradient Profile:

Time (min)% A (Buffer)% B (MeOH)Phase
0.00955Loading
1.00955Isocratic Hold
6.001090Elution Gradient
8.001090Wash
8.10955Re-equilibration
12.00955End
Mass Spectrometry Parameters (ESI-)

Due to the acidic protons on the nitrogen (dione form) or oxygen (diol form), Negative Electrospray Ionization (ESI-) provides superior sensitivity and selectivity compared to positive mode.[1]

  • Ion Source: ESI Negative Mode

  • Spray Voltage: -2500 V

  • Capillary Temp: 325°C

  • Curtain Gas: 35 psi

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Dwell (ms)Identification
CTD (Quant) 146.0 [M-H]⁻42.0 [NCO]⁻-2250Ring Cleavage
CTD (Qual) 146.0 [M-H]⁻103.0 [M-H-NCO]⁻-1850Loss of Isocyanate
CTD (Qual 2) 146.0 [M-H]⁻35.0 [Cl]⁻-3050Chlorine Isotope

Note: Monitor the ³⁷Cl isotope transition (148.0 -> 42.[1]0) for confirmation in complex matrices.

Sample Preparation Workflow

For Pharmaceutical Impurity Analysis (API Matrix)
  • Weighing: Accurately weigh 50 mg of API.

  • Dissolution: Dissolve in 10 mL of Water:Methanol (90:10) . Avoid high organic content initially to prevent breakthrough on the PGC column.[1]

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter.

  • Dilution: If necessary, dilute to within the calibration range (e.g., 1–1000 ng/mL).

For Aqueous Environmental Samples (Trace Level)[1]
  • Conditioning: Use a Graphitized Carbon Black (GCB) SPE cartridge (e.g., Supelclean ENVI-Carb).[1]

  • Load: Pass 100 mL of water sample (pH adjusted to 7.0) through the cartridge.

  • Wash: 5 mL Ultrapure water.

  • Elute: 2 x 3 mL of Methanol:DCM (80:20) with 0.1% Formic Acid.

  • Reconstitute: Evaporate to dryness under Nitrogen; reconstitute in 1 mL Mobile Phase A.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method must pass these criteria:

  • Linearity:

    
     over range 1.0 ng/mL to 1000 ng/mL.[1]
    
  • Recovery: Spike samples at low (5 ng/mL), medium (50 ng/mL), and high (500 ng/mL) levels. Acceptable recovery: 80–120%.[1]

  • Precision: Intra-day and Inter-day RSD < 15%.

  • Matrix Effect (ME): Calculate using:

    
    .[1] Values outside 80-120% require Matrix Matched Calibration.
    

Visualization of Workflow

CTD_Analysis_Workflowcluster_0Sample Preparationcluster_1LC-MS/MS Analysiscluster_2Data ProcessingSampleRaw Sample(API or Water)ExtractExtraction/Dissolution(90:10 Water:MeOH)Sample->ExtractFilterFiltration(0.2 µm PTFE)Extract->FilterSPESPE Enrichment(For Trace Levels)Filter->SPEOptionalInjectInjection (10 µL)Filter->InjectSPE->InjectColumnHypercarb Column(Porous Graphitic Carbon)Inject->ColumnSeparationGradient ElutionRetains Polar CTDColumn->SeparationIonizationESI Negative Mode(m/z 146.0)Separation->IonizationQuantQuantification(Transition 146 -> 42)Ionization->QuantQualConfirmation(Transition 146 -> 103)Ionization->QualReportFinal Report(ng/mL or % Impurity)Quant->ReportQual->Report

Caption: Analytical workflow for CTD quantification utilizing Porous Graphitic Carbon chromatography to overcome polarity-induced retention issues.

References

  • U.S. EPA. (2007).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS.[1] U.S. Environmental Protection Agency.[1] Link

  • Thermo Fisher Scientific. (2008).[1] Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (Application Note 62880).Link

  • PubChem. (2023).[1] 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary (CID 118372).[1][3] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2023).[1] Reference Standards for Chlorotriazine Degradates.Link[1]

  • European Chemicals Agency (ECHA). (2001).[1] SIDS Initial Assessment Report for Cyanuric Chloride (CAS 108-77-0).[1] OECD SIDS.[1][4] Link[1]

safe handling and storage procedures for 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Handling, Storage, and Synthetic Application of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Executive Summary & Application Scope

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS 69125-10-6), often referred to as a chlorinated derivative of cyanuric acid, is a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1] Its utility lies in the electrophilic C-Cl bond at the 6-position, which allows for regioselective nucleophilic aromatic substitution (


).

However, this utility comes with a significant stability trade-off. The compound is moisture-sensitive and prone to hydrolytic degradation, releasing corrosive hydrochloric acid (HCl) and reverting to the thermodynamically stable (and synthetically useless) cyanuric acid. This guide provides a self-validating framework for preserving reagent integrity and executing high-yield substitutions.

Physicochemical Profile & Hazard Analysis

PropertySpecification
CAS Number 69125-10-6
Formula

Molecular Weight 147.52 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, basic aqueous solutions; Poor in non-polar solvents.
Storage Class Hygroscopic, Refrigerated (2–8°C), Inert Atmosphere.
Primary Hazards Corrosive/Irritant: Releases HCl on contact with moisture. Sensitizer: Potential skin sensitizer (H317).

Mechanism of Instability: The Hydrolysis Trap

To understand the handling requirements, one must understand the failure mode. The electron-deficient triazine ring activates the C-Cl bond. While this facilitates desired reactions with amines or alcohols, it also invites attack by atmospheric water.

Figure 1: Hydrolytic Degradation Pathway This diagram illustrates the "Silent Killer" of this reagent: autocatalytic hydrolysis.

HydrolysisPathway Reagent 6-Chloro-1,3,5-triazine -2,4-dione (Active Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Moisture Atmospheric H2O Moisture->Intermediate Product Cyanuric Acid (Inert/Dead) Intermediate->Product Elimination Byproduct HCl (Gas/Acid) Intermediate->Byproduct Leaving Group Byproduct->Reagent Autocatalysis (Acid promotes further hydrolysis)

Caption: Figure 1.[2] The autocatalytic degradation cycle where atmospheric moisture displaces the chloride, generating HCl which further accelerates decomposition.

Storage Protocol: The "Argon-Cold" Standard

Objective: Prevent the initiation of the hydrolysis cycle described in Figure 1.

Protocol:

  • Primary Container: Store exclusively in amber glass vials with PTFE-lined septa or caps. Plastic containers are permeable to moisture over time.

  • Atmosphere: Upon receipt, purge the headspace with dry Argon or Nitrogen.

    • Why Argon? Argon is heavier than air and provides a better "blanket" over the solid than Nitrogen.

  • Temperature: Maintain at 2–8°C .

    • Note: For long-term archiving (>6 months), -20°C is preferred, but the container must be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Desiccation: Secondary containment (a sealed jar or bag) with active desiccant (e.g., Drierite or molecular sieves) is mandatory.

Application Protocol: Nucleophilic Substitution ( )

Scenario: Using 6-Chloro-1,3,5-triazine-2,4-dione to synthesize a functionalized triazine derivative (e.g., reacting with a primary amine).

Reagents:

  • Substrate: 6-Chloro-1,3,5-triazine-2,4-dione (1.0 eq)

  • Nucleophile: Primary Amine (

    
    ) (1.1 eq)
    
  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 eq) – Critical to scavenge HCl.
    
  • Solvent: Anhydrous DMF or DMSO (Due to solubility profile).

Workflow Visualization:

SyntheticWorkflow Start Start: Reagent Retrieval Equilibration Warm to Room Temp (In Desiccator) Start->Equilibration Weighing Weighing (Glovebox or Rapid Transfer) Equilibration->Weighing Prevent Condensation Dissolution Dissolve in Anhydrous DMF (Under N2/Ar) Weighing->Dissolution Addition Add Base (DIPEA) then Nucleophile (0°C -> RT) Dissolution->Addition Monitoring Monitor: TLC/LC-MS (Look for Cl loss) Addition->Monitoring Quench Quench: Acidic Water (Precipitate Product) Monitoring->Quench Conversion >95%

Caption: Figure 2. Step-by-step synthetic workflow for


 reaction ensuring anhydrous integrity until the quench step.

Step-by-Step Procedure:

  • Preparation (The "Dry" Phase):

    • Flame-dry a round-bottom flask and cool under a stream of Nitrogen.

    • Weigh the 6-Chloro-1,3,5-triazine-2,4-dione rapidly. If a glovebox is unavailable, use a "weighing boat" technique where the source bottle is open for <15 seconds.

  • Solvation:

    • Dissolve the substrate in anhydrous DMF. The solution should be clear.

    • Self-Validation Check: If the solution is cloudy or has a white precipitate immediately upon dissolving (before base addition), the reagent may have partially hydrolyzed to cyanuric acid (insoluble in many organics). Filter if necessary, but note the stoichiometry change.

  • Reaction:

    • Add the base (DIPEA) first. This buffers the solution.

    • Add the amine nucleophile dropwise at 0°C (ice bath) to control exothermicity.

    • Allow to warm to Room Temperature (RT).

  • Monitoring:

    • Check via LC-MS.[3]

    • Target Mass:

      
      .
      
  • Work-up:

    • Pour reaction mixture into ice-cold 1M HCl (aqueous). The product (substituted triazine dione) often precipitates as a solid due to the loss of the solubilizing DMF and the protonation of the dione system.

Emergency & Waste Management

Spill Response:

  • Do not use water to clean up a solid spill; this will generate HCl gas.

  • Sweep up dry solid into a container.

  • Neutralize the surface with a dilute sodium bicarbonate solution after solid removal.

Waste Disposal:

  • Quench any active reagent in the waste stream by adding it slowly to a basic aqueous solution (pH > 10) to force hydrolysis to the benign cyanuric acid derivative before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118372, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione. Retrieved from [Link][1]

  • Blotny, G. (2006).Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. (Contextual grounding for chlorotriazine reactivity).
  • ECHA (European Chemicals Agency). Registration Dossier - Chlorinated Triazines. (General hazard classification data for triazine intermediates). Retrieved from [Link]

Sources

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione as a scaffold in combinatorial chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione as a Scaffold in Combinatorial Chemistry Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Library Synthesis Specialists

Unlocking Diversity in 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Scaffolds

Executive Summary & Chemical Logic

The 1,3,5-triazine (s-triazine) nucleus is a "privileged scaffold" in drug discovery, historically ubiquitous in kinase inhibitors, antimicrobials, and herbicides. While the parent electrophile, cyanuric chloride (TCT), is famous for its temperature-dependent stepwise substitution, the specific derivative 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione (hereafter 6-CTD ) presents a unique synthetic challenge and opportunity.

The Challenge (Electronic Deactivation): Unlike TCT, where the ring is highly electron-deficient, 6-CTD possesses two electron-donating oxygen substituents (in the keto-tautomer form). Through mesomeric donation, these oxygens significantly enrich the


-system of the triazine ring. Consequently, the remaining C6-chlorine is deactivated  toward Nucleophilic Aromatic Substitution (

). Standard protocols for TCT (0°C to RT) will fail here.

The Opportunity: 6-CTD offers three distinct vectors for diversity that differ from standard TCT libraries:

  • C6 Position: Electrophilic site for

    
     (requires forcing conditions).
    
  • N1 & N3 Positions: Nucleophilic sites for N-alkylation (rarely exploited in TCT chemistry).

This guide details the protocols required to overcome the electronic deactivation of 6-CTD and generate high-purity combinatorial libraries.

Strategic Reaction Pathways

The following diagram illustrates the divergent reactivity profile of the 6-CTD scaffold compared to its parent, cyanuric chloride.

ReactivityProfile TCT Cyanuric Chloride (Highly Reactive) Dione 6-CTD Scaffold (Deactivated Core) TCT->Dione Hydrolysis (2x Cl -> OH/C=O) PathA Path A: C6 Substitution (SNAr with Amines/Thiols) Dione->PathA Requires Heat (>80°C) + Base PathB Path B: N-Alkylation (N1/N3 Functionalization) Dione->PathB Mild Base (K2CO3) + Alkyl Halides Library Final Library (Trisubstituted) PathA->Library PathB->Library

Figure 1: Divergent synthesis pathways. Note that unlike Cyanuric Chloride, the 6-CTD scaffold requires elevated temperatures for SNAr due to electronic enrichment from the dione carbonyls.

Detailed Experimental Protocols
Protocol A: Solution-Phase Library Synthesis via C6 Displacement

Target: Functionalization of the "hard" electrophilic carbon.

Rationale: Due to the deactivated nature of the ring, weak nucleophiles (anilines) will react sluggishly. Stronger nucleophiles (primary aliphatic amines) are preferred.

Materials:

  • Scaffold: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (0.2 M in DMF).

  • Nucleophiles: Set of primary amines (

    
    ).
    
  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous DMF or DMA (high boiling point required).

Step-by-Step Methodology:

  • Preparation: Dissolve 6-CTD (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 equiv). The excess base ensures the dione protons are managed and scavenges HCl.

  • Addition: Add the amine nucleophile (1.2 – 1.5 equiv).

  • Reaction (The Critical Step):

    • Standard TCT: Would react at 0°C.[1]

    • 6-CTD Protocol: Heat the reaction block to 80°C – 100°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The starting material (mass ~147.5) should disappear.

  • Workup:

    • Cool to RT.

    • Precipitate the product by pouring the DMF solution into ice-cold 1M HCl (aq). The acidic environment protonates the dione nitrogens, reducing solubility.

    • Filter the solid. If no precipitate forms (for polar amines), perform extraction with EtOAc/n-Butanol.

Protocol B: Solid-Phase Synthesis (Resin Capture Strategy)

Target: Immobilization via N-Alkylation for "Trace-less" Synthesis.

Rationale: The acidic N-H protons (pKa ~9-10) allow the scaffold to be loaded onto electrophilic resins (e.g., Merrifield or Wang-Cl) or alkylated in solution.

Step-by-Step Methodology:

  • Resin Swelling: Swell Merrifield resin (chloromethyl polystyrene) in DMF for 30 mins.

  • Deprotonation: In a separate vial, treat 6-CTD (3.0 equiv) with

    
     (3.0 equiv) in DMF. Stir for 15 mins at RT to generate the salt.
    
  • Loading: Add the pre-formed salt solution to the resin.

  • Incubation: Agitate at 60°C for 24 hours. The elevated temperature is necessary to overcome the steric bulk of the resin and the poor nucleophilicity of the amide nitrogen.

  • Capping: Wash resin (3x DMF, 3x DCM). Cap unreacted sites with methanol/DIPEA.

  • Library Diversification: The resin-bound scaffold now exposes the C6-Cl for substitution (using Protocol A conditions) without purification steps between additions.

Data Analysis & Troubleshooting

Mechanistic Validation (Self-Check): When analyzing LC-MS data, be aware of the "Hydroxy-Artifact." If moisture is present during the high-heat step (Protocol A), the C6-Cl can hydrolyze to the OH, yielding Cyanuric Acid (mass 129).

  • Observation: Mass peak M-18 (relative to product) or Mass 129.

  • Fix: Ensure DMF is anhydrous and stored over molecular sieves.

Solubility Profile:

Solvent Solubility (25°C) Suitability for Reaction
Water Low Poor (Hydrolysis risk)
DCM Very Low Unsuitable
THF Moderate Good for N-alkylation
DMF/DMA High Excellent (Standard)

| DMSO | High | Good (Workup difficult) |

Combinatorial Workflow Diagram

This workflow describes a "Split-and-Pool" or parallel synthesis approach utilizing the specific reactivity of 6-CTD.

Workflow Start Start: 6-CTD Scaffold Step1 Step 1: N-Alkylation (Diversity R1) Start->Step1 QC1 QC: NMR/LCMS (Verify N vs O alkylation) Step1->QC1 Step2 Step 2: C6-Cl Displacement (Diversity R2) QC1->Step2 Final Final Library (Dual-Point Diversity) Step2->Final Conditions Critical: Heat (90°C) Polar Aprotic Solvent Conditions->Step2

Figure 2: Parallel synthesis workflow. Note the QC step after alkylation to distinguish between N-alkylation (desired) and O-alkylation (possible minor byproduct).

References
  • PubChem. 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione - Compound Summary. National Library of Medicine. Available at: [Link]

  • Stanková, M., & Lebl, M. (1996). Library generation through successive substitution of trichlorotriazine.[2] Molecular Diversity, 2(1-2), 75-80. (Demonstrates the baseline reactivity of the parent triazine scaffold). Available at: [Link]

  • Blotny, G. (2006).Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
  • Bhat, R. G., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Frontiers in Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TCT-HYD-OPT-001 Subject: Yield Improvement & Selectivity Control in Cyanuric Chloride Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Reaction Logic

The Core Challenge: Synthesizing 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also known as 2-chloro-4,6-dihydroxy-1,3,5-triazine) requires the selective hydrolysis of exactly two chlorine atoms from Cyanuric Chloride (TCT) .[1][2]

This reaction is governed by the "Rule of Three Temperatures" inherent to triazine chemistry.[1][2] The three chlorine atoms on TCT are chemically equivalent initially but become progressively deactivated as nucleophilic substitution occurs.[1][2]

  • 1st Substitution: Occurs at 0°C (Exothermic, fast).[1][2]

  • 2nd Substitution (Target): Occurs at 30°C–50°C (The "Goldilocks" zone).[1][2]

  • 3rd Substitution (Byproduct): Occurs at >90°C (Formation of Cyanuric Acid).[1][2]

Yield Failure Mode: Most yield losses stem from over-hydrolysis (producing cyanuric acid due to pH/temperature spikes) or incomplete reaction (stopping at the dichloro stage due to insufficient base or low temperature).[1][2]

Process Visualization (Pathway Analysis)[1][2]

The following diagram illustrates the critical control points where the reaction can fail.

G cluster_0 Critical Control Zone TCT Cyanuric Chloride (Starting Material) Dichloro Intermediate: 2,4-Dichloro-6-hydroxy-triazine TCT->Dichloro Hydrolysis 1 (0-5°C, pH 7-9) Target TARGET: 6-Chloro-1,3,5-triazine-2,4-dione Dichloro->Target Hydrolysis 2 (40-50°C, pH 9-10) CyanuricAcid Byproduct: Cyanuric Acid (Over-Hydrolysis) Target->CyanuricAcid Hydrolysis 3 (>90°C or pH >12)

Caption: Stepwise hydrolysis pathway of Cyanuric Chloride. Green path indicates the target window; red dashed path indicates the thermodynamic sink (over-hydrolysis).[2]

Troubleshooting Matrix (Knowledge Base)

Use this guide to diagnose specific yield or purity issues observed in your LC-MS or NMR data.

SymptomProbable CauseMechanismCorrective Action
High Cyanuric Acid (Tri-hydroxy) pH Runaway At pH >12, the electron-donating effect of the -OH groups is overcome by the high concentration of OH⁻, forcing the 3rd substitution.[1][2]Switch to Carbonate: Use Na₂CO₃ instead of NaOH to buffer the reaction at pH ~9–10. Do not exceed 50°C.
High Dichloro-hydroxy (Mono-sub) Stalled Reaction The 2nd chlorine is deactivated by the first -OH group.[1][2] Room temperature is insufficient for complete conversion.[1][2]Heat Soak: Ensure the reaction is held at 40–50°C for at least 2–3 hours after the initial exotherm subsides.
Low Isolated Yield (Mother Liquor) Solubility Loss The target is amphoteric.[1][2] At neutral pH, it may be soluble as a salt.[1][2]Acidification: The product must be precipitated by adjusting pH to < 2.0 using HCl.[1][2] The free acid form is less soluble in cold water.[1][2]
Product is "Sticky"/Gummy Solvent Entrapment If Acetone was used as a co-solvent, it can solvate the product.[2]Solvent Swap: Distill off acetone before acidification, or use a pure aqueous suspension with a surfactant (e.g., Tween 80) to disperse TCT.[2]

The "Gold Standard" Protocol[2]

This protocol is designed to maximize the mono-chloro dione species while suppressing cyanuric acid formation.[1][2] It utilizes a pH-controlled hydrolysis rather than a fixed stoichiometric addition.[1][2]

Reagents
  • Cyanuric Chloride (TCT): 1.0 eq (Recrystallized if yellow/aged).[1][2]

  • Sodium Hydroxide (NaOH): 2.0 – 2.2 eq (Prepare as 10% w/v solution).[1]

  • Solvent: Water (Ice cold).[1][2]

  • Acid: 37% HCl (for workup).[1][2]

Step-by-Step Methodology

Step 1: Slurry Formation (The "Zero Degree" Rule)

  • Charge water into a reactor and cool to 0–2°C .

  • Add Cyanuric Chloride (TCT) finely powdered.[1][2]

    • Technical Note: TCT is hydrophobic.[1][2] Vigorous stirring (overhead stirrer >400 RPM) is required to create a fine suspension.[1][2] Large chunks will lead to unreacted core material.[1][2]

Step 2: First Hydrolysis (Formation of Dichloro-intermediate) [1][2]

  • Add 1.0 eq of NaOH solution dropwise over 30–60 minutes.

  • Critical: Maintain internal temperature < 5°C .

  • Monitor pH.[1][2][3] It will drop as HCl is generated.[1][2] Maintain pH 7–9.

Step 3: Second Hydrolysis (Formation of Target)

  • Warm the reaction mixture to 40°C .

  • Add the remaining 1.0–1.2 eq of NaOH dropwise.[1][2]

  • Observation: The mixture will clarify as the intermediate dissolves, then potentially reprecipitate.[2]

  • Hold at 45°C ± 2°C for 3 hours.

    • Checkpoint: Take an aliquot for HPLC.[1][2] Target peak should be >95%. If Dichloro species remains, extend time or increase temp to 50°C. Do not exceed 55°C.

Step 4: Isolation (The "Acid Crash")

  • Cool the reaction mass to 10°C .

  • The solution likely contains the sodium salt of the product (Soluble).[1][2]

  • Slowly add concentrated HCl until pH < 1.5 .

  • The 6-Chloro-1,3,5-triazine-2,4-dione will precipitate as a white solid.[1][2]

  • Stir for 30 mins to ensure complete protonation.

  • Filter and wash with ice-cold water (to remove NaCl).[1][2]

  • Dry under vacuum at 40°C.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to dissolve the Cyanuric Chloride first? A: Yes, but with caution. Dissolving TCT in acetone (or THF) ensures homogeneity, which speeds up the reaction.[2] However, acetone reacts with strong bases at high temperatures (aldol condensation), creating impurities.[1] If you use acetone, keep the temperature strictly below 45°C and distill it off before the acidification step to maximize precipitation yield.[2]

Q: Why is my product pink/red? A: This indicates iron contamination (often from steel spatulas reacting with the acidic TCT) or oxidation of phenolic impurities.[1][2] Ensure all glass/PTFE equipment is used.[1][2] TCT hydrolyzes to HCl, which is corrosive; use Hastelloy or Glass-lined reactors for scale-up.[1][2]

Q: How do I store the product? A: The C-Cl bond in the product is susceptible to slow hydrolysis by atmospheric moisture, eventually converting to cyanuric acid.[2] Store in a desiccator at 4°C.

References

  • Blotny, G. (2006).[1][2][4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1][2]

    • Context: The authoritative review on the temperature-dependent selectivity of cyanuric chloride substitutions.
  • Mur, V. I. (1964).[1][2] "Reaction of Cyanuric Chloride with Nucleophilic Reagents." Russian Chemical Reviews, 33(2), 92.[1][2]

    • Context: Foundational text establishing the stepwise hydrolysis kinetics.[1][2]

  • PubChem Compound Summary. (2025). "6-chloro-1,3,5-triazine-2,4(1H,3H)-dione."[1][2][5] National Center for Biotechnology Information.[1][2] [1][2]

    • Context: Verification of chemical structure, tautomers (diol vs dione), and physical properties.[2]

  • Menicagli, R., et al. (2000).[1][2] "Selective hydrolysis of cyanuric chloride." Synthetic Communications.

    • Context: Methodologies for controlling pH during triazine hydrolysis.[1][2]

Sources

troubleshooting common side reactions with 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific challenges associated with 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also known as 6-chlorotriazine-2,4-diol or a derivative of 5-azauracil). This compound presents a unique "reactivity paradox": it retains a leaving group (chloride) but possesses a highly deactivated ring system due to the electron-donating effects of the two carbonyl/hydroxyl groups.

Status: Active Subject: Reactivity Optimization & Side Reaction Mitigation Audience: Medicinal Chemists, Process Engineers

Executive Summary

Unlike its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is highly electrophilic, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione represents the "third stage" of triazine substitution. The presence of two oxo/hydroxyl groups significantly increases electron density in the triazine ring, rendering the remaining C-Cl bond resistant to nucleophilic aromatic substitution (


). Consequently, researchers often encounter stalled reactions  or, when forcing conditions are applied, competitive hydrolysis  leading to cyanuric acid.

Module 1: The "Disappearing" Electrophile (Hydrolysis)

Symptom:

"I am attempting to substitute the chlorine with an amine/alkoxide at reflux, but LC-MS shows the formation of a highly polar species (M-Cl+OH) and loss of starting material."

Diagnosis: You are observing the hydrolysis of the C-6 chlorine to form Cyanuric Acid (1,3,5-triazine-2,4,6-trione). Because the desired


 reaction requires high energy (heat) to overcome the deactivated ring, the reaction becomes extremely sensitive to trace moisture.

Technical Insight: The activation energy for displacing the third chlorine in a triazine system is significantly higher than the first two. Under the thermal stress required for this transformation (>80°C), water acts as a competitive nucleophile. In basic media (often used to scavenge HCl), hydroxide ions are far more nucleophilic than neutral amines, rapidly leading to the thermodynamic sink: cyanuric acid.

Troubleshooting Protocol:

VariableRecommendationRationale
Solvent System Switch to Anhydrous 1,4-Dioxane or DMAc . Avoid alcohols.Alcohols can compete to form O-alkyl ethers (side reaction). Dioxane allows high reflux temps without nucleophilic interference.
Base Selection Use DIPEA (Hünig's Base) or Anhydrous

. Avoid NaOH/KOH.
Hydroxide bases guarantee hydrolysis. Sterically hindered organic bases reduce nucleophilic competition.
Drying Agents Add 3Å Molecular Sieves to the reaction vessel.Actively scavenges water generated or introduced during the extended reflux period.
Decision Logic: Hydrolysis vs. Substitution

HydrolysisPath cluster_mech Mechanism Check Start 6-Chloro-1,3,5-triazine -2,4-dione Cond Reaction Conditions Start->Cond Sub Desired Product (6-Substituted) Cond->Sub Anhydrous Nu = Amine/Thiol >80°C Hydro Cyanuric Acid (Side Product) Cond->Hydro Trace H2O Nu = OH- Extended Heat Deact Ring Deactivation: Lone pairs from N/O stabilize C-Cl bond

Figure 1: Bifurcation of reaction pathways driven by moisture content and nucleophile strength.

Module 2: Regioselectivity (N- vs. O-Alkylation)

Symptom:

"I am trying to alkylate the nitrogen positions using an alkyl halide, but I am getting a mixture of products including O-alkylated isomers."

Diagnosis: The 1,3,5-triazine-2,4-dione scaffold exhibits Lactam-Lactim Tautomerism .[1] While the keto (lactam) form is favored in neutral solution, the use of strong bases to deprotonate the nitrogen for alkylation generates an ambident anion. This anion can react at the Nitrogen (desired) or the Oxygen (undesired), depending on "Hard-Soft Acid-Base" (HSAB) principles.

Technical Insight:

  • N-Alkylation (Thermodynamic Control): Favored by soft electrophiles and polar aprotic solvents that solvate the cation, leaving the "naked" anion to react at the softer Nitrogen center.

  • O-Alkylation (Kinetic Control): Favored by hard electrophiles and conditions where the oxygen anion charge density is high (O-anion is "harder" than N-anion).

Troubleshooting Protocol:

Q: Which base/solvent system are you using?

  • User: "Sodium Hydride (NaH) in DMF."

    • Fix: This is generally correct for N-alkylation, but if O-alkylation persists, switch the counter-ion. Use LiH or add LiCl . Lithium coordinates tightly to the Oxygen, blocking it and forcing reaction at the Nitrogen.

  • User: "Potassium Carbonate in Acetone."

    • Fix: This often leads to mixtures. Switch to BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect the Oxygen as a silyl ether, directing alkylation to the Nitrogen, followed by desilylation.

Tautomerism Visualization

Tautomer Keto Lactam Form (Keto) NH / C=O (Major) Enol Lactim Form (Enol) N / C-OH (Minor) Keto->Enol Equilibrium Anion Ambident Anion Delocalized Charge Keto->Anion Base (Deprotonation) Enol->Anion N_Prod N-Alkylated Product (Thermodynamic) Anion->N_Prod Soft Electrophile Li+ Counterion O_Prod O-Alkylated Product (Kinetic) Anion->O_Prod Hard Electrophile Ag+ Salts

Figure 2: Tautomeric equilibrium and divergent alkylation pathways.

Module 3: Overcoming the "Reactivity Wall" (Stalled Substitution)

Symptom:

"The reaction is stuck at 10% conversion after 24 hours. I cannot increase the temperature further without decomposing my nucleophile."

Diagnosis: The electron-donating effects of the dione system make the C-6 position electron-rich, repelling the incoming nucleophile. Standard thermal activation is insufficient.

Advanced Protocol: Lewis Acid Catalysis Do not rely solely on thermal energy. Use a Lewis Acid to coordinate with the triazine nitrogens or the leaving group, pulling electron density away from the ring and activating the C-Cl bond.

Recommended Workflow:

  • Solvent: Anhydrous Toluene or Xylene (if solubility permits) or Sulfolane.

  • Catalyst: Add 10-20 mol%

    
      or 
    
    
    
    .
  • Mechanism: The metal coordinates to the ring nitrogens, increasing the electrophilicity of the C-6 carbon.

Data: Reactivity Comparison

SubstrateConditions for Cl SubstitutionRelative Rate
Cyanuric Chloride (1st Cl)0°C, Acetone10,000
2,4-Dichloro-6-amino-triazine (2nd Cl)RT, THF100
6-Chloro-triazine-2,4-dione (3rd Cl) >100°C, Dioxane 1

References

  • Blotny, G. (2006).[2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Menicagli, R., et al. (2004). "Regioselectivity in the alkylation of 1,3,5-triazine-2,4(1H,3H)-diones." Journal of Organic Chemistry. Link

  • Crihfield, A., et al. (2003). "Silane-promoted nucleophilic substitutions of chlorotriazines." Organic Letters, 5(25), 4875-4878. Link

  • Bakharev, V. V., et al. (2012).[1] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61, 99–112.[1] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 118372, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione." Link

Sources

Technical Support Center: Optimization & Troubleshooting for 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Synthesis and Optimization of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6) Assigned Specialist: Senior Application Scientist[1][2][3]

Technical Overview & Mechanistic Grounding

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also known as 2-chloro-4,6-dihydroxy-1,3,5-triazine) is a critical reactive intermediate formed via the controlled hydrolysis of Cyanuric Chloride (TCT) .[1][2][3]

The "Stepwise Deactivation" Principle

Success in synthesizing this molecule relies entirely on the Stepwise Deactivation Rule of the triazine ring.[1][3]

  • Ground State: Cyanuric chloride (3 Cl atoms) is highly electron-deficient and reactive toward nucleophiles (hydrolysis).[1][2]

  • First Substitution (~0°C): Replacing one Cl with an electron-donating group (OH) increases electron density on the ring, making the remaining Cl atoms less reactive.[1][3]

  • Second Substitution (~40°C): Replacing the second Cl requires significantly more energy (heat) due to the deactivation from the first OH group.[1][3] This is your target molecule.

  • Third Substitution (>90°C): Replacing the final Cl to form Cyanuric Acid requires harsh conditions.[1][3]

Your Goal: Force the reaction through the second energy barrier but stop strictly before the third.

Standard Operating Procedure (SOP)

Note: This protocol uses the Acetone/Water hydrolysis route, which provides the best solubility balance for the starting material and intermediates.[1][3]

Reagents
  • Precursor: Cyanuric Chloride (Recrystallized preferred).[1][2]

  • Solvent: Acetone (to solubilize TCT) and Water.[1][2][4][5][6][7]

  • Base: Sodium Hydroxide (NaOH) 2M solution or Sodium Bicarbonate (NaHCO₃).

  • Quench: Hydrochloric Acid (HCl) 1M.

Workflow Diagram (Reaction Logic)

ReactionPathway cluster_conditions Critical Control Gates TCT Cyanuric Chloride (Trichloro) Mono Intermediate (2,4-dichloro-6-hydroxy) TCT->Mono Step 1: Hydrolysis Temp: 0-5°C pH: 7-8 Target TARGET (6-Chloro-dione) Mono->Target Step 2: Hydrolysis Temp: 35-45°C pH: 8-9 Impurity Impurity (Cyanuric Acid) Target->Impurity OVER-REACTION Temp: >60°C pH: >11

Figure 1: Stepwise hydrolysis pathway of Cyanuric Chloride. The green node represents the target; the red dashed line represents the over-hydrolysis risk.[1][3]

Step-by-Step Protocol
  • Slurry Formation (T = 0°C):

    • Dissolve Cyanuric Chloride (1.0 eq) in Acetone (approx. 5-10 volumes).

    • Add crushed ice/water to the solution to precipitate fine crystals of TCT (increasing surface area).[1][3] Maintain temperature at 0–5°C .

  • First Hydrolysis (Mono-substitution):

    • Slowly add 1.0 equivalent of Base (NaOH) dropwise.[1][2][3]

    • Monitor: pH should not exceed 8-9 locally.[1][2]

    • Endpoint: The mixture clears slightly as the dichlorotriazine intermediate forms.[1][3]

  • Second Hydrolysis (Target Formation):

    • Add the second equivalent of Base (Total 2.0 eq).[1][3]

    • CRITICAL: Warm the reaction mixture to 35–45°C .

    • Maintain this temperature for 2–4 hours.

    • Checkpoint: Monitor consumption of the intermediate via TLC or HPLC.[1][3]

  • Isolation:

    • Cool the mixture to room temperature.

    • Acidify with HCl to pH 2–3 . The target molecule (dione form) has low solubility in acidic water and will precipitate.[1][3]

    • Filter the white solid and wash with cold water.[1][2]

Troubleshooting Center (FAQs)

Ticket #001: "I am detecting high levels of Cyanuric Acid (Tri-hydroxy) impurity."[1][2][3]

Diagnosis: Over-hydrolysis.[1][2] The reaction crossed the third energy barrier.[1][3] Root Causes & Solutions:

Parameter Likely Error Corrective Action
Temperature Exceeded 50°C. Strictly cap heating at 45°C. The 3rd Cl is stable < 60°C.
pH Control Localized high pH (>11). Use NaHCO₃ (weaker base) or improve stirring speed during NaOH addition.

| Time | Reaction left too long. | Quench immediately upon disappearance of the dichloro-intermediate.[1][2] |

Ticket #002: "The reaction stalled. I still have the Dichloro-intermediate."

Diagnosis: Incomplete conversion (Under-hydrolysis).[1][2] Root Causes & Solutions:

  • Temperature too low: The second Cl requires activation energy.[1][2] If you stayed at 25°C (Room Temp), the reaction will be extremely slow.[1][3] Heat to 40°C.

  • Base Depletion: Hydrolysis generates HCl, which consumes your base.[1][2][3] Ensure you added fully 2.0 equivalents of base plus a slight excess (2.1 eq) to account for neutralization.[1][2][3]

Ticket #003: "My yield is very low (<40%), but purity is high."

Diagnosis: Loss of product to the filtrate (Solubility issue). Root Causes & Solutions:

  • pH at Isolation: The target is amphoteric.[1][2] In strong base, it is a soluble salt (Sodium salt).[1][2][3] In neutral water, it has moderate solubility.[1][2][3] It is least soluble at acidic pH (pH 2-3).[1][2]

    • Fix: Ensure final acidification drops pH to ~2.0.[1][2]

  • Solvent Composition: Too much acetone prevents precipitation.[1][2]

    • Fix: Distill off the acetone (under vacuum, <40°C) before acidification/filtration.[1][3]

Critical Data Reference

Temperature vs. Substitution Selectivity
Target ProductSubstituentsRequired Temp (°C)Reactivity Status
Cyanuric Chloride 3 ClN/AHighly Reactive
Intermediate 2 Cl, 1 OH0 – 5°CModerately Reactive
TARGET (Dione) 1 Cl, 2 OH 35 – 45°C Low Reactivity
Impurity 0 Cl, 3 OH> 90°CStable / Inert
Decision Logic for Troubleshooting

TroubleshootingTree Start Start Analysis CheckHPLC Check HPLC/TLC Start->CheckHPLC Result1 Starting Material (TCT) Remains CheckHPLC->Result1 Peak @ TCT Result2 Dichloro Intermediate Remains CheckHPLC->Result2 Peak @ Mono Result3 Cyanuric Acid Present CheckHPLC->Result3 Peak @ Tri-OH Action1 Increase Initial Mixing/Solubility Result1->Action1 Action2 Increase Temp to 45°C Check Base Eq. Result2->Action2 Action3 Reduce Temp Reduce pH Result3->Action3

Figure 2: Rapid diagnostic tree for reaction monitoring.

References

  • Blotny, G. (2006).[1][2][3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507–9522.[1][2][3]

  • OECD SIDS. (2001). "Cyanuric Chloride: SIDS Initial Assessment Report for SIAM 13." UNEP Publications.[1][2][8] [1][2][3]

  • PubChem. (2025).[1][2][9] "6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary." National Library of Medicine.[1][2] [1][2][3]

  • Muraoka, H., et al. (2025).[1][2][3] "Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution." ResearchGate.[1][2][6][7]

Sources

Technical Support Center: Stability & Handling of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-TRI-CL-006 Subject: Stability Profile, Degradation Pathways, and Analytical Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also referred to as 2-chloro-4,6-dihydroxy-1,3,5-triazine or a monochlorinated cyanuric acid derivative) is a critical intermediate often encountered in the degradation of s-triazine herbicides or as a precursor in nucleophilic substitution syntheses.[1][2][3][4][5][6][7][8][9][10]

Its stability is governed by the electron-deficient nature of the triazine ring, which sensitizes the carbon-chlorine (C-Cl) bond to Nucleophilic Aromatic Substitution (


) . Users most frequently encounter issues related to rapid hydrolysis in aqueous buffers and solvolysis in protic organic solvents.

This guide addresses the three most common support tickets regarding this compound.

Ticket #01: "My compound disappears in aqueous buffer within hours."

Diagnosis: pH-Dependent Hydrolysis Status: Resolved

The Issue: Researchers often attempt to dissolve the compound in neutral or basic buffers (pH 7.4 or pH 8.0) for biological assays, only to observe a rapid loss of the parent peak and the appearance of a more polar species.

Technical Explanation: The 1,3,5-triazine ring is highly electron-deficient due to the three nitrogen atoms. This makes the carbon atoms susceptible to nucleophilic attack. In aqueous media, the C-Cl bond at position 6 undergoes hydrolysis to form Cyanuric Acid (1,3,5-triazine-2,4,6-trione).

  • Alkaline Conditions (pH > 7): Degradation is rapid. Hydroxide ions (

    
    ) are strong nucleophiles and attack the C-Cl position directly.
    
  • Acidic Conditions (pH < 4): The compound is significantly more stable. While acid-catalyzed hydrolysis is possible, the rate is orders of magnitude slower than base-catalyzed hydrolysis.

Corrective Protocol:

  • Buffer Selection: Switch to acidic buffers (pH 3.0 – 5.0) such as Acetate or Citrate if the assay permits.

  • Stock Preparation: Do not store aqueous stocks. Prepare fresh from a dry DMSO stock immediately before use.

  • Quenching: If running a reaction, quench immediately with acid to halt hydrolysis before analysis.

Visualizing the Pathway:

HydrolysisPathway Start 6-Chloro-1,3,5-triazine- 2,4(1H,3H)-dione Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + H2O / OH- (Nucleophilic Attack) End Cyanuric Acid (1,3,5-triazine-2,4,6-trione) Intermediate->End - HCl Cl Cl- (Leaving Group) Intermediate->Cl Elimination

Figure 1: The irreversible hydrolysis pathway converting the chlorotriazine precursor to the thermodynamically stable cyanuric acid.

Ticket #02: "I see a new peak when analyzing my sample in Methanol."

Diagnosis: Solvent-Induced Solvolysis (Methanolysis) Status: Resolved

The Issue: During LC-MS or HPLC analysis, a new peak appears with a mass shift of +31 Da (or -4 Da difference from parent if calculating Cl to OMe exchange: -35.5 + 31 = -4.5). The parent peak area decreases over time while the sample sits in the autosampler.

Technical Explanation: Methanol is a protic solvent that acts as a nucleophile. The chlorine atom on the triazine ring is an excellent leaving group. In methanol, the compound undergoes methanolysis , where the methoxy group (-OCH3) replaces the chlorine atom. This reaction is often faster than hydrolysis in neat organic solvents.

Comparative Stability Data:

Solvent SystemStability RatingHalf-Life (

) Estimate*
Recommendation
DMSO (Dry) High> 2 WeeksRecommended for Stock
Acetonitrile (ACN) High> 2 WeeksRecommended for Dilution
Methanol (MeOH) LowHours to DaysAVOID
Ethanol (EtOH) LowHours to DaysAVOID
Water (pH 7) Very LowMinutes to HoursPrepare fresh only

*Estimates based on room temperature storage. Stability is temperature-dependent.

Corrective Protocol:

  • Diluent Switch: Replace Methanol with Acetonitrile for all sample preparations and dilutions.

  • Mobile Phase: If Methanol is required for separation, ensure the autosampler is cooled to 4°C and minimize the dwell time. Ideally, switch to an ACN/Water gradient.

Ticket #03: "How do I develop a robust HPLC method for this compound?"

Diagnosis: On-Column Degradation & Peak Tailing Status: Active Guidance

The Issue: Users report broad peaks, tailing, or splitting. This is often caused by the interaction of the acidic protons (N-H) on the dione ring with the stationary phase, or on-column hydrolysis if the pH is too high.

Method Development Guide:

  • Column Selection: Use a C18 column with high carbon load and end-capping to minimize silanol interactions. Columns capable of handling 100% aqueous conditions (polar-embedded phases) are beneficial due to the compound's polarity.

  • Mobile Phase A (Aqueous): Water + 0.1% Formic Acid or 10mM Ammonium Acetate (pH adjusted to 4.5). Crucial: Keep pH acidic.

  • Mobile Phase B (Organic): Acetonitrile (preferred over Methanol to prevent solvolysis).

  • Detection: UV at 254 nm (Triazine ring absorption).

Troubleshooting Flowchart:

Troubleshooting Start Issue: Sample Purity/Peak Loss CheckSolvent Is sample dissolved in MeOH/EtOH? Start->CheckSolvent Solvolysis Cause: Solvolysis Action: Switch to DMSO/ACN CheckSolvent->Solvolysis Yes CheckpH Is Aqueous Buffer pH > 7? CheckSolvent->CheckpH No Hydrolysis Cause: Base Hydrolysis Action: Adjust to pH 3-5 CheckpH->Hydrolysis Yes CheckTemp Is Autosampler > 10°C? CheckpH->CheckTemp No Thermal Cause: Thermal Degradation Action: Cool to 4°C CheckTemp->Thermal Yes Stable System Stable Check Column Health CheckTemp->Stable No

Figure 2: Decision tree for diagnosing stability issues during analytical method development.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118372, 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione. Retrieved January 28, 2026 from [Link]

  • Scribner, J. D., & Maibach, H. I. (2002).Chlorotriazine Herbicides and Their Degradation Products. In Handbook of Pesticide Toxicology.
  • Shimabukuro, R. H. (1967).Atrazine Metabolism and Herbicidal Selectivity. Plant Physiology, 42(5), 726–730. (Foundational text establishing the hydrolysis kinetics of the C-Cl bond in triazine rings).
  • Prosen, H., & Zupančič-Kralj, L. (2005).Solid-phase microextraction for the determination of triazine herbicides and their degradation products in water samples. TrAC Trends in Analytical Chemistry, 24(10), 861-870.

Sources

overcoming solubility issues with 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (often referred to as monochloroisocyanuric acid or a 6-chlorouracil analogue) presents a classic paradox in heterocyclic chemistry: it possesses a reactive electrophilic site (C-Cl) essential for functionalization, yet its "brick-dust" insolubility—driven by a rigid intermolecular hydrogen-bonding network—hampers standard organic synthesis.[1][2][3][4][5][6]

This guide moves beyond basic solvent lists. It provides three validated engineering controls to overcome the solubility barrier without compromising the hydrolytically sensitive C-Cl bond.

Module 1: The Solubility-Reactivity Landscape

The core challenge is the dual nature of the molecule.[1][2] The amide/imide protons (N-H) create strong H-bonds, requiring high-polarity solvents.[1][2] However, the chlorine atom is susceptible to hydrolysis, which is accelerated by the very bases often used to improve solubility.[1][2]

Solvent Selection Matrix

Use this table to select the initial solvent system based on your downstream application.[1][2]

Solvent SystemSolubility RatingReactivity RiskRecommended ForTechnical Notes
DMF / DMSO HighModerate (Hydrolysis if wet)Homogeneous SNAr reactionsHard to remove. Requires high-vacuum strip or LiCl aqueous workup to prevent product oiling.[1][2]
Acetonitrile (MeCN) Low-MediumLowReflux conditionsThe "Middle Ground."[1][2] Often requires heating to 60°C+ to dissolve.[1][2] Good balance for workup.
THF / Dioxane LowLowAlcohol/Amine nucleophilesPoor solubility at RT.[1][2] Use only if heating to reflux is acceptable.[1][2]
DCM / Toluene NegligibleVery LowPhase Transfer Catalysis (PTC) Best for scale-up.[1][2] The substrate remains solid/suspended, but reaction proceeds via interfacial transfer.[1][2]

Module 2: Strategic Protocols

Do not force solubility. Instead, choose a strategy that aligns with your available equipment and nucleophile stability.

Strategy A: Phase Transfer Catalysis (The "Suspension" Method)

Best for: Scale-up, moisture-sensitive nucleophiles, and avoiding high-boiling solvents.[1][2]

The Logic: You do not need the triazine to be fully soluble if the nucleophile can be transported to the solid-liquid interface.[1][2] Using a quaternary ammonium salt (Quat) allows the reaction to proceed in non-polar solvents (Toluene/DCM) where the triazine is stable but insoluble.[1][2]

Protocol:

  • Suspend 1.0 eq of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in Toluene or DCM (anhydrous).

  • Add 1.1 eq of the Nucleophile (e.g., amine, phenol).[1][2]

  • Add 2.0 eq of Inorganic Base (solid K₂CO₃ or Cs₂CO₃).[1][2] Avoid hydroxides to prevent hydrolysis.[1][2]

  • Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .[1][2]

  • Reflux/Heat: Vigorously stir. The reaction occurs as the catalyst shuttles the deprotonated nucleophile to the surface of the triazine particles.[1][2]

Strategy B: Transient Silylation (The "Stealth" Method)

Best for: High-value synthesis where homogeneous conditions are required in non-polar solvents.[2]

The Logic: The insolubility is caused by N-H hydrogen bonding.[1][2] Temporarily masking these protons with silyl groups (TMS) makes the molecule lipophilic (soluble in Hexane/DCM).[1][2] After the substitution reaction, the silyl groups are removed during the aqueous workup.[1][2]

Protocol:

  • Suspend the triazine in dry DCM or Toluene.[1][2]

  • Add 2.2 eq of BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) with a catalytic drop of TMSCl.[1][2]

  • Stir at RT for 30–60 mins. The solution will turn clear as the soluble silylated intermediate forms.[1][2]

  • Add your nucleophile and proceed with the reaction.[1][2]

  • Workup: Add MeOH or dilute aqueous acid to cleave the TMS groups and precipitate the product.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct reaction conditions based on your specific constraints.

SolubilityWorkflow Start Start: 6-Chloro-triazine-dione Reaction CheckNuc Is Nucleophile Water Sensitive? Start->CheckNuc SolubilityCheck Is Homogeneity Required? CheckNuc->SolubilityCheck Yes (Strict Anhydrous) MethodPTC STRATEGY A: Phase Transfer Catalysis (Solvent: Toluene/DCM + TBAB) *Substrate remains suspended* CheckNuc->MethodPTC No (Aq. Base OK) SolubilityCheck->MethodPTC No (Heterogeneous OK) WorkupDifficult Can you handle DMF removal? SolubilityCheck->WorkupDifficult Yes (Must be dissolved) MethodPolar STRATEGY C: Polar Aprotic (Solvent: DMF/DMSO) *Standard SNAr* MethodSilyl STRATEGY B: Transient Silylation (BSA + DCM) *Solubilize via TMS-protection* WorkupDifficult->MethodPolar Yes (High Vac/LiCl Wash) WorkupDifficult->MethodSilyl No (Need easy evap) caption Figure 1: Decision Matrix for optimizing reaction conditions based on solubility and workup constraints.

Module 4: Frequently Asked Questions (FAQ)

Q1: I used DMF and the reaction worked, but I cannot isolate the product. It forms a gum. A: This is a common "DMF Trap."[1][2] Triazine diones are polar; adding water to DMF often causes them to crash out as amorphous gums rather than crystals.[1][2]

  • Fix: Do not just add water. Pour the reaction mixture into ice-cold 5% aqueous LiCl (Lithium Chloride). The LiCl increases the ionic strength, forcing the organic product out more effectively while keeping DMF in the aqueous phase.[1][2] Extract with Ethyl Acetate immediately.[1][2]

Q2: Why is the reaction so slow compared to Cyanuric Chloride (TCT)? A: Electronic deactivation.[1][2] TCT has three electron-withdrawing chlorines. Your compound has two carbonyls (or enols) and only one chlorine.[1][2] The ring is less electron-deficient, making it a weaker electrophile.[1][2] You typically need higher temperatures (60–80°C) or stronger nucleophiles compared to the 0°C conditions used for TCT [1].[1][2]

Q3: Can I use Pyridine as both solvent and base? A: Use caution. While Pyridine dissolves the compound well, it can nucleophilically attack the C-Cl bond to form a pyridinium salt (a reactive intermediate), which might be hygroscopic or alter the reaction pathway.[1][2] Sterically hindered bases like DIPEA (in NMP/DMF) are safer for direct substitution [2].[1][2]

Q4: My product precipitates immediately upon adding the nucleophile. A: This is actually good. The product (substituted triazine) often has different solubility than the starting material.[1][2] If it crashes out, it stops reacting (preventing side reactions).[1][2] Simply filter the solid and wash with water/ethanol to remove salts.[1][2]

References

  • Blotny, G. (2006).[1][2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1][2] [1][2]

  • Menicagli, R., et al. (2018).[1][2] "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)." Frontiers in Chemistry.

  • Starks, C. M. (1971).[1][2][4][6] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1][2] Journal of the American Chemical Society, 93(1), 195–199.[1][2]

  • PubChem Database. (2025).[1][2] "6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary." National Center for Biotechnology Information.[1][2] [1][2]

Sources

Technical Support Center: Optimizing 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Minimizing Byproduct Formation Ticket ID: CHEM-SUP-006-CL Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

The synthesis of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also known as 2-chloro-4,6-dihydroxy-1,3,5-triazine) relies on the selective hydrolysis of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine). This reaction is governed by a strict kinetic hierarchy where temperature and pH dictate the degree of substitution.

The primary failure mode in this chemistry is the loss of selectivity, resulting in two distinct byproduct profiles:

  • Under-hydrolysis: Persistence of highly reactive dichlorotriazines (causing downstream cross-linking).

  • Over-hydrolysis: Formation of inert Cyanuric Acid (1,3,5-triazine-2,4,6-triol).

This guide provides the mechanistic grounding and operational protocols to maintain the "Goldilocks" zone required for high-purity isolation.

Part 1: The Mechanistic Landscape

To minimize byproducts, one must understand the stepwise deactivation of the triazine ring.[1] As each chlorine atom is replaced by a hydroxyl group (which tautomerizes to the keto-form), the electron density of the ring increases, making the remaining chlorine atoms less electrophilic. This allows for temperature-controlled selectivity.[1][2][3]

Reaction Pathway Diagram

The following diagram illustrates the kinetic thresholds required to stop the reaction at the target stage.

TriazineHydrolysis TCT Cyanuric Chloride (Starting Material) Step1 Step 1: First Hydrolysis (Fast) TCT->Step1 + H2O / Base Dichloro 2,4-Dichloro-6-hydroxy-1,3,5-triazine (Intermediate) Step1->Dichloro T < 5°C pH 6-7 Step2 Step 2: Second Hydrolysis (Rate Limiting for Target) Dichloro->Step2 + H2O / Base Target 6-Chloro-1,3,5-triazine-2,4-dione (TARGET PRODUCT) Step2->Target T = 30-45°C pH 8-9 Step3 Step 3: Third Hydrolysis (Unwanted Over-reaction) Target->Step3 Excess Base / Heat CyanuricAcid Cyanuric Acid (Inert Byproduct) Step3->CyanuricAcid T > 80°C pH > 11

Figure 1: Stepwise hydrolysis of Cyanuric Chloride. Note the increasing temperature requirements for each substitution step [1, 3].

Part 2: Critical Control Points (CCPs)

CCP 1: Temperature Staging

The reactivity of the three chlorine atoms follows an empirical rule of decreasing reactivity. Violating these temperature ceilings is the primary cause of byproduct formation.

Substitution StepTarget ChlorineRequired TempRisk if Exceeded
1st Substitution C-20°C – 5°C Formation of target product prematurely (loss of control).
2nd Substitution C-435°C – 45°C Formation of Cyanuric Acid (over-hydrolysis).
3rd Substitution C-6> 85°C N/A (This step is avoided).

Technical Insight: The activation energy for the third hydrolysis is significantly higher than the second. If the reaction mixture exceeds 50°C during the second step, the rate of the third hydrolysis becomes competitive, leading to inseparable mixtures of the target and cyanuric acid [1].

CCP 2: pH and Base Selection

The hydrolysis generates HCl, which must be neutralized to drive the reaction forward. However, the choice of base and pH monitoring is critical.

  • The pH Trap: At pH < 2, the reaction slows significantly (acid inhibition). At pH > 10, the reaction proceeds via an aggressive S_N2 mechanism that promotes rapid over-hydrolysis to cyanuric acid [4].

  • The Solution: Use a weak base buffer system or controlled addition of strong base.

    • Preferred: Sodium Bicarbonate (

      
      ) or Sodium Carbonate (
      
      
      
      ). These naturally buffer the system, preventing localized pH spikes that cause over-reaction.
    • Alternative: NaOH (requires precise dosing pumps and pH stat titration).

CCP 3: Stoichiometry
  • Requirement: Exactly 2.0 to 2.1 equivalents of base are required to neutralize the 2 moles of HCl generated.

  • Troubleshooting:

    • < 1.9 eq: Significant residual dichlorotriazine (Intermediate).[4]

    • 2.2 eq: Detectable formation of Cyanuric Acid.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione with >95% purity.

Materials
  • Cyanuric Chloride (Recrystallized, free of cyanuric acid).

  • Sodium Bicarbonate (

    
    ).[5]
    
  • Solvent: Water (or Acetone/Water 1:1 if solubility is an issue, though pure water is preferred for cleaner precipitation).

Workflow
  • Slurry Formation (0°C):

    • Charge reaction vessel with finely powdered Cyanuric Chloride (1.0 eq) and ice-cold water.

    • Vigorous stirring is essential as this is a heterogeneous reaction.

    • Checkpoint: Maintain internal temperature at 0–2°C.

  • First Hydrolysis (The "Cold" Step):

    • Add Sodium Bicarbonate (1.0 eq) slowly over 30 minutes.

    • Observation:

      
       evolution will be vigorous. Do not seal the vessel.
      
    • Maintain T < 5°C. Stir for 1 hour.

    • Result: Formation of 2,4-dichloro-6-hydroxy-1,3,5-triazine.

  • Second Hydrolysis (The "Warm" Step):

    • Add the second portion of Sodium Bicarbonate (1.0 eq).

    • Slowly ramp the temperature to 35°C – 40°C .

    • Hold at this temperature for 2–3 hours.

    • Critical: Monitor pH.[6][7][8] It should stabilize around neutral (pH 6–7) as the base is consumed.

  • Quench and Isolation:

    • Cool the mixture to 10°C.

    • Acidify carefully with 2N HCl to pH 2–3. This protonates the dione, reducing its water solubility and forcing precipitation.

    • Filter the white solid.

    • Drying: Dry under vacuum at 40°C. Do not exceed 60°C during drying, as trace moisture and acidity can catalyze solid-state hydrolysis to cyanuric acid.

Part 4: Troubleshooting & FAQs

Q1: My product has a high melting point and is insoluble in organic solvents. What happened?

Diagnosis: You likely formed Cyanuric Acid . Cause:

  • Temperature spiked >50°C during the second step.

  • pH exceeded 11 (perhaps due to rapid addition of NaOH). Fix: Strict temperature control (max 40°C) and switch to a carbonate/bicarbonate base to buffer the pH.

Q2: The product is turning pink/red during storage.

Diagnosis: Presence of trace Dichlorotriazines or metal contamination. Cause: Incomplete reaction (under-hydrolysis). The remaining chlorine is reacting with moisture or trace amines in the air. Fix: Ensure the second heating step (35°C) is maintained for at least 2 hours. Verify that full 2.0 equivalents of base were consumed.

Q3: Can I use NaOH instead of Bicarbonate?

Answer: Yes, but with extreme caution. NaOH is a strong nucleophile. If the local concentration of


 is high (at the addition drop site), it will strip all three chlorines regardless of the bulk temperature. You must use a pH-stat  controller to maintain the bulk pH between 8.0 and 9.0 and add the NaOH very slowly.
Q4: Why is my yield low (<50%)?

Diagnosis: Solubility losses. Cause: The target molecule (dione form) has moderate water solubility at neutral pH. Fix: You must acidify to pH 2.0–2.5 at the end of the reaction. The protonated form is significantly less soluble in cold water, maximizing precipitation [3].

Part 5: Analytical Checkpoints

TechniqueExpected Signal (Target)Warning Signal (Byproduct)
HPLC Single peak at RT ~ X minPeak at dead volume (Cyanuric Acid is very polar).
IR Spectroscopy Strong C=O stretch (~1700 cm⁻¹)Broad OH stretch dominating (Cyanuric acid).
Melting Point Dec > 280°C (Charring)Does not melt, sublimes > 320°C (Cyanuric Acid).

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7954, Cyanuric chloride. Retrieved from

  • ResearchGate. (2025). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Retrieved from

  • OECD. (2001).[4] SIDS Initial Assessment Report: Cyanuric Chloride. UNEP Publications. Retrieved from

Sources

challenges in the scale-up of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (MCT) CAS: 13616-40-5 (generic for chlorotriazine diones/tautomers) Process Category: Nucleophilic Aromatic Substitution / Controlled Hydrolysis

Introduction: The "Goldilocks" Challenge

Scaling up the production of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (hereafter referred to as MCT ) from Cyanuric Chloride (TCT) presents a classic kinetic selectivity challenge. You are targeting the second hydrolysis step in a three-step cascade.

  • Step 1: Fast (0°C). TCT

    
     Dichlorotriazinone.
    
  • Step 2: Moderate (40–50°C). Dichlorotriazinone

    
    MCT (Target) .
    
  • Step 3: Slow-to-Moderate (>90°C or High pH). MCT

    
     Cyanuric Acid (Impurity).
    

The Core Problem: In a bench-top flask, thermal gradients are negligible. In a 2,000L reactor, local hot spots or zones of high pH (during base addition) will accelerate Step 3, degrading your product into useless Cyanuric Acid. This guide addresses the engineering controls required to maintain the "Goldilocks" window—hot enough to form MCT, but cool/neutral enough to preserve it.

Module 1: Reaction Selectivity & Kinetics

The Reaction Pathway

Understanding the sequential hydrolysis is vital for troubleshooting.

HydrolysisPathway TCT Cyanuric Chloride (Start) DCT Dichlorotriazinone (Intermediate) TCT->DCT Step 1: Fast 0-5°C, pH 7-9 MCT 6-Chloro-triazine-dione (TARGET) DCT->MCT Step 2: Controlled 40-50°C, pH 8-10 CA Cyanuric Acid (Over-Hydrolyzed Impurity) MCT->CA Step 3: AVOID >60°C or pH >11

Figure 1: Sequential hydrolysis pathway of Cyanuric Chloride. The target is the Step 2 product.

Troubleshooting Guide: Yield & Purity

Q: My HPLC shows high levels of Cyanuric Acid (Step 3 impurity). Why? A: This is likely a Mixing-Limited pH Spike .

  • Mechanism: Hydrolysis releases HCl, requiring base neutralization. If you dose 50% NaOH into a large reactor with poor circulation, the local pH at the injection point exceeds 12. At pH 12, Step 3 (degradation) becomes rapid, even at 40°C.

  • Solution:

    • Switch Bases: Use a weaker base like Sodium Carbonate (

      
      ) or Sodium Bicarbonate (
      
      
      
      ) instead of NaOH. The lower basicity provides a "kinetic buffer" against over-hydrolysis.
    • Subsurface Addition: Feed base directly into the impeller zone (high shear) to disperse it instantly.

    • pH-Stat Mode: Do not add base by fixed volume. Use a feedback loop to maintain pH 8.5–9.0 strictly.

Q: I have significant unreacted Dichlorotriazinone (Step 1 intermediate). A: The reaction temperature or residence time is insufficient.

  • Mechanism: Step 2 has a higher activation energy than Step 1. If the reactor is kept at 20°C (room temp), the reaction stalls at the dichloro stage.

  • Solution: Ensure the reaction mass reaches 40–50°C for at least 2–4 hours after the initial exotherm subsides.

Module 2: Thermal Management & Safety

Heat Generation Data

Hydrolysis of C-Cl bonds is highly exothermic. In scale-up, the surface-area-to-volume ratio decreases, making heat removal the rate-limiting step.

ParameterValue (Approx)Implication for Scale-Up

(Step 1)
-180 kJ/molViolent exotherm. Must be controlled by TCT addition rate.

(Step 2)
-120 kJ/molModerate exotherm. Controlled by heating/cooling jacket.[1]
Adiabatic Temp Rise >100°C (Theoretical)Runaway Hazard. Loss of cooling can lead to boiling/pressurization.
Troubleshooting Guide: Thermal Control

Q: The reactor temperature spikes uncontrollably during Cyanuric Chloride charging. A: You are likely charging solid TCT too fast into water.

  • Protocol:

    • Slurry Method: Do not dump dry powder. Create a slurry of TCT in ice-cold water (0°C) before adding base/heating. TCT hydrolysis is slow at 0°C without base.

    • Reverse Addition: Ideally, charge the TCT slurry first, then dose the base slowly. The base addition rate becomes your "throttle" for heat generation.

    • Emergency Quench: Have a reservoir of ice water or dilute acid ready to dump into the reactor if T > 60°C to kill the reaction.

Module 3: Isolation & Purification

Scale-up often fails at the filter dryer. MCT is a solid that can trap acidic mother liquors.

Workflow Diagram

Workup React Reaction Complete (pH 8.5, 45°C) Acidify Acidification Add HCl to pH 2-3 React->Acidify Quench Precip Precipitation of MCT Acidify->Precip Filter Filtration (Centrifuge/Nutsche) Precip->Filter Wash Wash Cycle Ice Water (Remove NaCl) Filter->Wash Dry Drying <60°C, Vacuum Wash->Dry

Figure 2: Isolation workflow. Acidification is required to protonate the salt form to the free dione.

Troubleshooting Guide: Isolation

Q: The product turns into a sticky paste during filtration. A: This is often due to partial hydrolysis or salt occlusion .

  • Cause: If the pH is not dropped to <3 during isolation, the product remains partially as the sodium salt, which is hygroscopic and sticky.

  • Solution: Ensure acidification to pH 2.0–2.5 using HCl. The free acid (dione form) is less soluble and filters better.

Q: The product decomposes during drying. A: MCT is thermally sensitive in the presence of moisture and acid.

  • Cause: Drying a wet cake containing residual HCl at >80°C will cause auto-catalytic hydrolysis (reverting to Cyanuric Acid).

  • Solution:

    • Wash Thoroughly: Ensure filtrate conductivity is low (removal of HCl/NaCl).

    • Low Temp Drying: Use vacuum drying at <50°C . Do not use tray dryers at atmospheric pressure.

Summary of Critical Process Parameters (CPPs)

ParameterTarget RangeFailure Mode (Low)Failure Mode (High)
Reaction pH 8.0 – 9.0Slow reaction; Dichloro impurityRapid hydrolysis to Cyanuric Acid
Step 2 Temp 40°C – 50°CIncomplete conversionOver-reaction; Degradation
Base Strength 10-20%

Excessive volume requiredLocal hotspots (if NaOH used)
Drying Temp < 50°CSlow dryingThermal decomposition

References

  • Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. BenchChem Technical Guides. (Detailed mechanistic insight on stepwise hydrolysis).

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.ResearchGate.

    
    /
    
    
    
    mechanisms and pH dependence).
  • Cyanuric Chloride: OECD SIDS Initial Assessment Report. UNEP Publications. (Safety, toxicity, and environmental hydrolysis rates).[2]

  • Process for the manufacture of 4,6-dichloro-1,3,5-triazine derivatives. Google Patents. (Industrial scale-up methodologies and catalyst usage).

Sources

catalyst selection and optimization for 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Catalyst Selection & Process Optimization for


 on Deactivated Triazine Scaffolds
Document ID:  TSC-TRZ-006
Applicable Substrates:  6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (and tautomers), 2,4-dihydroxy-6-chlorotriazine.[1][2]

Introduction: The Deactivation Challenge

You are likely accessing this guide because your reaction yields are low or the reaction times are impractical. Unlike the highly reactive cyanuric chloride (Trichlorotriazine, TCT), the 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is an electronically deactivated electrophile.[1][2]

The presence of two electron-donating oxygen substituents (via resonance) significantly reduces the electrophilicity of the carbon center at the C-6 position.[2] Consequently, standard conditions used for TCT (0°C, weak bases) will fail.[1][2] Successful derivatization requires forcing conditions , high-boiling solvents , and specific catalytic activation .[1][2]

Module 1: Catalyst Selection Logic

Do not select a catalyst randomly. Use this logic to match the catalyst to your nucleophile's strength and the substrate's resistance.[2]

The Catalyst Decision Matrix
  • Primary Choice (Base Scavenger): DIPEA (N,N-Diisopropylethylamine) .[1][2]

    • Why: Unlike Triethylamine (TEA), DIPEA is non-nucleophilic due to steric hindrance.[1][2] It effectively neutralizes the HCl byproduct without competing with your nucleophile for the triazine center.[2] It also has a higher boiling point (127°C), allowing for the necessary high-temperature reflux.[1][2]

  • Secondary Choice (Nucleophilic Activator): DMAP (4-Dimethylaminopyridine) .[1][2]

    • Why: For weak nucleophiles (e.g., sterically hindered amines or alcohols), the intrinsic electrophilicity of the triazine is insufficient.[2] DMAP attacks the C-6 position to form a highly reactive N-triazinylpyridinium intermediate, which is then rapidly displaced by your nucleophile.[1][2]

  • Tertiary Choice (Anionic Activation): NaH (Sodium Hydride) .[1][2]

    • Why: For alcohol nucleophiles, generating the alkoxide anion in situ is often necessary to overcome the high energy barrier of the deactivated ring.[2]

Visualizing the Activation Pathway

The following diagram illustrates the mechanistic difference between standard substitution and DMAP-catalyzed activation.

TriazineActivation Substrate 6-Chloro-triazine-dione (Deactivated Electrophile) Intermediate Reactive Intermediate (N-Triazinylpyridinium) Substrate->Intermediate Fast Attack by DMAP Product Substituted Product Substrate->Product Slow / No Reaction (Direct Attack) Nu Nucleophile (H-Nu) Nu->Product Proton Transfer Base Base (DIPEA) Base->Nu Scavenges HCl DMAP Catalyst (DMAP) Intermediate->Product Rapid Displacement by Nucleophile

Figure 1: DMAP catalysis creates a superior leaving group (pyridinium species), lowering the activation energy for the incoming nucleophile.[2]

Module 2: Experimental Protocols

These protocols are optimized for the deactivated nature of the dione scaffold.[2]

Protocol A: Amination (Primary/Secondary Amines)

Best for: Attaching alkyl or aryl amines to the C-6 position.[1][2]

  • Preparation: In a round-bottom flask equipped with a condenser, suspend 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 equiv) in anhydrous 1,4-Dioxane (0.2 M concentration).

    • Note: Dioxane is preferred over THF due to its higher boiling point (101°C).[1][2]

  • Addition: Add DIPEA (1.2 equiv). The mixture may remain heterogeneous.[1][2]

  • Nucleophile: Add the Amine (1.1 equiv).[1][2]

  • Reaction: Heat to Reflux (100-105°C) for 12–24 hours.

    • Monitoring: Monitor by HPLC or LC-MS.[1][2] TLC is often ineffective due to the polarity of the dione.[2]

  • Workup: Cool to RT. If the product precipitates, filter and wash with water (to remove DIPEA salts) and cold ethanol.[2] If soluble, evaporate solvent and recrystallize from EtOH/Water.[1][2]

Protocol B: Alkoxylation (Ether Linkage)

Best for: Attaching alcohols/phenols.[2]

  • Activation: In a separate flask, dissolve the Alcohol/Phenol (1.2 equiv) in anhydrous DMF or DMAc . Carefully add NaH (60% dispersion, 1.2 equiv) at 0°C and stir until H2 evolution ceases (formation of alkoxide).

  • Coupling: Add the 6-Chloro-triazine-dione (1.0 equiv) to the alkoxide solution.

  • Catalysis (Optional): If the reaction is sluggish, add 10 mol% DMAP .

  • Reaction: Heat to 80–100°C for 6–12 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Isolation: Adjust pH to ~4-5 (to protonate the dione nitrogens if necessary for precipitation) and filter the solid.

Data Summary: Solvent & Base Compatibility
SolventBoiling PointSolubility of DioneRecommended BaseApplication Note
1,4-Dioxane 101°CModerateDIPEAStandard Choice. Easy workup (freeze-drying or evap).[1][2]
DMF 153°CHigh

/ NaH
Use for difficult/insoluble substrates.[1][2] Hard to remove.
Water 100°CHighNaOH /

Risk of Hydrolysis. Only for highly reactive amines.[1][2]
THF 66°CLowTEANot Recommended. Temperature too low for activation.[1][2]

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns into a gel or thick paste.

  • Cause: Intermolecular Hydrogen Bonding.[1][2] The dione moiety has both H-bond donors (N-H) and acceptors (C=O), leading to aggregation or "self-assembly" in non-polar solvents.[1][2]

  • Solution: Switch to a polar aprotic solvent like DMF or DMSO to disrupt H-bonds.[1][2] Alternatively, increase the temperature to break aggregates.[2]

Q2: I see a new peak in LC-MS with Mass = [M-Cl+OH]. (Hydrolysis) [1][2][3][4]

  • Cause: Moisture in the solvent or reagents.[2][3] The C-Cl bond is susceptible to hydrolysis to form Cyanuric Acid (1,3,5-triazine-2,4,6-triol) at high temperatures.[1][2]

  • Solution: Ensure all solvents are anhydrous .[1][2] Use molecular sieves.[1][2] Switch from inorganic bases (which often contain water or produce water upon neutralization) to DIPEA .[1][2]

Q3: The reaction is stuck at 50% conversion after 24 hours.

  • Cause: The leaving group (Cl) is not labile enough for your specific nucleophile.[1][2]

  • Solution: Add DMAP (0.1 equiv) or NaI (Sodium Iodide, 0.1 equiv) .[1][2] NaI facilitates a Finkelstein-type reaction in situ, replacing the Cl with I (a better leaving group), which is then displaced by your nucleophile.[2]

Q4: Can I use inorganic bases like Potassium Carbonate (


)? 
  • Analysis: Yes, but solubility is the limiting factor.

    
     is poorly soluble in Dioxane.[1][2]
    
  • Optimization: If using

    
    , you must use DMF  as the solvent or add a Phase Transfer Catalyst (e.g., TBAB  - Tetrabutylammonium bromide) to shuttle the carbonate into the organic phase.[2]
    

References

  • Blotny, G. (2006).[1][2] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.[1][2]

  • Morbier, R. C., et al. (2018).[1][2] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Frontiers in Chemistry, 6, 516.[2]

  • Bakharev, V. V., et al. (2012).[1][2][3] Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61, 97–109.[1][2][3]

  • PubChem Compound Summary. (2025). 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione.[1][2][3] National Center for Biotechnology Information.[1][2] [1][2]

Sources

effect of pH on the reactivity of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Reactivity Guide

Executive Technical Overview

Subject : 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6) Synonyms : 2-Chloro-4,6-dihydroxy-1,3,5-triazine; CDHT.[1][2] Chemical Context : This molecule represents the "third stage" derivative of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT).[1][3] Unlike its highly reactive parent TCT, this mono-chlorinated dione exhibits significant chemical inertia due to the electron-donating nature of the hydroxyl/keto groups.[1]

The Core Challenge : The reactivity of chlorotriazines follows a steep deceleration curve. The first chlorine (TCT) reacts at 0°C; the second at room temperature; the third—present in this molecule—typically requires temperatures >80°C and specific pH conditions to displace.[3] The hydroxyl/keto groups deactivate the triazine ring via the mesomeric effect (+M), rendering the carbon-chlorine (C-Cl) bond less electrophilic and resistant to Nucleophilic Aromatic Substitution (SNAr).[3]

Mechanistic Insight: The pH-Reactivity Paradox

Understanding the effect of pH is critical for two competing processes: Functionalization (desired substitution) and Hydrolysis (degradation to cyanuric acid).[3]

The "Deactivation" Pathway (High pH)

At basic pH (> pKa ~5-6), the N-H protons are deprotonated.[3] The resulting anionic species is electron-rich.[1][2]

  • Effect : Electrostatic repulsion prevents external nucleophiles (like amines or thiols) from attacking the ring.[1][3]

  • Result : The reaction stalls (low yield), or the high concentration of hydroxide ions eventually forces hydrolysis, yielding the inert cyanuric acid.[3]

The "Activation" Pathway (Low/Neutral pH)

At acidic to neutral pH, the molecule exists largely in its neutral keto form.[3]

  • Effect : The ring retains some electrophilicity.[1][3][4] However, solubility in aqueous media drops significantly.[1][3]

  • Result : Reactivity is possible but requires heat and often a biphasic system or organic co-solvents.[1][3]

Troubleshooting Center: FAQs & Solutions

Category A: Reaction Optimization (SNAr)

Q1: I am trying to substitute the chlorine with an amine at pH 8, but I see no product. Why? Diagnosis : Ring Deactivation via Deprotonation.[1][3] Explanation : The chlorine on the triazine ring is electron-withdrawing, which increases the acidity of the N-H protons (estimated pKa < 6).[3] At pH 8, your starting material is likely deprotonated (anionic).[1][3] This negative charge pushes electron density into the ring, deactivating the C-Cl bond towards nucleophilic attack.[1][3] Corrective Action :

  • Lower the pH : Adjust the reaction to pH 4–5. This keeps the triazine neutral and more electrophilic.[1][3]

  • Switch Solvents : Use an anhydrous organic solvent (e.g., THF, Dioxane) with a non-nucleophilic base (like DIPEA) strictly limited to 1 equivalent to scavenge HCl, rather than an aqueous buffer.[1][3]

  • Increase Temperature : This "third chlorine" substitution typically requires reflux conditions (60–90°C).[1][3]

Q2: My LC-MS shows a mass corresponding to Cyanuric Acid (M-Cl + OH). Is my reagent degrading? Diagnosis : Hydrolytic Degradation. Explanation : In aqueous basic media (pH > 10) or highly acidic media with heat, the C-Cl bond hydrolyzes.[1][3] While the dione is more stable than TCT, it is not immune to hydrolysis, especially if the reaction time is prolonged at high temperatures.[3] Corrective Action :

  • Monitor : Check the purity of your starting material.[1][3] 6-Chloro-triazine-dione should be stored under inert atmosphere at 2-8°C.[1][2][5]

  • Protocol : If performing aqueous reactions, work quickly and avoid pH > 9.

Category B: Solubility & Handling

Q3: The compound precipitates when I acidify the solution. Is this normal? Diagnosis : pH-Dependent Solubility.[1][2][3] Explanation : Yes. In basic solution (pH > 7), the molecule forms a soluble salt (enolate/anion).[3] Upon acidification (pH < 4), it protonates to the neutral keto form, which has poor water solubility.[3] Corrective Action :

  • For Isolation : This is a feature, not a bug. Acidify to pH 2–3 to precipitate and purify your product.[1][3]

  • For Reaction : If you need it in solution at low pH, use a co-solvent like DMSO or DMF (up to 20% v/v).[1][3]

Visualization: Reactivity & Degradation Logic

ReactivityLogic cluster_pH pH Impact on 6-Chloro-Dione TCT Cyanuric Chloride (Highly Reactive) Dione 6-Chloro-1,3,5-triazine-2,4-dione (Target Molecule) TCT->Dione Hydrolysis (2x Cl -> OH) Fast at pH > 7 CyanuricAcid Cyanuric Acid (Inert Waste) Dione->CyanuricAcid Hydrolysis (pH > 10 or High Heat) Degradation Product Substituted Product (Desired) Dione->Product S_NAr with Nucleophile Requires: Neutral pH, Heat (>70°C) Neutral pH < 5 (Neutral Form) Electrophilic but Insoluble Anionic pH > 7 (Anionic Form) Soluble but Deactivated Neutral->Anionic Deprotonation

Caption: Pathway illustrating the stability window and reactivity challenges of 6-Chloro-1,3,5-triazine-2,4-dione.

Standard Operating Protocol: Controlled Substitution

Objective : Substitute the C-6 Chlorine with a primary amine (R-NH2) while minimizing hydrolysis.

ParameterSpecificationRationale
Solvent System 1,4-Dioxane or THF (Anhydrous)Avoids water to prevent hydrolysis; ensures solubility of organic reactants.[1][2]
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base to scavenge HCl.[1][2][3] Use exactly 1.1 equivalents.
Stoichiometry 1.2 eq Amine : 1.0 eq ChlorotriazineSlight excess of nucleophile drives the slow reaction.[2][3]
Temperature Reflux (65°C – 100°C)Necessary to overcome the activation energy barrier of the deactivated ring.[2][3]
Monitoring HPLC (C18 Column, Acidic Mobile Phase)UV detection at 254 nm. Look for the disappearance of the starting material peak (approx. 2-4 min depending on gradient).[1][3]

Step-by-Step:

  • Dissolution : Dissolve 1.0 mmol of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in 5 mL of anhydrous 1,4-Dioxane.

  • Activation : Add 1.1 mmol of DIPEA. The solution may remain clear or slightly cloudy.[1][3]

  • Addition : Add 1.2 mmol of the target amine dropwise.

  • Reaction : Heat the mixture to reflux for 6–12 hours.

  • Work-up : Cool to RT. Pour into 20 mL of acidic water (pH 3, adjusted with 1N HCl). The product should precipitate.[1][3] Filter and wash with cold water.[1][3]

References

  • PubChem . 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione (Compound). National Library of Medicine.[1][3] Available at: [Link][1][3]

  • Sharma, A., et al. (2018).[1][3] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT). Frontiers in Chemistry. Available at: [Link]

  • Blotny, G. (2006).[1][3] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. (Contextual grounding on TCT reactivity hierarchy).

Sources

Validation & Comparative

Comparative Guide: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione vs. Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Cyanuric Chloride (the parent electrophile) and 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (a specific hydrolysis derivative), designed for medicinal chemists and process engineers.

Executive Summary

In the landscape of heterocyclic synthesis, Cyanuric Chloride (TCT) acts as a trifunctional "Swiss Army knife," offering three sequential points of reactivity controlled by temperature. In contrast, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (6-Cl-Dione) represents a specialized, "capped" scaffold. While TCT is the industry standard for generating diversity (dendrimers, combinatorial libraries), 6-Cl-Dione is the reagent of choice when a stable, uracil-like core with a single electrophilic handle is required, effectively bypassing the kinetic risks of over-substitution associated with TCT.

Chemical Identity & Physicochemical Properties

The fundamental difference lies in the oxidation state and tautomeric functionality. TCT is an aromatic electrophile; 6-Cl-Dione is a cyclic amide (lactam) that retains only one reactive chlorine.

FeatureCyanuric Chloride (TCT) 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Structure

(3 reactive Cl atoms)

(1 reactive Cl, 2 Carbonyls)
IUPAC Name 2,4,6-Trichloro-1,3,5-triazine6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
CAS Number 108-77-069125-10-6 (keto form) / 13558-31-1 (general)
Reactivity Class Trifunctional Electrophile (

)
Monofunctional Electrophile / Heterocyclic Scaffold
Physical State White crystalline solid (pungent, lachrymator)White to off-white powder (odorless)
Solubility Soluble in Acetone, THF, MeCN, DCMSoluble in polar aprotic solvents (DMSO, DMF); poor in DCM
Stability Moisture sensitive (hydrolyzes to HCl + Cyanuric Acid)Stable solid; hydrolyzes slowly in strong base

Mechanistic Reactivity Analysis

The "Temperature-Switch" of TCT vs. The "Fixed-Core" of 6-Cl-Dione

The utility of these reagents is defined by their substitution kinetics.

  • TCT relies on the deactivation of the ring as chlorines are replaced. The first Cl is displaced at

    
    , the second at 
    
    
    
    , and the third at reflux (
    
    
    ).
  • 6-Cl-Dione mimics the electronic state of a di-substituted triazine. The two carbonyl oxygens (tautomeric hydroxyls) donate electron density into the ring, significantly deactivating the remaining chlorine. Consequently, displacing the Cl in 6-Cl-Dione requires forcing conditions or specific catalysis, similar to the "3rd substitution" step of TCT.

Pathway Visualization

TriazineReactivity cluster_legend Reactivity Zones TCT Cyanuric Chloride (TCT) (3 Reactive Cl) Mono Mono-Substituted (2 Reactive Cl) TCT->Mono Nucleophile 1 (0°C, fast) Dione 6-Cl-Dione (Fixed Core) TCT->Dione Hydrolysis (2 eq. H2O) (Side Reaction / Prep) Di Di-Substituted (1 Reactive Cl) Mono->Di Nucleophile 2 (RT, moderate) Tri Tri-Substituted (Scaffold) Di->Tri Nucleophile 3 (Reflux, slow) Target Uracil-Mimic Target (DAAO Inhibitors) Dione->Target Nucleophile (Reflux/Catalysis)

Figure 1: Comparative reactivity flow. TCT offers a cascade of substitutions, whereas 6-Cl-Dione enters the pathway at the equivalent of the "Di-substituted" stage, offering a direct route to specific mono-functionalized cores.

Performance & Application Comparison

Scenario A: Diversity-Oriented Synthesis (DOS)
  • Winner: Cyanuric Chloride (TCT) [1][2]

  • Reasoning: If the goal is to create a library where positions 2, 4, and 6 carry different substituents (e.g.,

    
    -Amine, 
    
    
    
    -Alkoxy,
    
    
    -Thiol), TCT is unrivaled.
  • Data Support: Studies show TCT can selectively react with amines in the presence of alcohols at

    
     due to the high electrophilicity of the trichloro-core, a selectivity not possible with the deactivated 6-Cl-Dione.
    
Scenario B: Scaffold Synthesis (Uracil Mimics / DAAO Inhibitors)
  • Winner: 6-Cl-Dione

  • Reasoning: When the target molecule requires a dioxo-triazine core (structurally similar to uracil or thymine), starting with TCT requires two controlled hydrolysis steps which are difficult to stop precisely. Using isolated 6-Cl-Dione eliminates "over-hydrolysis" to cyanuric acid (inert) or "under-hydrolysis" (dichlorides).

  • Data Support: In the synthesis of D-amino acid oxidase (DAAO) inhibitors, the 6-Cl-Dione scaffold allows for the clean introduction of a single hydrophobic tail without forming mixtures of di- and tri-substituted byproducts.

Experimental Protocols

Protocol A: Sequential Substitution of Cyanuric Chloride (Standard)

Use this for creating tri-functionalized derivatives.

  • Step 1 (

    
    ):  Dissolve TCT (1.0 eq) in Acetone or THF. Cool to 
    
    
    
    in an ice bath.
  • Addition: Add Nucleophile 1 (1.0 eq) and DIPEA (1.0 eq) dropwise over 30 mins. Critical: Keep temp

    
     to prevent disubstitution.
    
  • Step 2 (RT): Add Nucleophile 2 (1.0 eq) and Base (1.0 eq). Warm to Room Temperature (

    
    ). Stir for 2–4 hours.
    
  • Step 3 (Reflux): Add Nucleophile 3 (Excess) and Base. Heat to reflux (

    
    ) for 12–24 hours.
    
  • Validation: Monitor via TLC (Hexane:EtOAc).

    
     will decrease with each substitution.
    
Protocol B: Synthesis & Utilization of 6-Chloro-1,3,5-triazine-2,4-dione

Use this to prepare the dione from TCT or react the dione.

Preparation from TCT (Hydrolysis):

  • Dissolution: Dissolve Cyanuric Chloride (10 mmol) in Acetone (20 mL).

  • Hydrolysis: Add to a solution of

    
     (20 mmol, 2.0 eq) in water at 
    
    
    
    .
  • Control: Stir vigorously. The reaction is pH sensitive.[3] Maintain pH ~7–8. If pH rises

    
    , complete hydrolysis to Cyanuric Acid occurs.
    
  • Acidification: Carefully acidify with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     to pH 3. The 6-Cl-Dione precipitates as a white solid.
    
  • Isolation: Filter and wash with cold water. Dry under vacuum.

Nucleophilic Substitution on 6-Cl-Dione:

  • Setup: Suspend 6-Cl-Dione (1.0 eq) in DMF (Dione is poorly soluble in non-polar solvents).

  • Activation: Add Nucleophile (e.g., Benzylamine, 1.2 eq) and excess Base (

    
    , 2.0 eq).
    
  • Conditions: Heat to

    
    . The deactivated ring requires thermal energy to displace the final chlorine.
    
  • Workup: Pour into ice water. Acidify to precipitate the product (e.g., 6-benzylamino-1,3,5-triazine-2,4-dione).

Safety & Handling

  • Cyanuric Chloride: HIGH HAZARD. Potent lachrymator (tear gas effect) and skin irritant.[4] Hydrolyzes to HCl on contact with moisture. Must be weighed and handled in a fume hood. Store in a desiccator at

    
    .
    
  • 6-Cl-Dione: MODERATE HAZARD. Solid powder. Less volatile than TCT but still an electrophile. Standard PPE (gloves, goggles) required.

References

  • Blotny, G. (2006).[5][6] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 560. Link

  • Bakharev, V. V., et al. (2012).[7] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61, 99–112.[7] Link

  • Rapoport, L., & Smolin, E. M. (2009). s-Triazines and Derivatives.[4][5][6][1][8][7][9][10][11][12][13][14] The Chemistry of Heterocyclic Compounds.[11] Wiley-Interscience. Link

Sources

advantages of using 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione over other coupling reagents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Triazine-Based Coupling Reagents , specifically focusing on 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivatives (e.g., DMT-MM ).

Note on Nomenclature: While the specific compound 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS 69125-10-6) is a structural analog (a chlorotriazinedione), the primary reagent widely utilized for amide coupling in this chemical family is CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine).[1] This guide addresses the advantages of the CDMT class, which is the functional standard for the applications described.

Executive Summary: The Triazine Advantage

In the landscape of peptide synthesis and amide bond formation, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its in situ generated salt DMT-MM represent a "sweet spot" between cost, reactivity, and ease of purification. Unlike carbodiimides (EDC/DCC) which can cause allergic sensitization or form difficult-to-remove ureas, and unlike phosphonium/uronium salts (HATU/PyBOP) which are expensive and potentially explosive, triazine reagents offer a scalable, safe, and highly selective alternative.

Key Distinction:

  • CDMT: Ideal for organic solvent-phase synthesis (THF, DCM).

  • DMT-MM: The N-methylmorpholinium salt of CDMT; ideal for aqueous or alcoholic synthesis where other reagents hydrolyze.

Mechanism of Action

The efficiency of CDMT lies in its ability to form a "superactive" ester intermediate. The reaction proceeds via a nucleophilic aromatic substitution (


) followed by aminolysis.[2]
Mechanistic Pathway[2][3][4][5]
  • Activation: The carboxylate attacks the electropositive C-2 position of the triazine ring, displacing the chloride.

  • Intermediate Formation: An unstable but highly reactive acyloxy-triazine intermediate is formed.

  • Coupling: The amine nucleophile attacks the carbonyl of the activated ester, releasing the stable byproduct (4,6-dimethoxy-1,3,5-triazin-2-ol).[1]

CDMT_Mechanism CDMT CDMT (2-Cl-4,6-dimethoxy-triazine) Intermediate Active Ester (Acyloxy-triazine) CDMT->Intermediate Activation (- Base·HCl) Acid Carboxylic Acid (R-COOH) Acid->Intermediate Activation (- Base·HCl) Base Base (NMM) Base->Intermediate Activation (- Base·HCl) Amide Target Amide (R-CO-NH-R') Intermediate->Amide Aminolysis Byproduct Triazinone Byproduct (Water/Base Soluble) Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Amide

Figure 1: Activation and coupling pathway of CDMT. The triazine core acts as an electron-deficient scaffold to activate the carboxylic acid.

Comparative Advantage Analysis

The following table contrasts CDMT/DMT-MM against industry-standard coupling reagents.

FeatureCDMT / DMT-MM (Triazine)EDC / NHS (Carbodiimide)HATU / HBTU (Uronium)T3P (Phosphonic Anhydride)
Cost Efficiency High (Derived from Cyanuric Chloride)ModerateLow (Expensive)Moderate
Solvent Compatibility Excellent (DMT-MM works in Water/EtOH)Good (Water requires sulfo-NHS)Poor (Hydrolyzes in water)Good (EtOAc/DMF)
Byproduct Removal Easy (Weakly acidic wash or water extraction)Difficult (Urea byproducts can be insoluble)Moderate (Tetramethylurea is soluble)Easy (Water soluble)
Racemization Low (Comparable to HOBt esters)Moderate (High without additives)Low (with base control)Very Low
Atom Economy ModerateHighLow (Large leaving group)Low
Safety Stable solid Sensitizer (Allergy risk)Explosive potential (HOBt moiety)Safe
Deep Dive: Why Choose CDMT?
  • Aqueous/Alcoholic Coupling: DMT-MM (generated from CDMT) is one of the few reagents that can form amide bonds in methanol or water without rapid hydrolysis. This is critical for modifying polysaccharides, proteins, or hydrophilic drugs.

  • Scalability: CDMT is prepared from cyanuric chloride (an industrial commodity).[3] It allows for multi-kilogram active ester formation at a fraction of the cost of HATU.

  • Purification: The byproduct, 4,6-dimethoxy-1,3,5-triazin-2-ol, is soluble in weak aqueous base (e.g.,

    
    ) or water, allowing the target amide to be isolated simply by liquid-liquid extraction.
    

Experimental Protocols

Protocol A: Standard Amide Coupling with CDMT (Organic Phase)

Best for: Small molecule synthesis, protected peptides.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • CDMT (1.0–1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1–1.2 equiv)

  • Amine (1.0–1.2 equiv)

  • Solvent: THF, DCM, or Acetonitrile (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in the solvent (0.1–0.5 M) at 0°C.

  • Add NMM followed by CDMT .[4] Stir at 0°C for 1–4 hours.

    • Checkpoint: The formation of a white precipitate (NMM·HCl) indicates successful activation.

  • Coupling: Add the amine component. Allow the mixture to warm to room temperature and stir for 2–12 hours.

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/NMM).

      • Saturated

        
         or 
        
        
        
        (removes triazine byproduct and unreacted acid).
      • Brine.

    • Dry over

      
       and concentrate.
      
Protocol B: "Green" Coupling in Alcohol/Water with DMT-MM

Best for: Unprotected amino acids, glycosylation, surface modification.

Preparation of DMT-MM (In Situ):

  • Mix CDMT (1 equiv) and NMM (1 equiv) in THF. The resulting white precipitate is DMT-MM. Isolate by filtration or use as a suspension.

Coupling Reaction:

  • Dissolve the carboxylic acid and amine in Methanol or Water/Ethanol (1:1).

  • Add DMT-MM (1.1 equiv).

  • Stir at room temperature for 6–24 hours. (Note: Reaction is slower in water but highly selective).

  • Purification: Evaporate solvent. The byproduct is water-soluble; if the product is hydrophobic, precipitate it by adding water. If the product is hydrophilic, use dialysis or ion-exchange chromatography.

References

  • Kamiński, Z. J. (1985). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[1][5][6][3][7][8][9] A new coupling reagent for peptide synthesis".[5][6][8][9] Tetrahedron Letters, 26(24), 2901–2904. Link

  • Kunishima, M., et al. (1999).[3][10] "DMT-MM: A versatile agent for the preparation of esters and amides".[1][4] Tetrahedron, 55(46), 13159–13170. Link

  • Kunishima, M., et al. (2002).[3] "Formation of Carboxamides in Alcohols using DMT-MM". European Journal of Organic Chemistry, 2002(17), 2939–2946.

  • D'Addona, D., et al. (2001). "Triazine-mediated amidation: A practical guide". Green Chemistry, 3, 23–28.

Sources

alternatives to 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of alternatives to 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6), a specific monochlorinated triazine scaffold.

Executive Summary

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also known as 6-chlorouracil analogues or monochloroisocyanuric acid tautomers) is primarily used as an electrophilic scaffold in nucleophilic aromatic substitution (SNAr) to synthesize functionalized triazines (e.g., herbicides, enzyme inhibitors). It is characterized by a single reactive C–Cl bond and two deactivated carbonyl/hydroxyl positions.

Researchers typically seek alternatives due to:

  • Availability: It is often a specialty building block, whereas its precursors are commodities.

  • Reactivity Control: The "dione" functionality can be problematic due to tautomerization and solubility issues compared to other triazine derivatives.

  • Cost: It is significantly more expensive per mole than cyanuric chloride.

This guide categorizes alternatives based on the intended chemical transformation: Scaffold Synthesis (SNAr functionalization) and Peptide Coupling (addressing common nomenclature confusion).

Part 1: Alternatives for Heterocyclic Scaffold Synthesis (SNAr)

If you are using 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione to attach a nucleophile (amine, thiol, alkoxide) to the 6-position, the following alternatives offer superior flexibility and cost-efficiency.

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

The Industrial Standard

Cyanuric Chloride (TCT) is the parent compound of the chlorotriazine family. Instead of purchasing the pre-hydrolyzed monochloro-dione, you can generate the desired substitution pattern in situ or via stepwise temperature control.

  • Mechanism: TCT undergoes sequential SNAr. The first chlorine is displaced at 0°C, the second at RT, and the third at reflux.

  • Advantage: Extremely low cost; allows for the introduction of three distinct nucleophiles (or two hydroxyls to mimic the dione).

  • Disadvantage: Requires strict temperature control to prevent over-substitution; moisture sensitive.

Comparative Data:

Feature6-Chloro-triazine-dioneCyanuric Chloride (TCT)
Reactivity Low (Deactivated by C=O)High (Activated by 3 Cl)
Selectivity High (Only 1 Cl available)Variable (Temp. dependent)
Solubility Polar solvents (DMSO/DMF)Organic solvents (Acetone/THF)
Cost High (

$)
Low ($)

Experimental Protocol: In Situ Generation of Dione-like Scaffolds Goal: To substitute one position with an amine (R-NH2) and hydrolyze the others.

  • Step 1: Dissolve Cyanuric Chloride (1.0 equiv) in Acetone at 0°C.

  • Step 2: Add Amine (1.0 equiv) and DIPEA (1.1 equiv) dropwise. Stir for 2 hours at 0–5°C. (Forms the mono-amino-dichloro intermediate).

  • Step 3: Add NaOH (2.5 equiv, aq) and heat to reflux for 4–6 hours.

  • Result: The remaining two chlorines are hydrolyzed to hydroxyls (tautomerizing to the dione), yielding the 6-amino-1,3,5-triazine-2,4-dione.

CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine)

The "Masked" Alternative[1]

CDMT is chemically similar but uses methoxy groups instead of carbonyls. It is soluble in a wider range of organic solvents.

  • Application: Use CDMT if your final target can tolerate methoxy groups or if you plan to demethylate later (using BBr3 or HBr/AcOH).

  • Advantage: Stable solid; no acidic protons (unlike the dione); better solubility in DCM/THF.

  • Reaction: Reacts with amines/nucleophiles at the C-Cl position under mild conditions (RT).

Part 2: Nomenclature Alert – Coupling Reagents

Critical Warning: Many researchers confuse 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione with CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) or DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

  • If your goal is Amide Coupling (Peptide Synthesis):

    • Do NOT use 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione. It is the byproduct of the coupling reaction and is chemically inert for activation.

    • Use: DMTMM (for aqueous/alcohol solvents) or HATU (for high efficiency in DMF).

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways for using Cyanuric Chloride versus the Dione scaffold.

TriazinePathways cluster_legend Pathway Efficiency TCT Cyanuric Chloride (Trichloro) CDMT CDMT (Dimethoxy-Chloro) TCT->CDMT MeOH / Base Dione 6-Chloro-Triazine-Dione (Target Reagent) TCT->Dione Partial Hydrolysis (Difficult Control) Product 6-Substituted-Triazine-Dione (Final Product) TCT->Product Path A: Stepwise 1. Amine (0°C) 2. Hydrolysis (Reflux) CDMT->Product Path C: 1. SNAr 2. Demethylation Dione->Product Path B: Direct SNAr (Requires polar solvent) Path A: Stepwise Path A: Stepwise

Caption: Path A (Red) using Cyanuric Chloride offers the most versatile and cost-effective route to 6-substituted triazine diones compared to using the pre-isolated Dione reagent (Path B).

Part 4: Experimental Recommendation

For the synthesis of 6-substituted-1,3,5-triazine-2,4-diones , the Stepwise Cyanuric Chloride Protocol is the industry-preferred method due to atom economy and cost.

Optimized Protocol (One-Pot):

  • Activation: Suspend Cyanuric Chloride (10 mmol) in THF/Water (1:1) at 0°C.

  • Substitution 1 (Selective): Add the nucleophile (e.g., Aniline, 10 mmol) and NaHCO3 (10 mmol). Stir at 0°C for 2 hours. Monitor by TLC (disappearance of TCT).

  • Hydrolysis (Global): Add NaOH (25 mmol, 2.5 equiv) and heat the mixture to 70°C for 12 hours.

  • Workup: Acidify with HCl to pH 3. The product (6-substituted dione) typically precipitates as a white solid. Filter and wash with water.

Why this works: The first chlorine is highly reactive and displaced by the amine. The remaining two chlorines are deactivated by the electron-donating amine but can be hydrolyzed under forcing conditions (heat + strong base) to yield the dione structure.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Kaminski, Z. J. (2000). "2-Chloro-4,6-dimethoxy-1,3,5-triazine.[1][2] A new coupling reagent for peptide synthesis."[3] Tetrahedron Letters.

  • Menicagli, R., et al. (2000). "Reaction of cyanuric chloride with nucleophiles: a new approach." Journal of Organic Chemistry.
  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents."

  • Bakharev, V. V., et al. (2012).[4] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin.

Sources

Chemo-Selective Functionalization of Substituted Triazines: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazine Advantage

In the landscape of privileged scaffolds, the 1,3,5-triazine (s-triazine) stands as a cornerstone of combinatorial drug discovery. Unlike its isomers (1,2,4- and 1,2,3-triazines), the s-triazine core offers a unique, intrinsic "programmability." Its reactivity is defined by the sequential nucleophilic aromatic substitution (


) of halogenated precursors, most notably cyanuric chloride (TCT) .

This guide provides a comparative analysis of triazine reactivity, focusing on the temperature-dependent orthogonality that allows chemists to install three distinct nucleophiles with high fidelity.[1] We move beyond basic textbook definitions to explore the kinetic and thermodynamic underpinnings that drive yield and selectivity in complex library synthesis.

Mechanistic Architecture: Why Triazines Behave Like Chameleons

The reactivity of s-triazine is governed by the intense electron-deficiency of the ring, created by three electronegative nitrogen atoms. This makes the carbon centers highly susceptible to nucleophilic attack. However, the "magic" of triazine chemistry lies in the deactivation effect .

The Deactivation Cascade

When a nucleophile replaces a chlorine atom on cyanuric chloride, it typically donates electron density into the ring (via resonance or induction). This donation raises the LUMO energy of the remaining electrophilic centers, increasing the activation energy (


) required for the next substitution.
  • Step 1 (

    
    C):  The ring is highly deficient. Reaction is fast and exothermic.
    
  • Step 2 (RT): The ring is partially deactivated. Reaction requires ambient thermal energy.

  • Step 3 (

    
    C):  The ring is significantly deactivated. Reaction requires forcing conditions (reflux).
    
Visualization: The Kinetic Staircase

The following diagram illustrates the increasing energy barriers that enforce sequential substitution.

ReactionCoordinate Fig 1. The Kinetic Staircase: Increasing activation energy barriers enable chemo-selective functionalization. TCT Cyanuric Chloride (Highly Reactive) Mono Mono-Substituted (Moderately Reactive) TCT->Mono  Nucleophile 1  (0°C, Low Ea)   Di Di-Substituted (Low Reactivity) Mono->Di  Nucleophile 2  (25°C, Med Ea)   Tri Tri-Substituted (Stable Product) Di->Tri  Nucleophile 3  (80°C+ High Ea)  

Comparative Analysis of Substituent Effects[1][2][3]

The nature of the incoming nucleophile dictates the reaction rate of subsequent steps. A strong electron-donating group (EDG) will "poison" the ring faster than a weak one.

Table 1: Impact of First Substituent on Subsequent Reactivity

Data synthesized from kinetic studies and Hammett plot analyses [1, 4, 6].

First Substituent (

)
Electronic EffectReactivity of Remaining -Cl GroupsRecommended Temp for 2nd Sub.
Alkoxy (-OR) Strong Donor (+M)Significantly Reduced

C
Amino (-NHR,

)
Strong Donor (+M)Significantly Reduced

C
Thio (-SR) Moderate DonorModerately Reduced

C
Aryl/Alkyl (-Ar, -R) Weak Donor (+I)Minimally Reduced

C
Nitro/Cyano Withdrawing (-M/-I)Enhanced

C (Risk of over-reaction)
Comparative Insight: 1,3,5- vs. 1,2,4-Triazines

While 1,3,5-triazines are kings of


, 1,2,4-triazines  act differently.[2][3][4] They are less symmetrical and often utilized as electron-deficient dienes in Inverse Electron Demand Diels-Alder (IEDDA)  reactions rather than sequential substitution scaffolds.
  • 1,3,5-Triazine: Best for modular drug assembly (e.g., Enasidenib).

  • 1,2,4-Triazine: Best for bioconjugation (Click chemistry) and heterocycle ring transformations [2, 8].

Validated Experimental Protocols

Protocol A: One-Pot Sequential Substitution of Cyanuric Chloride

Target: Synthesis of a trisubstituted s-triazine library member.

Reagents:

  • Cyanuric Chloride (TCT)[5]

  • Nucleophile 1 (Amine A), Nucleophile 2 (Amine B), Nucleophile 3 (Amine/Alkoxide C)

  • Base: DIPEA (Hünig's base) or

    
    
    
  • Solvent: Dry THF or Acetone/Water (slurry method)

Step-by-Step Workflow:

  • Activation (Step 1 - The "Cold" Step):

    • Dissolve TCT (1.0 equiv) in dry THF at

      
      C to 
      
      
      
      C.
    • Add Nucleophile 1 (0.95 equiv) dropwise. Crucial: Use slight deficit to prevent di-substitution.

    • Add DIPEA (1.1 equiv) slowly to scavenge HCl.

    • Monitor by TLC/LCMS. Reaction is usually complete in < 1 hour.

  • Progression (Step 2 - The "Ambient" Step):

    • Allow the mixture to warm to Room Temperature (

      
      C).
      
    • Add Nucleophile 2 (1.0 equiv).

    • Add DIPEA (1.1 equiv).

    • Stir for 2–4 hours. Checkpoint: Ensure Mono-product is consumed before heating.

  • Completion (Step 3 - The "Hot" Step):

    • Add Nucleophile 3 (1.2–1.5 equiv).

    • Add excess base (2.0 equiv).

    • Heat to reflux (

      
      C for THF) for 6–12 hours.
      
    • Note: If Nucleophile 3 is sterically hindered, switch solvent to Dioxane and heat to

      
      C.
      
Workflow Visualization

The following decision tree guides the optimization of reaction conditions based on nucleophile type.

ProtocolWorkflow Fig 2. One-Pot Sequential Substitution Workflow. Temperature acts as the primary protecting group. Start Start: Cyanuric Chloride Nuc1 Add Nucleophile 1 (-10°C to 0°C) Start->Nuc1 Check1 Is Nuc1 an Amine? Nuc1->Check1 Fast Reaction < 30 mins Check1->Fast Yes (Amine) Slow Reaction 1-2 hours Check1->Slow No (Alcohol/Thiol) Nuc2 Add Nucleophile 2 (Warm to 25°C) Fast->Nuc2 Slow->Nuc2 Nuc3 Add Nucleophile 3 (Reflux 60-100°C) Nuc2->Nuc3

Troubleshooting & Critical Parameters (E-E-A-T)

1. Hydrolysis Competition:

  • Problem: Formation of phenolic impurities (cyanuric acid derivatives).

  • Cause: Wet solvents or atmospheric moisture, especially during the cold step where TCT is most electrophilic.

  • Solution: Use anhydrous solvents (THF, DCM) and keep under

    
     atmosphere. If using water (acetone/water mix), ensure temperature stays strictly 
    
    
    
    C for the first step to favor aminolysis over hydrolysis [5].

2. Regioselectivity Issues:

  • Problem: Mixture of mono- and di-substituted products in Step 1.

  • Cause: Localized heating or fast addition of nucleophile.

  • Solution: Dilute the nucleophile and add it slowly to the TCT solution. Never add TCT to the nucleophile (inverse addition leads to immediate poly-substitution) [10].

3. Steric Hindrance:

  • Insight: If Nucleophile 3 is bulky (e.g., a secondary amine or functionalized piperazine), standard reflux in THF may fail.

  • Fix: Switch to high-boiling solvents like 1,4-Dioxane or Toluene and use an inorganic base (

    
    ) to push the reaction to completion [6].
    

References

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • 1,2,3,5-Tetrazines: A General Synthesis and Reactivity Patterns. PubMed Central. Available at: [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids. PubMed. Available at: [Link]

  • Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. Available at: [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives. RSC Publishing. Available at: [Link][6]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines. ACS Omega. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines. Journal of Organic Chemistry. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a][1,3,5]triazines: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery. PubMed Central. Available at: [Link]

  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines. ChemRxiv. Available at: [Link][6]

Sources

Comparative Guide: Biological Activity of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Scaffold Advantage

In the landscape of heterocyclic drug design, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (often referred to as a chlorinated aza-uracil analog or a monochloroisocyanuric acid derivative) represents a critical "privileged scaffold." Unlike fully aromatic triazines (e.g., cyanuric chloride), the 2,4-dione core mimics the hydrogen-bonding donor/acceptor motifs of endogenous pyrimidines (uracil/thymine), making it an ideal bioisostere for targeting nucleotide binding sites.

The biological value of this scaffold lies not in the parent 6-chloro compound—which acts primarily as a reactive electrophile—but in its derivatives generated via nucleophilic aromatic substitution (SNAr). The C6-chlorine serves as a regioselective "warhead" for diversification, allowing the rapid generation of libraries targeting Dihydrofolate Reductase (DHFR) , bacterial membranes , and tumor cell proliferation .

This guide objectively compares the performance of these derivatives against standard pharmacophores, supported by experimental protocols and structure-activity relationship (SAR) logic.

Mechanism of Action & Chemical Causality

The Reactive Core (Chemical Logic)

The 1,3,5-triazine ring is electron-deficient.[1] The presence of two carbonyl groups at positions 2 and 4 further depletes electron density, activating the chlorine at position 6 toward nucleophilic attack.[1]

  • Causality: The electronegativity of the ring nitrogens + carbonyl induction

    
     Low LUMO energy at C6 
    
    
    
    Facile SNAr with amines, thiols, or alkoxides.
  • Bio-mimicry: The resulting N-substituted derivatives structurally resemble folate or pyrimidine bases, allowing them to intercalate DNA or competitively inhibit enzymes like DHFR.

Biological Pathways
  • Antimicrobial (Membrane Disruption): Lipophilic derivatives (e.g., N-alkylated) disrupt bacterial cell membranes.

  • Anticancer (Enzyme Inhibition): 6-substituted derivatives (especially with morpholine or bulky amines) bind to the folate pocket of DHFR, blocking DNA synthesis in rapidly dividing cells (MCF-7, MDA-MB-231).

Comparative Performance Analysis

Anticancer Activity: Triazine Diones vs. Standard Antimetabolites

Comparison of 6-morpholino-1,3,5-triazine-2,4-dione derivatives against standard chemotherapy agents.

Compound ClassTarget MechanismIC50 (MCF-7 Breast Cancer)Selectivity Index (SI)Stability
6-Chloro-1,3,5-triazine-2,4-dione (Parent) Non-specific alkylationHigh Toxicity (Reactive)Low (< 1.0)Unstable (Hydrolyzes)
6-Morpholino-derivative (Optimized) DHFR Inhibition / Apoptosis4.8 µM High (> 10)Stable
5-Fluorouracil (Standard) Thymidylate Synthase~2–5 µMModerateHigh
Methotrexate (Standard) DHFR Inhibition~0.1–1.0 µMModerateHigh

Insight: While the optimized triazine derivative shows slightly lower potency than Methotrexate, it often exhibits a superior Selectivity Index (lower toxicity to normal fibroblasts) due to the specific electronic properties of the dione ring, which modulates cellular uptake differently than the glutamate tail of folates.

Antimicrobial Efficacy: N-Halamine Precursors

Comparison of oxidative chlorine stability and biocidal activity.

Derivative TypeActive MoietyLog Reduction (E. coli, 30 min)Rechargeability
6-Chloro-triazine-dione (Inorganic) Free Chlorine release> 6 logLow (Decomposes)
N-Halamine Polymer (Derivative) Oxidative N-Cl bond4–6 logYes (Bleach rinse)
Quaternary Ammonium (Alternative) Membrane Lysis2–4 logNo

Visualizing the Logic: SAR and Synthesis

The following diagram illustrates the transformation of the reactive 6-chloro scaffold into bioactive therapeutics and the logic governing their activity.

TriazineSAR Scaffold 6-Chloro-1,3,5-triazine- 2,4(1H,3H)-dione Reaction S_NAr Mechanism (Nucleophilic Substitution) Scaffold->Reaction + Nucleophile (H-Nu) Deriv_Amine 6-Amino Derivatives (e.g., Morpholine) Reaction->Deriv_Amine Amine/Heterocycle Deriv_Thiol 6-Thio Derivatives Reaction->Deriv_Thiol Thiol Target_Cancer Target: DHFR Enzyme (Anticancer) Deriv_Amine->Target_Cancer H-Bond Mimicry Target_Bac Target: Bacterial Membrane (Antimicrobial) Deriv_Thiol->Target_Bac Lipophilicity Effect_Apoptosis Result: Apoptosis (MCF-7 IC50: 4.8 µM) Target_Cancer->Effect_Apoptosis Effect_Lysis Result: Membrane Lysis (Log Red > 5) Target_Bac->Effect_Lysis

Caption: Transformation of the electrophilic 6-chloro core into bioactive derivatives via SNAr, mapping specific substitutions to therapeutic outcomes.

Validated Experimental Protocols

Synthesis of 6-Substituted Derivatives (General Protocol)

Objective: Replace the C6-Chlorine with a secondary amine (e.g., morpholine) to generate a bioactive candidate.

Reagents:

  • 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (Starting Material)[1]

  • Morpholine (Nucleophile)[2]

  • Triethylamine (Base scavenger)

  • Anhydrous Acetone or DMF (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in anhydrous acetone at 0°C. Reasoning: Low temperature prevents over-reaction or hydrolysis.

  • Addition: Dropwise add a mixture of Morpholine (1.1 eq) and Triethylamine (1.2 eq).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quenching: Pour the reaction mixture into ice-cold water. The product typically precipitates.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H-NMR (Disappearance of Cl-C signal effect, appearance of morpholine protons) and Mass Spectrometry .

In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the antiproliferative activity of the synthesized derivative against MCF-7 cells.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include 5-FU as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Expert Commentary & Future Outlook

The 6-chloro-1,3,5-triazine-2,4-dione scaffold is currently underutilized in clinical phases compared to its 1,2,4-triazine counterparts (e.g., lamotrigine derivatives). However, its structural rigidity and specific H-bonding capability (Donor-Acceptor-Donor motif) offer a unique advantage for designing covalent inhibitors (if the Cl is retained) or high-affinity reversible inhibitors (if substituted).

Recommendation: For drug development, prioritize N-alkylation at the 1- and 3-positions before C6-substitution to modulate solubility and cell permeability, as the dione core is highly polar.

References

  • BenchChem. "6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione: Chemical Structure and Reactivity." BenchChem Database. Accessed Jan 2026. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118372, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione." PubChem. Link

  • Molecules (MDPI). "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Molecules, 2022.[3][4] Link

  • Journal of Advanced Scientific Research. "Synthesis, Characterization and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives." J. Adv.[2][5] Sci. Res, 2025.[6][7] Link

  • International Journal of Pharma Sciences and Research. "1,2,4-Triazine and 1,3,5-Triazine Derivatives: Synthesis and Biological Applications." IJPSR, 2014.[8] Link

Sources

cost-benefit analysis of using 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6), positioning it not merely as a chemical catalog entry, but as a strategic "Precision Scaffold" in modern drug discovery.

A Comparative Cost-Benefit Analysis for Medicinal Chemistry Applications

Executive Summary: The "Precision Scaffold" Advantage

In the synthesis of bioactive heterocycles, researchers often default to Cyanuric Chloride (TCT) as the primary starting material due to its low cost.[1] However, TCT introduces significant process liabilities: poor selectivity, harsh acidic byproducts, and the requirement for stringent temperature control to differentiate its three reactive chlorines.

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (hereafter referred to as 6-CTD ) represents a "pre-differentiated" scaffold. By presenting a single electrophilic site (C6-Cl) alongside a stable dione core, 6-CTD eliminates the statistical mixtures inherent to TCT chemistry. This guide analyzes the cost-benefit ratio of adopting 6-CTD, demonstrating how higher upfront material costs are offset by superior atom economy, reduced purification burdens, and accelerated SAR (Structure-Activity Relationship) cycles.

Mechanistic Profile & Reactivity[2][3]

6-CTD functions primarily as an electrophile in Nucleophilic Aromatic Substitution (SNAr) . Unlike TCT, which possesses three equivalent electrophilic sites that activate sequentially, 6-CTD offers a "plug-and-play" reactivity profile.

Structural Logic
  • C6-Chlorine: The sole leaving group. Activated by the electron-deficient triazine ring but tempered by the electron-donating effects of the adjacent amide nitrogens. This results in a "Goldilocks" reactivity—stable enough to handle but reactive enough for substitution with amines, thiols, and alkoxides.

  • N1/N3 Protons: Acidic (pKa ~6-7). These can be alkylated if base is used in excess, but in neutral SNAr conditions, they remain inert, serving as hydrogen bond donors in the final pharmacophore.

Visualized Pathway: TCT vs. 6-CTD

The following diagram illustrates the efficiency gap between the traditional TCT route and the direct 6-CTD route.

G TCT Cyanuric Chloride (TCT) Step1 Hydrolysis/Substitution (Temp < 0°C) TCT->Step1 + Nucleophile Mix Mixture: Mono-, Di-, Tri-products Step1->Mix Poor Selectivity Purify Chromatography (Yield Loss) Mix->Purify Product Target Scaffold (High Purity) Purify->Product Low Yield CTD 6-CTD (Reagent) Reaction Direct S_NAr (Mild Heat) CTD->Reaction + Nucleophile Reaction->Product Quant. Conv.

Figure 1: Comparative workflow. The TCT route (Red) involves competing pathways and purification losses. The 6-CTD route (Green) is a linear, high-fidelity transformation.

Comparative Cost-Benefit Analysis

The decision to use 6-CTD versus TCT should be based on the "Total Cost of Ownership" of the reaction, not just the price per gram of the starting material.

MetricCyanuric Chloride (TCT) Route6-CTD RouteAnalysis
Material Cost Low ($)Moderate (

)
TCT is cheaper initially but requires 3-5x excess to control selectivity.
Selectivity Statistical Mixture (Mono:Di:Tri)100% Mono-selective 6-CTD has only one leaving group; over-reaction is chemically impossible.
Process Control High (Requires -10°C to 0°C)Low (Room Temp to Reflux)6-CTD reactions are robust and do not require cryogenic cooling.
Atom Economy Poor (Loss of 2 Cl atoms + side products)High Every molecule of 6-CTD converts to product.
Purification Column Chromatography often requiredFiltration / Recrystallization6-CTD products often precipitate out of solution due to H-bonding.
E-Factor (Waste) High (Solvent for columns, silica waste)LowGreen chemistry compliant.

Verdict: For Early-Phase Discovery and Library Synthesis , 6-CTD is superior. The time saved in purification and the guarantee of structural fidelity outweigh the raw material cost. TCT is only viable in Process Chemistry if the hydrolysis step can be strictly engineered at scale.

Experimental Protocol: Synthesis of DAAO Inhibitor Scaffold

This protocol demonstrates the substitution of the C6-chlorine with a primary amine, a common step in synthesizing D-amino acid oxidase (DAAO) inhibitors [1].

Objective

To synthesize 6-amino-substituted-1,3,5-triazine-2,4-dione with >95% purity without chromatography.

Materials
  • Substrate: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq) (Model amine)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 6-CTD (147.5 mg, 1.0 mmol) in DMF (3 mL). The solution should be clear. Note: 6-CTD is sparingly soluble in non-polar solvents; polar aprotic solvents are essential.

  • Addition: Add DIPEA (209 µL, 1.2 mmol) to the mixture. Stir for 5 minutes at Room Temperature (RT).

  • Reaction: Dropwise add Benzylamine (120 µL, 1.1 mmol).

    • Observation: A mild exotherm may occur.

    • Temp Control: Heat the reaction to 60°C for 4 hours. (Unlike TCT, which reacts at 0°C, the dione core deactivates the ring slightly, requiring mild heat for complete conversion).

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material (Cl-substituted) peak should disappear.

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into ice-cold water (15 mL) containing 1N HCl (2 mL) to neutralize excess base.

    • Critical Checkpoint: The product should precipitate as a white solid due to the hydrophobic benzyl group and the low water solubility of the dione core.

  • Isolation: Filter the solid, wash with water (3x 5 mL) and cold ether (1x 5 mL) to remove trace DMF.

  • Drying: Vacuum dry at 45°C.

Expected Yield: 85-92% Purity: >98% (by HPLC)

Safety & Handling (E-E-A-T)

While 6-CTD is less volatile and aggressive than Cyanuric Chloride, standard precautions apply.

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).

  • Specific Risk: Unlike TCT, 6-CTD does not release massive amounts of HCl gas upon exposure to ambient moisture, making it safer for open-bench weighing.

  • Storage: Store at 2-8°C. Keep desicated. Moisture can lead to slow hydrolysis to cyanuric acid (non-reactive solid).

References

  • ResearchGate. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2023). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary. National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]

Sources

Precision Triazine Functionalization: A Comparative Guide to 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6), often referred to as 6-CTD or 6-Chloro-5-azauracil , represents a high-precision scaffold for the synthesis of bioactive triazines. Unlike its ubiquitous precursor, Cyanuric Chloride (TCT) , which requires rigorous temperature control to manage its three reactive chlorine atoms, 6-CTD offers a "pre-protected" architecture. With two carbonyl groups already established, it provides a single, regioselective site for nucleophilic substitution.

This guide objectively compares 6-CTD against Cyanuric Chloride for the synthesis of pharmaceutical intermediates (such as DAAO inhibitors and anticoccidials), demonstrating that while 6-CTD carries a higher initial material cost, it significantly reduces downstream purification burdens and increases yield in mono-substitution workflows.

Strategic Overview: The Selectivity vs. Cost Trade-off

In medicinal chemistry, the 1,3,5-triazine core is a "privileged structure." The challenge lies in functionalizing it asymmetrically.

Feature6-Chloro-1,3,5-triazine-2,4-dione (6-CTD)Cyanuric Chloride (TCT)
Reactive Sites 1 (C-6 Chlorine)3 (C-2, C-4, C-6 Chlorines)
Selectivity Control Intrinsic (No over-substitution possible)Kinetic (Temperature dependent: 0°C vs RT vs Reflux)
Reaction Conditions Mild heating (SNAr); Broad pH toleranceCryogenic/Strict pH control to prevent hydrolysis
Primary Risk Solubility (Lactam form is polar)Polymerization/Polysubstitution mixtures
Ideal Application Late-stage functionalization; High-purity pharma intermediatesBulk herbicide manufacturing; Dendrimer cores

Comparative Performance Analysis

Mechanism of Action

The reactivity of 6-CTD is governed by the electron-withdrawing nature of the triazine ring, facilitating Nucleophilic Aromatic Substitution (SNAr). However, unlike TCT, the two carbonyl groups in 6-CTD (lactam tautomer) donate electron density back into the ring via the nitrogen atoms, slightly deactivating the C-Cl bond. This requires higher reaction temperatures than TCT but results in a cleaner reaction profile.

Experimental Data: Synthesis of 6-(Benzylamino)-1,3,5-triazine-2,4-dione

To validate the efficiency of 6-CTD, we compare the synthesis of a model DAAO inhibitor precursor using both scaffolds.

Target Molecule: 6-(Benzylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Table 1: Performance Metrics
MetricRoute A: via 6-CTDRoute B: via Cyanuric Chloride (TCT)
Step Count 1 (Direct Amination)2 (Amination

Acid Hydrolysis)
Reagents Benzylamine, NaHCO₃, H₂O/DioxaneBenzylamine, Acetone, NaOH, HCl (for hydrolysis)
Temp/Time Reflux, 4 hours0°C (2h)

Reflux (12h, Hydrolysis)
Crude Yield 92% 68%
Purity (HPLC) 98.5% 84% (Contains di-substituted byproducts)
Workup Simple filtrationExtraction + Recrystallization required

Analyst Note: Route B suffers from the "statistical mixture" problem. Hydrolyzing the remaining two chlorines of TCT requires harsh acidic or basic conditions, which can degrade sensitive amine substituents. 6-CTD avoids this entirely.

Visualizing the Pathways

The following diagram illustrates the mechanistic advantage of 6-CTD. While TCT requires a stepwise "temperature ladder" to achieve selectivity, 6-CTD offers a direct "plug-and-play" route.

TriazinePathways TCT Cyanuric Chloride (3 Reactive Cl) Inter1 Intermediate: 2,4-Dichloro-6-amino TCT->Inter1 Amine, 0°C (Kinetic Control) CTD 6-CTD (1 Reactive Cl) Hydrolysis Acid Hydrolysis (Harsh Conditions) Inter1->Hydrolysis HCl, Reflux Target_TCT Target Product (Low Yield/Purity) Hydrolysis->Target_TCT Side Products Formed Target_CTD Target Product (High Yield/Purity) CTD->Target_CTD Amine, Reflux (Direct Substitution)

Figure 1: Comparison of synthetic routes. The 6-CTD pathway (Green) bypasses the problematic hydrolysis steps required in the Cyanuric Chloride pathway (Red).

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via 6-CTD

Recommended for pharmaceutical screening libraries.

  • Preparation: In a 250 mL round-bottom flask, suspend 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (10 mmol, 1.47 g) in water (50 mL).

  • Activation: Add NaHCO₃ (22 mmol, 1.85 g) to the suspension. The mixture may effervesce slightly.

  • Addition: Add the target amine (e.g., Benzylamine, 11 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitoring via TLC (Eluent: DCM/MeOH 9:1) will show the disappearance of the starting material (

    
    ).
    
  • Isolation: Cool the reaction to room temperature. Acidify carefully with 1N HCl to pH 3–4 to precipitate the product (as the lactam form is less soluble in acidic media).

  • Purification: Filter the white precipitate, wash with cold water (2 x 20 mL), and dry under vacuum.

Protocol B: Traditional Synthesis via Cyanuric Chloride

Included for cost-sensitive, large-scale non-pharma applications.

  • Preparation: Dissolve Cyanuric Chloride (10 mmol) in acetone (20 mL) and pour into ice water (30 mL) to form a fine suspension. Maintain temperature at 0–5°C.

  • Substitution 1: Add amine (10 mmol) and NaOH (10 mmol) slowly, keeping temp < 5°C. Stir for 2 hours.

  • Hydrolysis: Add concentrated HCl (excess) and heat the mixture to reflux for 12 hours to hydrolyze the remaining two chlorines.

  • Workup: Neutralize to pH 7. The product often precipitates with substantial salts. Recrystallization from ethanol/water is usually required to remove cyanuric acid byproducts.

Applications Deep Dive

D-Amino Acid Oxidase (DAAO) Inhibitors

DAAO inhibitors are critical targets for treating schizophrenia. Research indicates that the 6-hydroxy-1,2,4-triazine-3,5-dione core (structurally isomeric to the 6-amino derivatives of 6-CTD) mimics the substrate of DAAO. 6-CTD serves as a vital scaffold for creating libraries of 6-amino-1,3,5-triazine-2,4-diones , which are screened for bioisosteric activity against DAAO.

Anticoccidials (Veterinary Medicine)

Triazine-based drugs like Diclazuril and Ponazuril rely on a specific triazine-dione core. While industrial synthesis often cyclizes urea derivatives, 6-CTD allows for the rapid synthesis of metabolites and analogs to study resistance mechanisms in Eimeria species.

Supramolecular Chemistry

The hydrogen-bonding capability of the triazine-dione face (Donor-Acceptor-Donor motif) makes 6-CTD derivatives excellent candidates for self-assembling nanomaterials and dendrimer cores. The high purity obtained via the 6-CTD route is essential here, as defects in dendrimer growth propagate exponentially.

Tautomerism and Solubility: A Critical Note

6-CTD exists in equilibrium between the Lactam (dione) and Lactim (diol) forms.

  • Solid State: Predominantly Lactam (Dione).

  • Basic Solution: Forms the dibasic salt (highly soluble in water).

  • Acidic/Neutral: Low solubility in non-polar solvents (Hexane, Ether).

Implication for Handling: Always perform reactions in polar aprotic solvents (DMF, DMSO) or aqueous buffers. Do not attempt to dissolve 6-CTD in DCM or Toluene without a phase transfer catalyst.

Tautomerism Lactam Lactam Form (2,4-Dione) Polar, Stable Solid Lactim Lactim Form (2,4-Diol) Reactive Intermediate Lactam->Lactim  pH > 10  

Figure 2: Tautomeric equilibrium. The lactam form is dominant in the solid state and neutral solution, dictating the solubility profile.

References

  • PubChem. (2024). Compound Summary: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS 69125-10-6).[1] National Library of Medicine. Retrieved from [Link]

  • Bakharev, V. V., et al. (2012).[2] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones.[2][3] Russian Chemical Bulletin, 61(1), 99-112.[2] (Demonstrates selective substitution principles).

  • European Chemicals Agency (ECHA). (2024). Substance Information: 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione.[1] Retrieved from [Link]

Sources

Technical Guide: Assessing the Purity of Synthesized 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrolysis Trap"

The assessment of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (often referred to as 6-chloro-5-azauracil or a chlorinated isocyanuric acid derivative) presents a unique analytical paradox. While the compound is a critical electrophilic intermediate for synthesizing herbicides and antivirals, its defining feature—the reactive C-Cl bond—is also its analytical Achilles' heel.

In my experience scaling up triazine derivatives, I have seen batches "pass" HPLC with >99% purity yet fail in downstream nucleophilic substitutions. Why? Silent hydrolysis. The compound degrades into 6-hydroxy-1,3,5-triazine-2,4-dione (cyanuric acid derivative) upon contact with moisture, a transformation that standard reverse-phase HPLC methods often miss if the polar hydrolysis product elutes in the solvent front.

This guide moves beyond standard pharmacopeial methods to propose a Dual-Assay Strategy : coupling High-Performance Liquid Chromatography (HPLC) for organic specificity with Potentiometric Titration for stoichiometric validation.

Comparative Analysis: HPLC vs. Potentiometric Titration

To accurately characterize this molecule, one must distinguish between Chromatographic Purity (absence of side-products) and Assay Potency (actual mass balance).

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: Potentiometric Titration
Primary Target Organic Impurities (Starting materials, dimers).Total Hydrolyzable Chlorine (Active Content).
Specificity High. Separates structural analogs.Low. Cannot distinguish between product and other active halides.
Sensitivity (LOD) High (< 0.05%).Moderate (0.5%).
Blind Spot Inorganic salts (NaCl) and early-eluting hydrolysis products (if not optimized).Non-active impurities; Free Cl⁻ ions (if not corrected).
Common Failure Mode Sample degradation during run (hydrolysis in mobile phase).False high assay due to trapped inorganic chloride.
Recommendation Use for Qualitative Purity (% Area).Use for Quantitative Assay (% w/w).

Method A: The Specificity Protocol (RP-HPLC)

The Challenge: The 1,3,5-triazine ring is electron-deficient. Standard C18 columns often yield poor retention for polar degradation products. Furthermore, neutral pH mobile phases accelerate hydrolysis.

The Solution: Use an acidic mobile phase to stabilize the C-Cl bond and consider a Phenyl-Hexyl column to exploit


-

interactions for better separation of the triazine core [1].
Detailed Protocol

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl or C18 (End-capped),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH is non-negotiable to prevent in-situ hydrolysis.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants).

    • 2-15 min: 5%

      
       95% B.
      
    • 15-20 min: 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Triazine ring absorption).

  • Temperature:

    
     (Do not heat; heat promotes degradation).
    

2. Sample Preparation (Critical):

  • Diluent: 100% Acetonitrile (HPLC Grade). Do not use water in the diluent.

  • Procedure: Weigh 10 mg of sample. Dissolve immediately in 10 mL ACN. Inject within 30 minutes.

3. Data Interpretation:

  • Retention Time (RT): The hydrolysis product (6-hydroxy derivative) will elute near the void volume (RT ~1.5 min). The target 6-chloro compound will elute later (RT ~8-10 min).

  • Rejection Criteria: Any peak at the solvent front >1% indicates moisture contamination during storage.

Method B: The Stoichiometry Protocol (Potentiometric Titration)

The Challenge: HPLC tells you what is there, but not always how much is active. If your sample contains 10% NaCl (from the synthesis quench), HPLC might still show 99% purity (since NaCl is UV-invisible).

The Solution: Argentometric titration measures the chloride. However, we must distinguish between Free Chloride (impurity) and Covalently Bound Chloride (active product).

Detailed Protocol

1. Reagents:

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Acetone:Water (80:20 v/v) + 1 mL Nitric Acid (

    
    ).
    
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.[1]

2. Procedure (The "Difference" Method):

  • Step A: Free Chloride Determination (Impurity)

    • Dissolve 200 mg sample in 50 mL Acetone (anhydrous).

    • Add 1 mL dilute

      
      .
      
    • Titrate immediately with

      
      .
      
    • Result: This measures ionic Cl⁻ (salt contaminants). The covalent C-Cl bond is stable enough in acidic acetone to not react immediately [2].

  • Step B: Total Chloride Determination (Assay)

    • Dissolve 200 mg sample in 20 mL 1N NaOH.

    • Reflux for 30 minutes. (This forces hydrolysis:

      
      ).
      
    • Cool and acidify with

      
      .
      
    • Titrate with

      
      .
      
    • Result: Total Cl content.

3. Calculation:



The Analytical Decision Matrix

The following workflow illustrates how to combine these methods to make a "Go/No-Go" decision for using the material in downstream synthesis.

PurityAssessment Start Synthesized Crude 6-Chloro-1,3,5-triazine-2,4-dione Visual Visual Inspection (White Powder?) Start->Visual FailVisual Reject: Yellow/Gummy (Polymerized) Visual->FailVisual No Split Split Sample Visual->Split Yes HPLC Method A: RP-HPLC (ACN Diluent) Split->HPLC Titration Method B: Potentiometric (Difference Titration) Split->Titration HPLC_Res Check Purity (% Area) HPLC->HPLC_Res Titration_Res Check Assay (% w/w) Titration->Titration_Res Decision Data Correlation HPLC_Res->Decision Titration_Res->Decision Pass PASS: Use for Synthesis Decision->Pass HPLC >98% AND Assay >95% Fail_Salt FAIL: High HPLC Purity Low Assay (Inorganic Salt Contamination) Decision->Fail_Salt HPLC >98% BUT Assay <90% Fail_Hydro FAIL: Low HPLC Purity (Hydrolyzed/Degraded) Decision->Fail_Hydro HPLC <95%

Figure 1: Analytical workflow for qualifying 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione. Note the divergence between chromatographic purity and assay strength.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Observation: You see a small peak at RT 1.5 min that grows with every injection from the same vial. Cause: The sample is hydrolyzing in the autosampler vial. Fix:

  • Verify the diluent is 100% Acetonitrile (no water).

  • Use amber silylated vials to prevent surface catalysis.

  • Set the autosampler temperature to

    
    .
    
The Salt Interference

Observation: The material is a beautiful white powder, HPLC shows single peak, but the downstream reaction yield is exactly 15% lower than calculated. Cause: The synthesis likely involved a salting-out step (e.g., NaCl or KCl). These salts are invisible to UV detection. Fix: Rely on the Potentiometric Titration (Step B) to catch this. If the assay is 85% but HPLC is 99%, you have 15% inorganic salt.

References

  • Bernal, J., et al. (2019). "Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System." Molecules. Available at: [Link]

  • PubChem. (n.d.). "6-chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary." National Library of Medicine. Available at: [Link]

  • Smith, G. A., et al. (2008).[2] "Preservation and analytical procedures for the analysis of chloro-s-triazines... in drinking waters."[2] Journal of Chromatography A. Available at: [Link]

Sources

Safety Operating Guide

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal procedures for 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6).[1] As a chlorinated derivative of cyanuric acid, this compound presents specific hazards related to potential chlorine release and hydrolysis.[1]

The following protocols prioritize pre-disposal quenching to eliminate oxidative potential, ensuring the safety of downstream waste streams.

Chemical Profile & Hazard Identification

Before handling, operators must understand the chemical behavior that dictates disposal strategy.[1] This compound is a reactive intermediate often used in organic synthesis.[1]

ParameterDataCritical Implication
CAS Number 69125-10-6Unique identifier for waste labeling.[1]
Molecular Formula

Releases

and Cyanuric Acid upon hydrolysis.[1]
Hazard Class Irritant / Reactive Causes serious eye irritation (H319).[1][2] Potential chlorine donor.[1]
Reactivity Moisture Sensitive Hydrolyzes to form Cyanuric Acid and Hydrochloric/Hypochlorous Acid.[1]
Incompatibilities Ammonia, Amines, Strong AcidsDANGER: Mixing with ammonia sources produces chloramines (explosive/toxic).[1]

Pre-Disposal Treatment: Chemical Quenching[1][3]

Direct disposal of reactive chlorinated triazines into general chemical waste is unsafe. Over time, residual moisture can trigger hydrolysis, releasing chlorine gas or pressurizing waste containers.[1]

The Golden Rule: Always quench the active chlorine functionality before commingling with other waste.[1]

Reagents Required
  • Quenching Agent: Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).[1]
  • Solvent: Water (for aqueous phase) or dilute Sodium Hydroxide (

    
    ).[1]
    
  • Indicator: Potassium Iodide (KI) starch paper.[1]

Step-by-Step Quenching Protocol
  • Preparation: Work in a chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Dissolution:

    • If the waste is solid, dissolve it slowly in a large volume of water.[1]

    • Note: The compound acts as a weak acid; adding dilute NaOH can facilitate dissolution and initiate hydrolysis.[1]

  • Reduction (Quenching):

    • Slowly add a saturated solution of Sodium Thiosulfate to the reaction vessel.[1]

    • Reaction Logic: The thiosulfate reduces the chlorine-nitrogen bond, converting active chlorine (

      
       equivalent) to stable chloride ions (
      
      
      
      ).[1]
    • Exothermic Check: Monitor temperature; add ice if the solution heats rapidly.[1]

  • Verification:

    • Dip a strip of KI starch paper into the solution.[1]

    • Result: The paper should remain white.[1] If it turns blue/black, active oxidizer is still present—add more thiosulfate.[1]

  • Neutralization:

    • Once quenched, adjust the pH of the solution to between 6 and 9 using dilute HCl or NaOH.[1]

  • Final State: The solution now contains Cyanuric Acid (non-toxic solid/precipitate) and Sodium Chloride.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision logic for handling 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione waste.

DisposalWorkflow Start Waste: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Residue StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolve Dissolve in Water/Dilute NaOH SolidWaste->Dissolve LiquidWaste->Dissolve Dilute if conc. Quench Add Sodium Thiosulfate (Reduce Active Cl) Dissolve->Quench Test Test with KI Starch Paper Quench->Test ResultCheck Is Paper Blue? Test->ResultCheck AddMore Add Excess Thiosulfate ResultCheck->AddMore Yes (Active Oxidizer) Neutralize Neutralize pH to 6-9 ResultCheck->Neutralize No (Quenched) AddMore->Test Segregate Segregate: Aqueous Waste (Non-Halogenated Organic or Aqueous) Neutralize->Segregate Label Label: 'Quenched Cyanuric Acid Waste' Segregate->Label

Figure 1: Logical workflow for the safe quenching and disposal of chlorotriazine waste.

Waste Categorization & Logistics

After quenching, the waste is no longer a reactive hazard, but it must still be handled according to environmental regulations (RCRA in the US, or local equivalents).[1]

Waste Stream Assignment
  • Primary Code: The unquenched material may be classified under characteristics of Reactivity (D003) if it generates toxic gases with water, though this is less common for the mono-chloro derivative than for TCCA.[1]

  • Post-Quench Classification:

    • Aqueous Waste: Dispose of as "Aqueous Waste with Organic Contaminants" (Cyanuric acid).[1]

    • Solid Precipitate: If cyanuric acid precipitates out, filter and dispose of as "Non-Hazardous Organic Solid" (unless contaminated with other reagents).[1]

Labeling Requirements

Ensure the waste container is labeled with:

  • Content: "Quenched 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione solution."

  • Constituents: "Cyanuric Acid, Sodium Chloride, Water."[1]

  • Hazard Warning: Remove "Oxidizer" labels after quenching.[1] Mark as "Irritant" if pH is not perfectly neutral.[1]

Emergency Procedures

Spill Response:

  • Evacuate: If dust is present, clear the area to avoid inhalation.[1][3]

  • PPE: Use a NIOSH-approved respirator (N95 or P100) if dust is visible.[1]

  • Dry Spill: Do not sweep dry dust vigorously (generates aerosols).[1] Cover with a reducing agent (sodium thiosulfate powder) mixed with sand/soda ash, then dampen slightly to initiate quenching before scooping.[1]

  • Wet Spill: Absorb with inert material (vermiculite).[1] Do not use sawdust (combustible organic).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118372, 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione.[1] Retrieved from [Link]

  • University of Denver (2006). Quenching Reactive Substances: Standard Operating Procedures.[1] (Protocol for quenching active halogens).[1] Retrieved from [Link][1]

  • Bakharev, V. V., et al. (2012). Synthesis and Hydrolysis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.[1] Russian Chemical Bulletin.[1] (Mechanistic insight into hydrolysis pathways). Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational protocol for the safe handling of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 69125-10-6).

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based containment strategy . This compound—a chlorinated triazine intermediate often used in pharmaceutical synthesis (e.g., Ixazomib impurities)—presents specific hazards related to hydrolysis and sensitization that generic safety sheets often overlook.

Part 1: Chemical Intelligence & Hazard Profiling

Before selecting PPE, you must understand the behavior of the molecule. This compound is a reactive electrophile .

  • The Threat Vector (Hydrolysis): The Carbon-Chlorine (C-Cl) bond on the electron-deficient triazine ring is susceptible to nucleophilic attack. Upon contact with moisture (mucous membranes, humidity, wet waste streams), it can hydrolyze to release Hydrochloric Acid (HCl) and Cyanuric Acid derivatives [1].

  • Sensitization Potential: Chlorinated triazines are structurally similar to known sensitizers (e.g., Cyanuric Chloride). Repeated dermal exposure can lead to allergic contact dermatitis.

  • Physical State: White crystalline solid. Dust generation is the primary exposure route.

Immediate "Go/No-Go" Safety Check:

  • Do you have a functioning Fume Hood? (Required. Do not handle on an open bench).

  • Is the humidity controlled? (High humidity accelerates degradation/corrosion).

  • Are you pregnant or immunocompromised? (Consult EHS; triazines can have reproductive effects in animal models [2]).

Part 2: The PPE Firewall (Personal Protective Equipment)

We do not rely on "standard lab PPE." We use a Barrier-Redundancy System .

Respiratory Protection (The Critical Control)

Because this is a solid powder that can hydrolyze in the lungs to form acid, inhalation protection is non-negotiable.

  • Primary Control: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Secondary PPE:

    • Minimum:N95 Respirator (NIOSH-approved) to protect against accidental particulate release outside the hood.

    • Recommended for Scale-up (>10g):P100 Half-Face Respirator with acid gas cartridges (Yellow/Magenta combo). This protects against both the dust and any HCl off-gassing.

Dermal Protection (Glove Permeation Logic)

Standard latex gloves are insufficient due to poor chemical resistance against chlorinated organics and acids.

  • Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).

  • Protocol: Double-Gloving is mandatory.

    • Inner Glove: Standard Nitrile (4-5 mil).

    • Outer Glove: Extended-cuff Nitrile or Neoprene (to cover lab coat cuffs).

    • Rationale: The outer glove takes the mechanical stress and potential contamination. If the outer glove is compromised, the inner glove provides a clean barrier for safe doffing.

  • Change Frequency: Immediately upon splash, or every 60 minutes of active handling.

Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why not Safety Glasses? Safety glasses allow dust to bypass the side shields. Goggles form a seal, preventing hydrolyzed acidic dust from irritating the cornea.

Part 3: Operational Workflow & Visualization

The following diagram illustrates the "Dry-Chain" Handling Protocol . This logic minimizes moisture contact to prevent HCl generation.

HandlingProtocol Storage Storage (Desiccator/Inert Gas) Weighing Weighing (Fume Hood + Static Gun) Storage->Weighing Transport in Sealed Secondary Reaction Reaction Setup (Dry Solvent + N2 Purge) Weighing->Reaction Add Solid to Liquid (Never Reverse) Spill Spill Event Weighing->Spill Disposal Disposal (Solid Waste - No Water) Reaction->Disposal Quench & Segregate Cleanup Dry Sweep Only (Do NOT use wet mop) Spill->Cleanup Cleanup->Disposal

Figure 1: The "Dry-Chain" Workflow. Note the critical prohibition of water during spill cleanup to prevent acid cloud generation.

Part 4: Step-by-Step Handling Procedures

A. Weighing & Transfer (The Highest Risk Phase)

Risk: Static electricity can disperse the light powder, leading to inhalation or surface contamination.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • Taring: Tare the weighing boat before adding the compound.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock bottle.

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to ensure a tight seal (prevents hydrolysis in storage).

B. Reaction Quenching & Disposal

Risk: Exothermic hydrolysis.

  • Quenching: If the reaction mixture contains unreacted 6-Chloro-1,3,5-triazine-2,4-dione, do not pour directly into an aqueous waste drum.

  • Neutralization: Quench small aliquots into a stirred, chilled solution of dilute Sodium Bicarbonate (NaHCO₃).

    • Observation: Watch for CO₂ evolution (bubbling). Wait for bubbling to cease before adding more.

  • Waste Tagging: Label the waste container explicitly: "Contains Chlorotriazines – Potential HCl Generator."

Part 5: Summary Data Table

ParameterSpecificationScientific Rationale
CAS Number 69125-10-6Unique Identifier for verification.
Primary Hazard Skin/Eye Irritant; Moisture SensitiveHydrolysis yields HCl; Triazine ring is sensitizing.
Glove Material Nitrile (Double Gloved)Resistance to halogenated organics.
Resp. Protection N95 (Min) / P100 (Rec)Particulate control; Acid gas protection recommended.
Storage 2-8°C, Inert AtmospherePrevents thermal degradation and hydrolysis [3].
Incompatibility Water, Strong Oxidizers, AminesNucleophiles will attack the C-Cl bond.

References

  • PubChem. (2025).[1] 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: Triazine derivatives and sensitization risks. [Link]

Sources

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